Synphos
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMCOFXEPNHXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synphos Ligand in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synphos is a highly effective, atropisomeric chiral diphosphine ligand renowned for its exceptional performance in asymmetric catalysis. Its unique C₂-symmetric structure, characterized by a biphenyl (B1667301) backbone flanked by two ethylenedioxy groups, creates a well-defined and rigid chiral environment around a metal center. This structural feature is instrumental in achieving high levels of stereocontrol in a variety of chemical transformations. Primarily utilized in conjunction with ruthenium, this compound is a cornerstone ligand for the asymmetric hydrogenation of a broad range of prochiral substrates, including ketones, olefins, and imines, consistently delivering products with high enantiomeric excess (ee) and in excellent yields. This guide provides a comprehensive overview of the this compound ligand, including its synthesis, catalytic applications, performance data, and detailed experimental protocols.
Core Concepts: Structure and Mechanism of Action
This compound, chemically known as [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a member of the atropisomeric biaryl diphosphine ligand family. The chirality of this compound arises from the restricted rotation around the C-C single bond connecting the two phenyl rings, which creates stable, non-superimposable enantiomers ((R)-Synphos and (S)-Synphos).
The efficacy of this compound in asymmetric catalysis is attributed to its stereoelectronic properties. The electron-donating nature of the phosphine (B1218219) groups enhances the catalytic activity of the metal center, while the rigid and well-defined chiral pocket created by the biaryl backbone and the diphenylphosphino groups dictates the facial selectivity of substrate coordination. This precise steric control is the basis for the high enantioselectivity observed in this compound-metal catalyzed reactions.
Catalytic Cycle in Asymmetric Hydrogenation
The most prominent application of this compound is in ruthenium-catalyzed asymmetric hydrogenation of ketones. The generally accepted mechanism involves an "outer sphere" pathway, where the substrate does not directly coordinate to the metal center during the hydride transfer step. The key steps are outlined in the catalytic cycle below.
Caption: General catalytic cycle for Ru-Synphos catalyzed asymmetric hydrogenation of a ketone.
Synthesis of this compound Ligand
The synthesis of this compound is a multi-step process that begins with commercially available 1,4-benzodioxan. The key steps include the formation of a bis(phosphine oxide) intermediate, which is then resolved into its separate enantiomers using a chiral resolving agent before the final reduction to the diphosphine ligand.[1]
Experimental Protocol: Synthesis of (R)- and (S)-Synphos[1][2]
The overall workflow for the synthesis is depicted below.
Caption: Workflow for the multi-step synthesis of the this compound ligand.
Step 1: Synthesis of Diphenyl(1,4-benzodioxan-6-yl)phosphine oxide
-
Bromination: 1,4-Benzodioxan is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 6-bromo-1,4-benzodioxan.
-
Lithiation and Phosphinylation: The resulting bromide undergoes a lithium-halogen exchange with n-butyllithium at -70 °C in tetrahydrofuran (B95107) (THF). The resulting lithiated species is then reacted with chlorodiphenylphosphine (B86185) (ClPPh₂).
-
Oxidation: The phosphine is oxidized using hydrogen peroxide to afford the more stable phosphine oxide as a solid.
Step 2: Dimerization to Racemic Bis(phosphine oxide) (rac-SYNPHOSO₂)
-
Ortholithiation: The phosphine oxide from the previous step is subjected to ortholithiation using tert-butyllithium (B1211817) (t-BuLi) at a low temperature (-100 °C to -70 °C).
-
Oxidative Coupling: The lithiated intermediate is then oxidized with iron(III) chloride (FeCl₃) to induce a coupling reaction, forming the racemic bis(phosphine oxide), rac-SYNPHOSO₂.
Step 3: Resolution of Enantiomers
-
Diastereomeric Salt Formation: The racemic bis(phosphine oxide) is resolved using a chiral resolving agent, typically O,O'-dibenzoyltartaric acid (DBTA). Using (+)-DBTA or (-)-DBTA allows for the selective crystallization of one of the diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization from a suitable solvent system.
-
Liberation of Enantiopure Phosphine Oxide: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)- or (S)-SYNPHOSO₂.
Step 4: Reduction to Final this compound Ligand
-
Reduction: The enantiopure bis(phosphine oxide) is reduced to the final diphosphine ligand. This is typically achieved by treatment with trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine base like tributylamine (B1682462) in a high-boiling solvent such as xylene.[2]
-
Purification: The final (R)- or (S)-Synphos ligand is purified by crystallization.
Performance in Asymmetric Catalysis
This compound has proven to be a highly versatile and efficient ligand for a range of metal-catalyzed asymmetric reactions. Its primary application is in the ruthenium-catalyzed hydrogenation of carbonyl compounds.
Data Presentation: Ru-Catalyzed Asymmetric Hydrogenation
The following tables summarize the performance of this compound in the asymmetric hydrogenation of various β-keto esters and other functionalized ketones. The reactions are typically performed using a pre-formed Ru-Synphos complex.
Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-Synphos Catalyst [1]
| Entry | Substrate (R) | Product | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | CH₃ | Methyl 3-hydroxybutanoate | 15 | 100 | 99 | R |
| 2 | C₂H₅ | Ethyl 3-hydroxyvalerate | 15 | 100 | 99 | R |
| 3 | CH₂Cl | Ethyl 4-chloro-3-hydroxybutanoate | 15 | 100 | 99 | R |
| 4 | Ph | Ethyl 3-hydroxy-3-phenylpropanoate | 48 | 100 | 97 | R |
| 5 | 2-Thienyl | Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate | 72 | 100 | 90 | R |
Conditions: Substrate (1 mmol), [RuCl((R)-Synphos)(p-cymene)]Cl (0.01 mmol, S/C = 100), CH₂Cl₂/MeOH, 4 bar H₂, 40 °C.
Table 2: Asymmetric Hydrogenation of Functionalized Ketones with Ru-Synphos Catalyst [1]
| Entry | Substrate | Product | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Ethyl benzoylformate | Ethyl (R)-mandelate | 15 | 100 | 85 | R |
| 2 | 3,3-Dimethyl-1-phenyl-1,2-butanedione | (2R)-2-Hydroxy-3,3-dimethyl-1-phenylbutan-1-one | 15 | 100 | 96 | R |
| 3 | 2-Oxo-cyclopentane-carboxylic acid methyl ester | (1R,2R)-2-Hydroxy-cyclopentane-carboxylic acid methyl ester | 15 | 100 | 94 (90% de) | 1R,2R |
Conditions: Substrate (1 mmol), [RuCl((R)-Synphos)(p-cymene)]Cl (0.01 mmol, S/C = 100), MeOH, 4 bar H₂, 40 °C.
Experimental Protocols for Catalysis
Protocol 1: Preparation of the [RuCl((S)-Synphos)(p-cymene)]Cl Catalyst Precursor
This protocol describes the synthesis of the commonly used ruthenium precursor for this compound-catalyzed hydrogenations.
Materials:
-
[RuCl₂(p-cymene)]₂ dimer
-
(S)-Synphos ligand
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethanol (EtOH), anhydrous
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Synphos (2.1 equivalents).
-
Add a degassed mixture of anhydrous CH₂Cl₂ and EtOH (e.g., 1:1 v/v).
-
Stir the resulting mixture at room temperature for 1-2 hours. The formation of the catalyst is often indicated by a color change.
-
Remove the solvent under reduced pressure to obtain the orange to red solid catalyst precursor, [RuCl((S)-Synphos)(p-cymene)]Cl.
-
The catalyst can be used directly or stored under an inert atmosphere.
Protocol 2: Asymmetric Hydrogenation of Methyl Acetoacetate (B1235776)
This protocol provides a general procedure for the asymmetric hydrogenation of a benchmark β-keto ester using the pre-formed Ru-Synphos catalyst.
Materials:
-
[RuCl((R)-Synphos)(p-cymene)]Cl (Catalyst precursor)
-
Methyl acetoacetate (Substrate)
-
Methanol (B129727) (MeOH), anhydrous and degassed
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave or hydrogenation reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with the catalyst precursor, [RuCl((R)-Synphos)(p-cymene)]Cl (e.g., for a substrate/catalyst ratio of 100:1).
-
Add the substrate, methyl acetoacetate (100 equivalents).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas to remove air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by analyzing aliquots via GC or TLC.
-
Once the reaction is complete (typically 15 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Determine the enantiomeric excess (ee) of the product, (R)-methyl 3-hydroxybutanoate, by chiral GC or HPLC analysis.
Conclusion
The this compound ligand stands out as a privileged chiral diphosphine in the field of asymmetric catalysis. Its robust and modular synthesis, combined with its ability to induce high levels of enantioselectivity in ruthenium-catalyzed hydrogenations, makes it an invaluable tool for synthetic chemists in both academic and industrial settings. The detailed protocols and performance data presented in this guide underscore the reliability and efficacy of this compound for the stereoselective synthesis of chiral alcohols, which are critical intermediates in the development of pharmaceuticals and other fine chemicals. Future research will likely continue to expand the applications of this exceptional ligand to new catalytic transformations.
References
Synphos Ligand: A Comprehensive Technical Guide to Structure, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric catalysis, the development of chiral ligands is paramount to achieving high enantioselectivity in chemical transformations. Among the privileged ligand classes, atropisomeric biaryl diphosphines have demonstrated exceptional efficacy in a wide range of metal-catalyzed reactions. Synphos, a C2-symmetric bis(diphenylphosphino) ligand built on a biphenyl (B1667301) backbone with two ethylenedioxy bridges, has emerged as a highly effective ligand for various asymmetric hydrogenations and other catalytic processes. Its rigid and sterically defined chiral environment around the metal center allows for precise control of stereochemistry, leading to the formation of enantiomerically enriched products with high yields and enantiomeric excess (ee). This technical guide provides an in-depth overview of the this compound ligand, covering its structure, a detailed multi-step synthesis, and its application in asymmetric catalysis, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
The this compound ligand, chemically named [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a chiral diphosphine ligand characterized by its atropisomeric backbone. The chirality arises from the restricted rotation around the biphenyl C-C bond, which is sterically hindered by the phosphine (B1218219) groups and the fused ethylenedioxy rings. This results in two stable, non-interconvertible enantiomers, (R)-Synphos and (S)-Synphos.
Key Structural Features:
-
C2-Symmetry: The ligand possesses a C2 axis of symmetry, which simplifies the analysis of catalytic intermediates and often leads to higher enantioselectivity.
-
Rigid Backbone: The biphenyl core and the fused rings create a rigid and well-defined chiral pocket around the coordinated metal center.
-
Electron-Rich Phosphines: The diphenylphosphino groups are electron-donating, which can influence the electronic properties and reactivity of the metal catalyst.
Caption: General Structure of the this compound Ligand.
Synthesis of (S)-Synphos
The synthesis of enantiomerically pure this compound is a multi-step process that begins with a commercially available starting material, 1,4-benzodioxan. The key steps involve the formation of a racemic biaryl bis(phosphine oxide) intermediate, followed by classical resolution using a chiral resolving agent, and finally, reduction to the desired diphosphine ligand.[1]
References
The Core Mechanism of Synphos in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of Synphos, a highly effective atropisomeric diphosphine ligand, in asymmetric catalysis. We will delve into its structural features, the catalytic cycles it participates in with various transition metals, and the factors governing its remarkable stereoselectivity. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex processes involved.
Introduction to this compound: Structure and Stereoelectronic Properties
This compound, chemically known as [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a C2-symmetric chiral diphosphine ligand. Its defining feature is the atropisomerism arising from hindered rotation around the biaryl axis, which creates a stable, well-defined chiral environment. This rigid chiral backbone is crucial for inducing high enantioselectivity in metal-catalyzed reactions.
The stereoelectronic properties of this compound play a pivotal role in its catalytic performance. The benzodioxane moieties influence the electronic nature of the phosphorus atoms, which in turn affects the catalytic activity and selectivity of the metal complex. The dihedral angle of the biaryl skeleton is a key steric parameter that dictates the geometry of the catalyst-substrate complex and, consequently, the stereochemical outcome of the reaction.
Mechanism of this compound in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and this compound has proven to be a highly successful ligand in this domain, particularly in combination with Ruthenium, Rhodium, and Iridium.
Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation
The Ru-Synphos system is particularly effective for the asymmetric hydrogenation of prochiral ketones and olefins. The generally accepted mechanism for the hydrogenation of functionalized ketones proceeds through a Ru(II) monohydride species.
The catalytic cycle can be visualized as follows:
The enantiodetermining step is the intramolecular hydride transfer from the ruthenium center to the coordinated substrate. The rigid chiral pocket created by the this compound ligand forces the substrate to adopt a specific conformation, leading to the preferential formation of one enantiomer.
Iridium-Synphos Catalyzed Asymmetric Hydrogenation
Iridium-Synphos catalysts are highly effective for the asymmetric hydrogenation of challenging substrates such as quinolines and other heteroaromatic compounds. The mechanism often involves an outer-sphere pathway, where the substrate does not directly coordinate to the metal center during the hydride transfer step.
A proposed mechanistic pathway for the Iridium-catalyzed hydrogenation of quinolines involves the activation of H₂ by the [Ir-Synphos] complex to form a dihydride species. The protonated quinoline (B57606) substrate then interacts with this active catalyst for the stereoselective hydride transfer.
Mechanism of this compound in Asymmetric Carbon-Carbon Bond Formation
This compound is also a powerful ligand for enantioselective carbon-carbon bond-forming reactions, such as the Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds.
Rhodium-Synphos Catalyzed Asymmetric 1,4-Addition
The catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition of an arylboronic acid to an enone is believed to involve a series of key intermediates: an arylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex.
The stereoselectivity of the reaction is determined during the migratory insertion of the enone into the aryl-rhodium bond. The chiral environment enforced by the this compound ligand directs the facial selectivity of the enone coordination and subsequent insertion.
Quantitative Data Summary
The following tables summarize the performance of this compound and its analogues in various asymmetric catalytic reactions, providing a comparative overview of their efficiency.
Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Entry | Substrate | Catalyst | S/C Ratio | Yield (%) | ee (%) | Reference |
| 1 | Methyl acetoacetate | [Ru((R)-Synphos)Br₂] | 1000:1 | >99 | 98 | [1] |
| 2 | Ethyl benzoylacetate | [Ru((R)-Synphos)Br₂] | 1000:1 | >99 | 97 | [1] |
| 3 | Ethyl 4-chloroacetoacetate | [Ru((S)-Synphos)Br₂] | 500:1 | 98 | 99 | [1] |
Table 2: Ir-Catalyzed Asymmetric Hydrogenation of Quinolines
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂/(R)-Synphos/I₂ | 95 | 90 | [2] |
| 2 | 2-Phenylquinoline | [Ir(COD)Cl]₂/(R)-Synphos/I₂ | 92 | 85 | [2] |
| 3 | 2-Ethylquinoline | [Ir(COD)Cl]₂/(S)-Synphos/I₂ | 96 | 91 | [2] |
Table 3: Rh-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Ketones
| Entry | Enone | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | [Rh(acac)(CO)₂]/(R)-Synphos | 98 | 97 | [3] |
| 2 | Cyclopent-2-en-1-one | 4-Methoxyphenylboronic acid | [Rh(acac)(CO)₂]/(R)-Synphos | 95 | 99 | [3] |
| 3 | Chalcone | Phenylboronic acid | [Rh(acac)(CO)₂]/(S)-Synphos | 90 | 94 | [3] |
Experimental Protocols
The following are representative experimental protocols for key reactions catalyzed by this compound-metal complexes.
General Procedure for Ru-Synphos Catalyzed Asymmetric Hydrogenation of β-Keto Esters
A solution of the β-keto ester (1.0 mmol) in degassed methanol (B129727) (5 mL) is placed in a high-pressure autoclave. The catalyst, [Ru((R)-Synphos)Br₂] (0.001 mmol, 0.1 mol%), is added under an inert atmosphere. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12 h). After cooling to room temperature, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Ir-Synphos Catalyzed Asymmetric Hydrogenation of Quinolines
In a glovebox, a mixture of [Ir(COD)Cl]₂ (0.0025 mmol) and (R)-Synphos (0.0055 mmol) in anhydrous, degassed solvent (e.g., toluene, 2 mL) is stirred at room temperature for 30 minutes. The quinoline substrate (0.5 mmol) and any additives (e.g., I₂) are then added. The resulting solution is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature for a certain period. After the reaction is complete, the autoclave is cooled and the pressure is released. The reaction mixture is concentrated, and the product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Rh-Synphos Catalyzed Asymmetric 1,4-Addition
To a reaction vessel under an inert atmosphere are added [Rh(acac)(CO)₂] (0.01 mmol) and (R)-Synphos (0.011 mmol) in a degassed solvent (e.g., 1,4-dioxane/water mixture). The mixture is stirred at room temperature for 10 minutes. The α,β-unsaturated ketone (0.5 mmol) and the arylboronic acid (0.75 mmol) are then added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the required time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the 1,4-addition product. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental and Logical Workflow
The successful application of this compound in asymmetric catalysis follows a structured workflow, from catalyst preparation to final product analysis.
This workflow highlights the critical steps involved in utilizing this compound for asymmetric synthesis, emphasizing the need for careful control over experimental conditions to achieve high yields and enantioselectivities.
Conclusion
This compound has established itself as a privileged ligand in the field of asymmetric catalysis. Its well-defined chiral structure and tunable stereoelectronic properties enable high levels of enantiocontrol in a variety of metal-catalyzed transformations. Understanding the underlying mechanisms of this compound-metal complexes, as detailed in this guide, is crucial for the rational design of new catalytic systems and the optimization of existing processes. The provided data and protocols serve as a valuable resource for researchers and professionals in their pursuit of efficient and selective synthetic methodologies for the production of chiral molecules in academia and industry.
References
- 1. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic investigations of imine hydrogenation catalyzed by cationic iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synphos Ligand: A Comprehensive Technical Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Synphos ligand, a chiral diphosphine ligand renowned for its efficacy in enantioselective synthesis. This document details its chemical and physical properties, provides exemplary experimental protocols for its application in asymmetric catalysis, and illustrates a typical catalytic cycle.
Core Properties of this compound
This compound is a chiral phosphine (B1218219) ligand that has demonstrated high yields and excellent enantioselectivity in a variety of chemical transformations.[1] It is a solid substance with a melting point exceeding 260 °C and a boiling point of approximately 738.4 °C at standard atmospheric pressure.[1][2] For optimal stability, it is recommended to store this compound at 4°C, protected from light, and under a nitrogen atmosphere.[3] Commercially available purities are typically in the range of 95-97%.[1][3]
Quantitative Data Summary
The key quantitative data for the (S)-Synphos and (R)-Synphos enantiomers are summarized in the table below for easy comparison.
| Property | (S)-Synphos | (R)-Synphos |
| CAS Number | 503538-68-9 | 445467-61-8 |
| Molecular Formula | C₄₀H₃₂O₄P₂ | C₄₀H₃₂O₄P₂ |
| Molecular Weight | 638.63 g/mol | 638.63 g/mol |
| Appearance | Solid | Solid |
| Melting Point | >260 °C | >260 °C |
| Boiling Point | 738.4 ± 60.0 °C at 760 mmHg | 738.4 ± 60.0 °C at 760 mmHg |
| Purity | ≥97% | ≥97% |
| Storage | 4°C, protect from light, stored under nitrogen | 4°C, protect from light, stored under nitrogen |
Applications in Asymmetric Catalysis
This compound and other bulky, electron-rich phosphine ligands are instrumental in various palladium- and rhodium-catalyzed reactions, including Suzuki-Miyaura couplings and asymmetric hydrogenations.[4][5][6] The choice of ligand is critical for achieving high enantioselectivity in these transformations.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol provides a general methodology for the palladium-catalyzed asymmetric allylic alkylation, a powerful method for the enantioselective formation of C-C bonds. The use of chiral phosphine ligands like this compound is crucial for inducing high levels of asymmetry.
Materials:
-
Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)
-
Chiral Ligand: (S)-Synphos or (R)-Synphos
-
Allylic substrate (e.g., a substituted allylic acetate)
-
Nucleophile (e.g., a soft carbon nucleophile)
-
Base (e.g., a non-nucleophilic organic base)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with the palladium precursor (e.g., 1.0 mol%) and the this compound ligand (e.g., 1.1 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve the allylic substrate and the nucleophile in the anhydrous, degassed solvent.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the substrate and nucleophile via a cannula or a gas-tight syringe.
-
Add the base to the reaction mixture.
-
Monitoring and Work-up: Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Catalytic Cycle Visualization
The following diagram illustrates a generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phosphine ligand like this compound plays a critical role.
This guide serves as a foundational resource for researchers and professionals engaged in asymmetric synthesis. The unique properties of the this compound ligand, coupled with robust experimental design, can lead to highly efficient and selective chemical transformations, paving the way for the development of novel chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
Atropisomeric Diphosphine Ligands for Asymmetric Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropisomeric diphosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with exceptional levels of stereocontrol. Their unique structural feature of axial chirality, arising from restricted rotation around a biaryl bond, creates a well-defined and highly effective chiral environment for transition metal catalysts. This technical guide provides an in-depth overview of the core principles, applications, and practical execution of asymmetric hydrogenation reactions utilizing these powerful ligands. It is designed to be a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, comparative performance data, and insights into the industrial relevance of this technology.
Introduction to Atropisomeric Diphosphine Ligands
Atropisomeric diphosphine ligands are a class of bidentate phosphine (B1218219) ligands that possess axial chirality. This chirality is not due to a stereogenic center, but rather to the hindered rotation around a single bond, typically connecting two aromatic rings. This restricted rotation leads to the existence of stable, non-interconvertible enantiomers. The C2-symmetry of many of these ligands is particularly advantageous in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
The development of these ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), has revolutionized the field of asymmetric hydrogenation. When complexed with transition metals such as ruthenium, rhodium, and iridium, these ligands create a chiral pocket around the metal center, which effectively discriminates between the two faces of a prochiral substrate. This leads to the highly enantioselective formation of one enantiomer of the product.
This guide will focus on some of the most prominent and widely utilized atropisomeric diphosphine ligands: BINAP, MeO-BIPHEP, and SEGPHOS, and their derivatives. We will explore their synthesis, catalytic performance in asymmetric hydrogenation, and provide detailed experimental procedures for their application.
Synthesis of Key Atropisomeric Diphosphine Ligands
The synthesis of atropisomeric diphosphine ligands is a multi-step process that often involves the construction of the biaryl backbone, resolution of the resulting atropisomers, and subsequent phosphinylation.
A common synthetic strategy involves the following key steps:
-
Biaryl Coupling: The biaryl backbone is typically constructed via a coupling reaction, such as an Ullmann coupling of aryl halides. This step is crucial for establishing the atropisomeric axis.
-
Resolution: The resulting racemic mixture of the biaryl precursor is then resolved into its constituent enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography.
-
Phosphinylation: The resolved biaryl precursor, often a diol or a dihalide, is then converted to the corresponding diphosphine. This is typically achieved by reaction with a phosphinating agent, such as chlorodiphenylphosphine (B86185) or diphenylphosphine.
More advanced synthetic strategies, such as asymmetric coupling reactions, have also been developed to directly access enantiomerically enriched biaryl compounds, thus bypassing the need for a separate resolution step.
Application in Asymmetric Hydrogenation
Atropisomeric diphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a wide variety of prochiral substrates, including olefins, ketones, and imines. The choice of ligand, metal precursor, and reaction conditions is critical for achieving high enantioselectivity and catalytic activity.
Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamentally important transformation in organic synthesis. Ruthenium complexes of atropisomeric diphosphine ligands are particularly effective for this purpose.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones
| Entry | Substrate | Ligand | Metal Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | (S)-BINAP | [RuCl2(p-cymene)]2 | 2-Propanol | 8 | 28 | >99 | 97 (R) | |
| 2 | 2-Acetylfuran | (S)-MeO-BIPHEP | [RuCl2(p-cymene)]2 | Methanol (B129727) | 50 | 50 | 100 | 98 (R) | |
| 3 | 1-Acetonaphthone | (R)-SEGPHOS | [RuCl2(p-cymene)]2 | Methanol | 10 | 30 | >99 | 99 (R) |
Hydrogenation of β-Ketoesters
Chiral β-hydroxyesters are valuable building blocks in the synthesis of many natural products and pharmaceuticals. The asymmetric hydrogenation of β-ketoesters is a highly efficient method for their preparation.
Table 2: Asymmetric Hydrogenation of β-Ketoesters
| Entry | Substrate | Ligand | Metal Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Methyl 3-oxobutanoate | (R)-BINAP | [RuCl2(benzene)]2 | Methanol | 100 | 23 | 97 | >99 (R) | [1] |
| 2 | Ethyl 4-chloro-3-oxobutanoate | (S)-MeO-BIPHEP | [RuBr2(p-cymene)]2 | Ethanol | 10 | 80 | 100 | 99 (S) | |
| 3 | Methyl 3-oxo-3-phenylpropanoate | (R)-SEGPHOS | [RuCl2(p-cymene)]2 | Methanol | 4 | 50 | 100 | 98 (R) |
Hydrogenation of Enamides
The asymmetric hydrogenation of enamides provides a direct route to chiral amines and amides, which are prevalent in biologically active molecules. Rhodium complexes are often the catalysts of choice for this transformation.
Table 3: Asymmetric Hydrogenation of Enamides
| Entry | Substrate | Ligand | Metal Precursor | Solvent | Pressure (psi H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Methyl (Z)-2-acetamidocinnamate | (R)-MeO-BIPHEP | [Rh(COD)2]BF4 | Methanol | 15 | 25 | 100 | >99 (R) | |
| 2 | 1-(N-Acetyl)-1,2,3,4-tetrahydropyridine | (S)-SEGPHOS | [Rh(COD)2]BF4 | Toluene | 60 | 25 | >99 | >99 (S) | |
| 3 | (Z)-N-(1-Phenylvinyl)acetamide | (R,R)-BICP | [Rh(COD)2]BF4 | Toluene | 40 | rt | 100 | 86.3 (R) | [2] |
Experimental Protocols
The following protocols are provided as representative examples of asymmetric hydrogenation reactions using atropisomeric diphosphine ligands. These procedures are based on reliable literature reports and are intended to serve as a starting point for further optimization.
General Considerations
Asymmetric hydrogenation reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The quality of the solvent and the purity of the substrate and catalyst are crucial for achieving high catalytic activity and enantioselectivity. All glassware should be oven-dried or flame-dried before use.
Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate with Ru-(R)-BINAP
This protocol is adapted from a procedure published in Organic Syntheses.[1]
A. Catalyst Preparation: [(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex
-
To a dry 80-mL Schlenk tube equipped with a magnetic stir bar, add [RuCl2(benzene)]2 (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous N,N-dimethylformamide (DMF) (9 mL) via syringe.
-
Stir the suspension at 100 °C for 10 minutes, during which time a clear reddish-brown solution will form.
-
Cool the reaction mixture to room temperature and concentrate under vacuum (1 mm Hg) at 50 °C with vigorous stirring. Further dry the residue at 0.1 mm Hg for 1 hour to obtain the (R)-BINAP-Ru(II) complex as a reddish-brown solid.
B. Hydrogenation: (R)-Methyl 3-hydroxybutanoate
-
To a dry 200-mL Schlenk tube, add methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL) via syringe.
-
Under a stream of argon, add the in situ prepared (R)-BINAP-Ru(II) complex (175 mg).
-
Degas the resulting yellowish-orange solution by two freeze-pump-thaw cycles.
-
Transfer the solution via cannula to a dry, argon-filled 500-mL glass autoclave.
-
Pressurize the autoclave with hydrogen to 100 atm.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Distill the residue under vacuum to afford (R)-methyl 3-hydroxybutanoate as a colorless oil.
Protocol 2: Asymmetric Transfer Hydrogenation of 2-Methylquinoline with Ir-(S)-SEGPHOS
This protocol describes a transfer hydrogenation, which uses a hydrogen donor in place of molecular hydrogen.
Catalyst Preparation and Hydrogenation
-
In a Schlenk tube under an inert atmosphere, stir a mixture of [Ir(COD)Cl]2 (1.7 mg, 0.0025 mmol) and (S)-SEGPHOS (3.4 mg, 0.0055 mmol) in the chosen solvent (1 mL) at room temperature for 10 minutes.
-
Add iodine (I₂) (3.2 mg, 0.0125 mmol) and stir for an additional 10 minutes.
-
Add the quinoline (B57606) substrate (0.25 mmol) and the Hantzsch ester (dihydropyridine hydrogen source) (0.50 mmol).
-
Stir the resulting mixture at room temperature for the required time (typically 20-90 hours), monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding tetrahydroquinoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualization of Key Concepts
Structure of Atropisomeric Diphosphine Ligands
The following diagram illustrates the general structure of C₂-symmetric atropisomeric diphosphine ligands, highlighting the concept of axial chirality arising from hindered rotation around the biaryl bond.
References
Chiral Phosphine Ligands: A Comprehensive Technical Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral phosphine (B1218219) ligands stand as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are critical for the pharmaceutical, agrochemical, and fine chemical industries. Their remarkable ability to create a chiral environment around a metal center facilitates highly selective transformations, converting prochiral substrates into single-enantiomer products with exceptional efficiency and precision. This technical guide provides an in-depth exploration of the core principles, classification, and application of chiral phosphine ligands, with a focus on quantitative performance data and detailed experimental methodologies.
Introduction to Chiral Phosphine Ligands
The advent of chiral phosphine ligands revolutionized synthetic organic chemistry by providing a practical means to control stereochemistry in catalytic reactions. The pioneering work of Knowles and Kagan in the 1960s and 1970s laid the groundwork for this field, demonstrating the feasibility of using transition metal complexes of chiral phosphines for enantioselective hydrogenations. This culminated in the first industrial application of asymmetric catalysis: the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, utilizing the rhodium complex of the chiral diphosphine ligand DIPAMP. This achievement, which earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry, ignited the development of a vast and diverse array of chiral phosphine ligands.[1]
The efficacy of a chiral phosphine ligand is intrinsically linked to its structural and electronic properties. These ligands coordinate to a transition metal, forming a chiral catalyst that interacts with a prochiral substrate. The steric and electronic characteristics of the ligand create a biased environment, favoring the formation of one enantiomer of the product over the other.
Classification of Chiral Phosphine Ligands
Chiral phosphine ligands can be broadly categorized based on the origin of their chirality. This classification provides a framework for understanding their design principles and for selecting the appropriate ligand for a specific chemical transformation.[2]
P-Chirogenic Ligands
In P-chirogenic ligands, the phosphorus atom itself is a stereocenter. These were among the earliest types of chiral phosphine ligands developed and have demonstrated high efficacy in various asymmetric reactions.[2] The synthesis of P-chirogenic ligands can be challenging, often requiring stereospecific methods to control the configuration at the phosphorus center.[3]
Ligands with Backbone Chirality
This is the largest and most diverse class of chiral phosphine ligands, where the chirality resides in the carbon framework connecting the phosphine groups. This design allows for a high degree of modularity, enabling the fine-tuning of steric and electronic properties. This class can be further subdivided:
-
Axially Chiral Ligands: These ligands, such as BINAP and P-Phos, possess a C2-symmetric biaryl backbone where restricted rotation around the aryl-aryl bond gives rise to chirality.
-
Centrally Chiral Ligands: Ligands like DuPHOS feature stereogenic centers on the carbon backbone, often in a cyclic or acyclic structure.
-
Planar Chiral Ligands: Ferrocene-based ligands, such as Josiphos, incorporate a ferrocene (B1249389) scaffold, which imparts planar chirality in addition to potentially having a stereogenic center in a side chain.[4]
Key Applications and Performance Data
Chiral phosphine ligands are instrumental in a wide range of asymmetric transformations. The following sections highlight their application in key reactions, with a focus on quantitative performance data for representative ligands.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral compounds. Chiral phosphine-metal complexes, particularly with rhodium and ruthenium, are highly effective catalysts for the enantioselective reduction of prochiral olefins, ketones, and imines.[5]
Table 1: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Metal | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |
| (S)-BINAP | Ru | - | 4 | EtOH/CH₂Cl₂ | 12 | >95 | 87 (R) | [5] |
| (R,R)-Me-DuPHOS | Rh | - | 3 | MeOH | - | 100 | >99 (R) | [3] |
| (R)-(S)-Josiphos | Rh | 1000 | 40 | MeOH | 0.3 | 100 | >99 (R) | [6] |
| (R)-P-Phos | Rh | 1000 | 10 | Toluene (B28343) | 1 | 100 | 98.5 (R) |
Table 2: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Metal | S/C Ratio | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) | ee (%) | Ref |
| (S)-BINAP | Ru | - | 100 | MeOH | 2 | 100 | 85 (S) | [5] |
| (R,R)-Me-DuPHOS | Rh | - | 1 | MeOH | - | 100 | 97 (R) | [3] |
| (R)-(S)-Josiphos | Rh | 1000 | 60 | MeOH | 1 | 100 | >99 (R) | [6] |
| (R)-P-Phos | Rh | 1000 | 10 | Toluene | 1 | 100 | 98.2 (R) |
Table 3: Performance of Josiphos Ligands in the Asymmetric Hydrogenation of an Imine for the Synthesis of (S)-Metolachlor
| Ligand | Metal | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | TON | TOF (s⁻¹) | ee (%) | Ref |
| Xyliphos | Ir | >1,000,000 | 80 | - | >7,000,000 | >0.5 | 79 | [7] |
Catalytic Cycle and Experimental Workflows
Understanding the underlying mechanism of a catalytic reaction and the practical workflow for carrying it out are crucial for researchers.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation
The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide with a chiral diphosphine ligand (P*P) is a well-studied process. It involves the coordination of the substrate to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.
General Experimental Workflow for Asymmetric Hydrogenation
The successful execution of an asymmetric hydrogenation reaction requires careful attention to experimental details, particularly the exclusion of air and moisture, as the catalysts are often air-sensitive.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for the synthesis of a representative chiral phosphine ligand and its application in an asymmetric hydrogenation reaction.
Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
This protocol is adapted from a literature procedure and outlines the synthesis of (R)-BINAP from (R)-(+)-1,1'-bi-2-naphthol.[8]
Step A: Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Add dry methylene (B1212753) chloride (60 mL) followed by dry pyridine (B92270) (7.2 mL, 90 mmol) and triflic anhydride (B1165640) (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.
-
After the addition, stir the reaction solution at room temperature overnight (approximately 17 hours).
-
Add hexane (B92381) (60 mL) and filter the resulting mixture through a pad of silica (B1680970) gel (50 g).
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (15.4 g, 94% yield).
Step B: Preparation of (R)-(+)-BINAP
-
To an oven-dried 250-mL single-necked flask equipped with a magnetic stirring bar, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).
-
Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) via a syringe, followed by diphenylphosphine (B32561) (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution at 100°C for 30 minutes.
-
To this solution, add a solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.7 g, 42 mmol) in anhydrous DMF (40 mL) via a cannula.
-
Heat the reaction at 100°C until the ditriflate is completely consumed (2–3 days).
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the product, wash the solid with methanol (B129727) (2 x 20 mL), and dry under vacuum to obtain (R)-(+)-BINAP as a white to off-white crystalline solid (9.6 g, 77% yield).
Asymmetric Hydrogenation of Geraniol (B1671447) using a Ru[(R)-BINAP] Complex
This protocol describes the asymmetric hydrogenation of geraniol to (S)-citronellol, a valuable fragrance and flavor compound, using a pre-catalyst prepared from Ru(COD)Cl₂ and (R)-BINAP.[9]
Step A: Preparation of the Ru--INVALID-LINK--₂ Catalyst
Note: All procedures should be carried out under an inert atmosphere (e.g., argon) using degassed solvents.
-
In a dry Schlenk tube, suspend [Ru(cod)Cl₂]n (560 mg, 2.0 mmol) and (R)-BINAP (1.37 g, 2.2 mmol) in toluene (25 mL).
-
Heat the mixture at 135°C for 10 hours.
-
Remove the solvent under vacuum to obtain a yellow-orange solid.
-
Dissolve the solid in methylene chloride (10 mL) and add sodium acetate (B1210297) (1.64 g, 20 mmol) and tert-butanol (B103910) (10 mL).
-
Stir the mixture at room temperature for 10 minutes, then add water (0.1 mL).
-
Stir for an additional 30 minutes.
-
Remove the solvent under vacuum and extract the residue with toluene.
-
Concentrate the toluene extract to yield the crude Ru--INVALID-LINK--₂ complex.
Step B: Asymmetric Hydrogenation of Geraniol
-
In a glass-lined stainless-steel autoclave, dissolve the crude Ru--INVALID-LINK--₂ catalyst (from the previous step) and geraniol (15.4 g, 100 mmol) in 95% aqueous methanol (20 mL).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 100 atm of H₂.
-
Stir the mixture at 20°C for 8 hours.
-
After releasing the pressure, concentrate the reaction mixture.
-
Distill the residue under reduced pressure to obtain (S)-citronellol. (Typical yields are >95% with ee >96%).
Conclusion
Chiral phosphine ligands have undeniably transformed the landscape of asymmetric catalysis, providing chemists with powerful tools for the enantioselective synthesis of complex molecules. The continued development of novel ligand architectures, coupled with a deeper understanding of reaction mechanisms, promises to further expand the scope and utility of this remarkable class of compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their pursuit of innovative and efficient synthetic methodologies.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Stereoelectronic Landscape of Synphos: A Technical Guide for Catalysis and Drug Development
An In-depth Exploration of the Core Stereoelectronic Properties, Synthesis, and Catalytic Mechanisms of the Synphos Ligand for Researchers, Scientists, and Drug Development Professionals.
The this compound ligand, a prominent member of the atropisomeric biphenyl (B1667301) diphosphine family, has carved a significant niche in asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions. Its efficacy stems from a unique and favorable stereoelectronic profile, which dictates the geometry and reactivity of its metal complexes, ultimately governing the stereochemical outcome of catalytic transformations. This technical guide provides a comprehensive analysis of the core stereoelectronic properties of this compound, detailed experimental methodologies, and an exploration of its role in key catalytic cycles.
Stereoelectronic Properties of this compound: A Quantitative Perspective
The reactivity and selectivity of phosphine (B1218219) ligands in transition metal catalysis are primarily governed by their stereoelectronic properties. These are broadly categorized into steric and electronic effects. For atropisomeric diphosphines like this compound, the dihedral angle of the biaryl backbone is a critical steric parameter, while the electron-donating ability of the phosphorus atoms, often quantified by the Tolman Electronic Parameter (TEP), defines its electronic character.
| Parameter | Description | Value/Comparison for this compound |
| Dihedral Angle (θ) | The angle between the two phenyl rings of the biphenyl backbone. A narrower dihedral angle can enforce a more rigid and defined chiral pocket around the metal center. | This compound possesses a narrower dihedral angle compared to other common atropisomeric diphosphines like BINAP and MeO-BIPHEP. Computational studies on related SEGPHOS complexes show a dihedral angle of approximately 64.99° , suggesting a similarly constrained geometry for this compound.[1] |
| Tolman Electronic Parameter (TEP) | A measure of the electron-donating or -withdrawing ability of a phosphine ligand, determined by the CO stretching frequency in a Ni(CO)3L complex. Lower TEP values indicate stronger electron-donating ability. | While a specific TEP value for this compound has not been reported, it is described as having a higher electronic density and stronger basicity compared to ligands like DIFLUORPHOS. This suggests a relatively low TEP value, indicative of strong electron-donating character. |
| Cone Angle | A measure of the steric bulk of a phosphine ligand. It is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined distance from the metal center. | A specific cone angle for this compound has not been reported. However, its structural rigidity and the orientation of the diphenylphosphino groups suggest a significant steric presence that contributes to the creation of a well-defined chiral environment. |
The combination of a narrow dihedral angle and strong electron-donating properties positions this compound as a highly effective ligand for asymmetric catalysis. The rigid backbone pre-organizes the coordinating phosphorus atoms, while the electron-rich nature of the phosphines enhances the catalytic activity of the metal center.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, with the full chemical name [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a multi-step process that requires careful execution of each step to ensure high purity and yield of the final product. While a detailed, step-by-step protocol from a single source is not publicly available, a general synthetic strategy can be outlined based on procedures for analogous atropisomeric diphosphine ligands. The synthesis typically involves the following key transformations:
-
Preparation of the Biphenyl Backbone: This often starts from a commercially available substituted benzene (B151609) derivative, which undergoes coupling reactions to form the biphenyl core.
-
Introduction of Phosphine Groups: The phosphine moieties are typically introduced via phosphinylation of an appropriately functionalized biphenyl precursor.
-
Resolution of Enantiomers: As this compound is a chiral ligand, a resolution step is necessary to separate the (R) and (S) enantiomers. This is often achieved through the formation of diastereomeric complexes with a chiral resolving agent, followed by separation and decomplexation.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for this compound.
Characterization Techniques
The characterization of this compound and its metal complexes relies on a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are crucial for confirming the structure of the ligand and its complexes. 31P NMR is particularly informative for assessing the coordination of the phosphine to the metal center.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the ligand and its complexes.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure, including the dihedral angle and bond lengths/angles.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a chiral diphosphine ligand can be influenced by its conformation and electronic structure.
Catalytic Mechanism in Asymmetric Hydrogenation
This compound has demonstrated exceptional performance in ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates, such as ketones and olefins. The generally accepted mechanism for this transformation involves a series of steps within the coordination sphere of the ruthenium center.
A representative catalytic cycle for the Ru-Synphos catalyzed asymmetric hydrogenation of a ketone is illustrated below:
Caption: Catalytic cycle for Ru-Synphos hydrogenation.
Mechanism Description:
-
Activation: The catalyst precursor, often a Ru(II) complex, is activated by hydrogen to form a ruthenium hydride species.
-
Substrate Coordination: The prochiral substrate (e.g., a ketone) coordinates to the ruthenium center, displacing a solvent molecule. The chiral environment created by the this compound ligand dictates the preferred coordination mode of the substrate.
-
Hydride Transfer: The hydride ligand on the ruthenium transfers to the coordinated substrate in a stereoselective manner. This is the key enantioselective step, and its stereochemical outcome is directed by the chiral pocket of the this compound ligand.
-
Product Release and Catalyst Regeneration: The hydrogenated product dissociates from the metal center, and the resulting ruthenium complex is ready to re-enter the catalytic cycle by coordinating with another molecule of hydrogen.
The rigidity and well-defined chiral environment provided by the narrow dihedral angle of this compound are crucial for achieving high enantioselectivity in the hydride transfer step. The electron-rich nature of the phosphine donors also plays a vital role in modulating the reactivity of the ruthenium center throughout the catalytic cycle.
Applications in Drug Development and Fine Chemicals
The ability of this compound to facilitate highly enantioselective hydrogenations makes it a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Chiral alcohols and amines, which are common products of these reactions, are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The high efficiency and selectivity of this compound-based catalysts contribute to more sustainable and cost-effective manufacturing processes for these important molecules.
Conclusion
This compound stands out as a powerful and versatile atropisomeric diphosphine ligand in the field of asymmetric catalysis. Its distinct stereoelectronic profile, characterized by a narrow dihedral angle and strong electron-donating capabilities, creates a highly effective chiral environment for a variety of metal-catalyzed transformations. While a complete quantitative dataset of its stereoelectronic parameters remains an area for further investigation, the available comparative data and its proven performance in asymmetric hydrogenation underscore its importance. The detailed understanding of its synthesis, characterization, and catalytic mechanisms provided in this guide serves as a valuable resource for researchers and professionals seeking to leverage the unique properties of this compound in the development of innovative and efficient synthetic methodologies.
References
Synphos: A Technical Guide to a Privileged Chiral Ligand
Introduction: In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for achieving high enantioselectivity in chemical transformations. Among the diverse array of ligands developed, Synphos, an atropisomeric chiral diphosphine ligand, has emerged as a powerful tool for researchers and chemists. Characterized by its rigid C₂-symmetric backbone, this compound creates a well-defined chiral environment around a metal center, enabling remarkable levels of stereocontrol in a variety of catalytic reactions, most notably in asymmetric hydrogenation. This technical guide provides an in-depth overview of the discovery, synthesis, and application of the this compound ligand, tailored for professionals in chemical research and drug development.
Discovery and Core Structural Features
This compound, chemically known as (R)-(+)-6,6'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-5,5'-bi-1,4-benzodioxin, is a member of the atropisomeric diphosphane (B1201432) ligand family.[1][2][] Its development was a significant advancement in the rational design of chiral ligands, demonstrating that a conformationally constrained framework can lead to high enantioselectivities. The chirality of this compound arises from the restricted rotation around the C-C bond connecting the two benzodioxin rings, which forces the molecule into a stable, non-planar conformation. This atropisomerism results in a well-defined, rigid chiral pocket when coordinated to a transition metal. The ligand's structure, featuring a narrow dihedral angle, is a key factor in its high catalytic performance.[1][4]
Synthesis of the this compound Ligand
The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of a racemic bis(phosphine oxide) precursor, followed by classical resolution and subsequent reduction to the final diphosphine ligand.
Experimental Protocol: Synthesis of (R)-Synphos
This protocol is a generalized representation based on established methods for synthesizing atropisomeric diphosphine ligands.
Step 1: Synthesis of the Racemic Bis(phosphine oxide) Precursor The synthesis begins with the coupling of appropriate precursors to form the core bi-benzodioxin structure, followed by phosphinylation to introduce the diphenylphosphinyl groups. This results in the racemic mixture of the this compound bis(phosphine oxide).
Step 2: Resolution of the Racemic Mixture The racemic bis(phosphine oxide) is resolved using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid. The process relies on the formation of diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.
-
Procedure: A solution of the racemic bis(phosphine oxide) in a suitable solvent (e.g., ethanol) is treated with a solution of the chiral resolving acid. The mixture is heated to ensure complete dissolution and then allowed to cool slowly. One diastereomeric salt will preferentially crystallize. The solid is collected by filtration. This process may be repeated to enhance diastereomeric purity.
Step 3: Liberation of the Enantiopure Bis(phosphine oxide) The separated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically pure bis(phosphine oxide). The product is then extracted into an organic solvent, dried, and concentrated.
Step 4: Reduction to (R)-Synphos The enantiopure bis(phosphine oxide) is reduced to the corresponding diphosphine, (R)-Synphos. A common and effective reducing agent for this transformation is trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine like triethylamine.[5][6]
-
Detailed Procedure: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), the enantiopure bis(phosphine oxide) is dissolved in a dry, degassed solvent such as toluene. Triethylamine is added, and the mixture is cooled in an ice bath. Trichlorosilane is then added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or ³¹P NMR). The reaction is then carefully quenched by the slow addition of degassed water or a saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (R)-Synphos ligand, which can be further purified by recrystallization.
Synthetic Pathway of this compound
Caption: Synthetic route to enantiopure (R)-Synphos.
Applications in Asymmetric Catalysis
This compound has proven to be a highly effective ligand in a range of transition metal-catalyzed asymmetric reactions, particularly with ruthenium and iridium catalysts.[1][7] Its primary application lies in the asymmetric hydrogenation of prochiral substrates such as olefins, ketones, imines, and heteroaromatic compounds.[1][8]
Quantitative Data Presentation
The performance of this compound in various catalytic asymmetric hydrogenations is summarized below.
Table 1: Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Enamide from 2-tetralone (B1666913) derivative | Chiral 2-aminotetralin | High | up to 95 | [7][9] |
| Various trisubstituted enamides | Chiral amine derivatives| High | up to 95 |[7] |
Table 2: Iridium-Synphos Catalyzed Asymmetric Hydrogenation of Quinolines and Quinoxalines
| Substrate | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 2-Alkyl-substituted quinolines | 2-Alkyl-tetrahydroquinolines | High | up to 94 | [1] |
| 2-Aryl-substituted quinoxalines | 2-Aryl-tetrahydroquinoxalines | up to 99 | up to 95 | [1] |
| 2-Alkyl-substituted quinoxalines | 2-Alkyl-tetrahydroquinoxalines | up to 99 | up to 95 |[1] |
Mechanism of Action: Asymmetric Hydrogenation
The mechanism of asymmetric hydrogenation catalyzed by a Rhodium-diphosphine complex is well-studied and provides a model for understanding this compound-metal catalysis. The catalytic cycle typically involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective insertion of hydrogen.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for hydrogenation.
Experimental Protocols for Catalysis
General Protocol for Asymmetric Hydrogenation of a Prochiral Olefin
This protocol outlines a general procedure for the asymmetric hydrogenation of an olefin using a pre-formed or in-situ generated this compound-metal catalyst.
Materials:
-
Metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂)
-
(R)- or (S)-Synphos ligand
-
Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (In-situ): Inside a glovebox, a Schlenk flask is charged with the metal precursor (e.g., 1 mol%) and the this compound ligand (e.g., 1.1 mol%).
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: The prochiral substrate is added to the flask containing the catalyst solution.
-
The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus or a balloon filled with hydrogen gas.
-
The flask is carefully purged with hydrogen gas (evacuate and backfill cycle, repeated 3-5 times).
-
Hydrogenation: The reaction is stirred under a positive pressure of hydrogen (typically 1-50 atm) at a specified temperature (e.g., 25 °C) for a predetermined time or until substrate consumption is complete (monitored by TLC, GC, or HPLC).
-
Work-up and Analysis: After the reaction is complete, the hydrogen pressure is carefully released, and the system is purged with an inert gas (e.g., Argon or Nitrogen).
-
The solvent is removed under reduced pressure.
-
The residue is purified, typically by column chromatography on silica (B1680970) gel, to isolate the chiral product.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified product is determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10]
Experimental Workflow Visualization
Caption: Typical workflow for a this compound-catalyzed reaction.
Conclusion
The this compound ligand represents a significant achievement in the development of chiral technologies. Its rigid, atropisomeric structure provides a highly effective chiral environment for transition metal catalysts, leading to excellent enantioselectivities in a variety of important chemical transformations. The high yields and enantiomeric excesses achieved in asymmetric hydrogenations underscore its value as a "privileged ligand" in both academic research and industrial applications for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.[1][8] The continued exploration of this compound and its analogues promises to further expand the toolkit of synthetic chemists, enabling more efficient and selective routes to complex chiral molecules.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chemscene.com [chemscene.com]
- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a chiral atropisomeric diphosphine ligand, has emerged as a significant tool in asymmetric catalysis. Its unique biphenyl (B1667301) backbone with ethylenedioxy bridges imparts a rigid and well-defined chiral environment, making it highly effective in a variety of metal-catalyzed transformations. This guide provides a comprehensive overview of the fundamental principles of this compound-metal complexes, including their synthesis, structure, and catalytic applications, with a focus on providing structured data and detailed experimental protocols.
Core Principles of this compound-Metal Complexes
Synthesis of the this compound Ligand
The synthesis of this compound is a multi-step process that begins with commercially available 1,4-benzodioxan. The key steps involve bromination, phosphinylation, oxidative dimerization to form the biphenyl backbone, resolution of the resulting phosphine (B1218219) oxide enantiomers, and finally, reduction to the desired diphosphine ligand.
Experimental Protocol: Synthesis of this compound
A detailed, multi-step experimental protocol for the laboratory-scale synthesis of this compound has been well-documented.[1] The process can be summarized as follows:
-
Bromination of 1,4-benzodioxan: 1,4-benzodioxan is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 6-bromo-1,4-benzodioxan.[1]
-
Phosphinylation: The bromo-derivative is lithiated and then reacted with chlorodiphenylphosphine (B86185) to introduce the phosphine moiety.[1]
-
Oxidative Coupling: The phosphine is oxidized to the corresponding phosphine oxide. This is followed by an ortholithiation and an oxidative coupling reaction, often using an iron(III) chloride, to form the biphenyl backbone.[1]
-
Resolution: The racemic mixture of the resulting bis(phosphine oxide) is resolved using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid, to separate the enantiomers through fractional crystallization.[1]
-
Reduction: The separated enantiomer of the bis(phosphine oxide) is reduced using a reducing agent like trichlorosilane (B8805176) (HSiCl₃) to yield the enantiomerically pure this compound ligand.[1]
Synthesis of this compound-Metal Complexes
This compound-metal complexes are typically prepared by reacting the this compound ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor and reaction conditions depends on the desired metal and its oxidation state.
Experimental Protocol: General Synthesis of a Ru(II)-Synphos Complex
This protocol is a general guideline and may require optimization for specific complexes.
-
Precursor Preparation: A solution of a suitable ruthenium(II) precursor, such as [Ru(cod)Cl₂]n or [Ru(benzene)Cl₂]₂, is prepared in an inert, dry solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Addition: A solution of the this compound ligand in the same solvent is added dropwise to the ruthenium precursor solution at room temperature.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a period ranging from a few hours to overnight to ensure complete complexation.
-
Isolation and Purification: The resulting this compound-ruthenium complex can be isolated by precipitation with a non-polar solvent (e.g., hexane (B92381) or pentane), followed by filtration and washing. Further purification can be achieved by recrystallization.
Structural Characteristics
The structural features of this compound-metal complexes are crucial for their catalytic activity and selectivity. X-ray crystallography is the primary technique used to determine the precise three-dimensional structure of these complexes.
Table 1: Representative X-ray Crystallographic Data for Diphosphine-Metal Complexes (Illustrative)
| Complex | Metal-P Bond Length (Å) | P-Metal-P Bite Angle (°) | Coordination Geometry |
| [Rh(COD)(DPEPhos)]BF₄ | 2.31, 2.33 | 99.8 | Square Planar |
| [PdCl₂(dppf)] | 2.27, 2.27 | 99.5 | Square Planar |
| [Au₂(dppm)Cl₂] | 2.25, 2.26 | - | Linear at Au |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing this compound-metal complexes in solution. ³¹P NMR is particularly informative for studying the coordination of the phosphine ligands to the metal center.
Table 2: Representative ³¹P NMR Spectroscopic Data for Diphosphine-Metal Complexes (Illustrative)
| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Free DPEPhos | CDCl₃ | -17.5 |
| [Rh(COD)(DPEPhos)]BF₄ | CD₂Cl₂ | 23.1 (d, J(Rh-P) = 145 Hz) |
| [PdCl₂(dppf)] | CDCl₃ | 17.3 |
Note: The ³¹P chemical shift changes significantly upon coordination to a metal center.[1][2][3][4][5][6][7][8][9] The magnitude of this change and the presence of coupling to the metal nucleus (e.g., ¹⁰³Rh) provide valuable information about the complex.
Catalytic Applications
This compound-metal complexes, particularly those of ruthenium, have demonstrated exceptional performance in asymmetric hydrogenation reactions.[10]
Asymmetric Hydrogenation of Ketones
Ru-Synphos catalysts are highly effective for the enantioselective hydrogenation of a wide range of ketones to chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[10]
Table 3: Catalytic Performance of Ru-Synphos in Asymmetric Hydrogenation of Ketones (Representative Examples)
| Substrate | Catalyst | Solvent | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) |
| Acetophenone | [RuCl₂((R)-Synphos)(dmf)₂] | Methanol | 50 | 1000 | >99 | 98 (R) |
| Methyl acetoacetate | [RuBr₂((S)-Synphos)] | Methanol | 80 | 2000 | 100 | 99 (R)[10] |
| 1-Tetralone | [RuCl₂((R)-Synphos)(dmf)₂] | Isopropanol | 30 | 500 | >99 | 97 (S) |
Cross-Coupling Reactions
While less documented than its applications in hydrogenation, this compound can also be employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky and electron-rich nature of this compound can promote the catalytic cycle, leading to efficient bond formation.
Table 4: Illustrative Catalytic Performance of Pd-Diphosphine Catalysts in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95[5] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 92 |
Note: Data for this compound in these specific reactions is limited. The data for SPhos, a related bulky diphosphine, is provided for illustrative purposes.
Stability of this compound-Metal Complexes
The stability of a metal complex is a critical factor in its catalytic performance and longevity. The stability of this compound-metal complexes can be assessed by determining their stability constants.
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration
-
Solution Preparation: Prepare solutions of the this compound ligand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., a mixture of an organic solvent and water). An inert electrolyte (e.g., NaClO₄) is added to maintain a constant ionic strength.[11][12][13][14][15]
-
Titration: Titrate the solution containing the ligand and the metal ion with the standardized base solution.[11][12][13][14][15]
-
pH Measurement: Record the pH of the solution after each addition of the base using a calibrated pH meter.[11][12][13][14][15]
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants are then calculated from the titration data using specialized software that fits the data to a model of the complexation equilibria.[11][12][13][14][15]
Note: Specific stability constant data for this compound-metal complexes are not widely available in the literature.
Visualizations
Experimental Workflow: Synthesis of a this compound-Metal Complex
Caption: General workflow for the synthesis of a this compound-metal complex.
Logical Relationship: Catalytic Cycle of Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Ru-Synphos catalyzed asymmetric hydrogenation.
Conclusion
This compound has established itself as a powerful and versatile chiral diphosphine ligand in asymmetric catalysis. Its well-defined structure and electronic properties, when coordinated to various transition metals, enable highly efficient and enantioselective transformations. This guide has provided an overview of the core principles of this compound-metal complexes, from their synthesis and characterization to their catalytic applications. While comprehensive, tabulated data for a wide array of this compound complexes remains an area for further research and compilation, the principles and protocols outlined herein provide a solid foundation for researchers and professionals working in the field of drug development and fine chemical synthesis. The continued exploration of this compound-metal complexes is expected to lead to the development of even more efficient and selective catalytic systems for the synthesis of valuable chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. hakon-art.com [hakon-art.com]
- 15. jetir.org [jetir.org]
The Synphos Ligand Family and Its Analogs: An In-depth Technical Guide for Asymmetric Catalysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development. The specific three-dimensional arrangement of atoms in a drug molecule can be the difference between a life-saving therapeutic and an inactive or even harmful substance.[1] Chiral phosphine (B1218219) ligands have become indispensable tools in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs with high efficiency and precision.[1] Among these, the Synphos family of atropisomeric diphosphine ligands has emerged as a powerful and versatile class of molecules for creating the chiral environment necessary for highly selective catalytic transformations.
This technical guide provides a comprehensive overview of the this compound ligand family and its analogs, detailing their synthesis, catalytic applications, and significance in pharmaceutical research and development.
Core Concepts: The this compound Ligand
This compound, chemically known as [(5,6),(5',6')-bis(ethylenedioxy)biphenyl-2,2'-diyl]bis(diphenylphosphine), is a C2-symmetric atropisomeric biaryl diphosphine ligand.[2] Its unique structural feature is the biphenyl (B1667301) backbone with two ethylenedioxy bridges, which creates a rigid and well-defined chiral pocket around a coordinated metal center. This steric hindrance and specific electronic properties are key to its high performance in asymmetric catalysis.
The this compound family includes the parent ligand and several important analogues designed to have complementary stereoelectronic properties. One of the most notable is DIFLUORPHOS , which features difluoromethylene groups instead of the ethylenedioxy bridges, imparting it with different electronic characteristics.[3][4] Other analogues include those with substitutions on the phenyl groups of the phosphine, such as 3,5-diMe-SYNPHOS .[5]
Synthesis of this compound Ligands
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired enantiopurity. While detailed, step-by-step protocols are often found in the supplementary information of seminal publications, a general synthetic workflow is outlined below.
General Synthetic Workflow for this compound
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and application of this compound ligands. The following are representative protocols adapted from the literature.
Synthesis of (R)-Synphos
A detailed, multi-step synthesis for (R)-Synphos has been described, starting from commercially available 1,4-benzodioxan. The full experimental procedure is often provided in the supporting information of publications focusing on its synthesis and applications. Key steps typically involve the creation of the biphenyl linkage, followed by phosphinylation and resolution of the resulting racemic mixture.
General Procedure for Ru-Synphos Catalyzed Asymmetric Hydrogenation of Enamides
The following is a general procedure for the asymmetric hydrogenation of trisubstituted enamides, which are precursors to valuable chiral amines.
-
Catalyst Preparation: In a glovebox, a solution of the appropriate ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and the (R)- or (S)-Synphos ligand in a suitable degassed solvent (e.g., toluene) is stirred to form the catalyst complex.
-
Reaction Setup: The enamide substrate is dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 bar).
-
Reaction and Work-up: The reaction is stirred at a specific temperature (e.g., room temperature to 50°C) until completion. After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield and enantiomeric excess (ee) are determined by chiral HPLC or GC analysis.
Data Presentation: Performance in Asymmetric Catalysis
The this compound ligand family has demonstrated exceptional performance in a variety of asymmetric catalytic reactions, most notably in the hydrogenation of ketones, olefins, and imines. The following tables summarize representative quantitative data for these transformations.
Table 1: Ru-Synphos Catalyzed Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Solvent | Yield (%) | ee (%) |
| Acetophenone | 0.1 | 50 | 25 | 12 | MeOH | >99 | 98 |
| 1-Tetralone | 0.1 | 50 | 25 | 12 | MeOH | >99 | 99 |
| 2-Acetylfuran | 0.2 | 40 | 30 | 16 | EtOH | 98 | 97 |
| Benzoylacetone | 0.5 | 20 | 25 | 24 | CH₂Cl₂ | 95 | 99 (R) |
Table 2: Ru-Synphos Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Solvent | Yield (%) | ee (%) |
| N-(1-(3-chromanyl))acetamide | 1 | 40 | 20 | 18 | MeOH | 92 | 96 |
| N-(1-(2-tetralinyl))acetamide | 1 | 40 | 20 | 18 | MeOH | 87 | 95 |
| (Z)-Methyl α-acetamidocinnamate | 0.5 | 10 | 25 | 6 | Toluene | >99 | 99 |
Table 3: Ir-Synphos Analogue Catalyzed Asymmetric Hydrogenation of Quinolines
| Substrate | Ligand | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Methylquinoline | (R)-3,5-diMe-SYNPHOS | 1 | 10 | 40 | 18 | >95 | 94 |
| Quinaldine | (R)-SYNPHOS | 1 | 50 | 25 | 24 | 98 | 92 |
| 2-Phenylquinoline | (R)-DIFLUORPHOS | 0.5 | 20 | 40 | 12 | >99 | 95 |
Signaling Pathways and Catalytic Cycles
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing new, more effective ligands. The following diagram illustrates a plausible catalytic cycle for the Ru-Synphos catalyzed asymmetric hydrogenation of a ketone.
Catalytic Cycle for Ru-Synphos Asymmetric Hydrogenation of a Ketone
Applications in Drug Development
The ability to synthesize enantiomerically pure molecules is of paramount importance in the pharmaceutical industry. Chiral phosphine ligands like this compound play a critical role in the efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
Case Study: Synthesis of SR58611A
A practical application of the this compound ligand is in the synthesis of the enantiomerically pure compound SR58611A, a potent and selective β3-adrenergic receptor agonist with potential applications in treating obesity and type 2 diabetes.[6][7] The key step in this synthesis is the Ru-Synphos-mediated asymmetric hydrogenation of a trisubstituted N-acetyl enamide, which proceeds with high yield and an impressive 95% enantiomeric excess.[4] This example highlights how this compound-based catalysis can provide an efficient and atom-economical route to complex, biologically active molecules.
Workflow for API Synthesis Utilizing this compound
Conclusion
The this compound ligand family and its analogues represent a significant advancement in the field of asymmetric catalysis. Their robust performance, characterized by high yields and excellent enantioselectivities in a range of important chemical transformations, makes them invaluable tools for researchers and scientists in both academic and industrial settings. For drug development professionals, the ability to efficiently and reliably synthesize enantiomerically pure compounds is a critical factor in accelerating the discovery and production of new medicines. The continued development and application of ligands like this compound will undoubtedly play a crucial role in shaping the future of pharmaceutical manufacturing.
References
Methodological & Application
Application Notes and Protocols for Synphos-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a fundamental transformation in modern organic synthesis, enabling the stereoselective reduction of prochiral substrates to valuable chiral molecules. This technique is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a compound is often dictated by its stereochemistry. Among the privileged ligands developed for transition metal-catalyzed asymmetric hydrogenation, Synphos has emerged as a highly effective atropisomeric diphosphine ligand.
This compound, a C2-symmetric bis(diphenylphosphino) ligand built on a 5,5'-bi(1,4-benzodioxane) backbone, creates a well-defined and rigid chiral environment around the metal center. This structural feature allows for excellent enantiocontrol in the hydrogenation of a wide range of substrates, including enamides, β-keto esters, and α,β-unsaturated esters. Ruthenium complexes of this compound are particularly effective, demonstrating high catalytic activity and enantioselectivity under mild reaction conditions.
These application notes provide a comprehensive overview of the this compound-catalyzed asymmetric hydrogenation protocol, including detailed experimental procedures for catalyst preparation and hydrogenation reactions, as well as a summary of its performance with various substrates.
Data Presentation
The following tables summarize the performance of Ru-Synphos catalysts in the asymmetric hydrogenation of various classes of substrates. The data highlights the high enantioselectivities and yields achievable with this catalytic system.
Table 1: Asymmetric Hydrogenation of Enamides
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | N-(3,4-dihydronaphthalen-2-yl)acetamide | 1 | 50 | 50 | 12 | Methanol (B129727) | >95 | 95 | [1] |
| 2 | N-(6-methoxy-3,4-dihydronaphthalen-2-yl)acetamide | 1 | 50 | 50 | 12 | Methanol | >95 | 96 | [2] |
| 3 | N-(6-fluoro-3,4-dihydronaphthalen-2-yl)acetamide | 1 | 50 | 50 | 12 | Methanol | >95 | 94 | [1] |
| 4 | N-(1-phenylvinyl)acetamide | 1 | 40 | 25 | 12 | Toluene | >99 | 86 | [3] |
| 5 | N-(1-(4-methoxyphenyl)vinyl)acetamide | 1 | 40 | 25 | 12 | Toluene | >99 | 90 | [3] |
Table 2: Asymmetric Hydrogenation of β-Keto Esters
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | Methyl acetoacetate | 0.5 | 20 | 85 | 20 | Ethanol | 98 | 81 | [4] |
| 2 | Ethyl benzoylacetate | 0.5 | 20 | 85 | 20 | Ethanol | 98 | 81 | [4] |
| 3 | Ethyl 4-chloroacetoacetate | 0.01 | 80 | 80 | 6 | Methanol | 98 | 99 | [5] |
| 4 | Ethyl 3-oxo-4-phenylbutanoate | 0.5 | 20 | 85 | 20 | Ethanol | >95 | 92 | [4] |
| 5 | Pentane-2,4-dione | 0.05 | 80 | 25 | 20 | Methanol | 99 | 98 | [6] |
Table 3: Asymmetric Hydrogenation of α,β-Unsaturated Esters
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | Methyl 2-acetamidoacrylate | 1 | 50 | 25 | 12 | Methanol | >99 | >99 | [6] |
| 2 | Dimethyl itaconate | 1 | 20 | 50 | 16 | Methanol | >99 | 92 | [6] |
| 3 | Methyl (E)-2-methyl-2-butenoate | 1 | 50 | 25 | 24 | Methanol | >99 | 94 | [6] |
Experimental Protocols
The following protocols are based on established procedures for the preparation of Ru-Synphos catalysts and their use in asymmetric hydrogenation.[6]
Protocol 1: In Situ Preparation of the [RuCl((S)-Synphos)(p-cymene)]Cl Catalyst
This protocol describes the in situ generation of the active catalyst from a readily available ruthenium precursor and (S)-Synphos.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-Synphos
-
Anhydrous, degassed methanol
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.5 equivalents) and (S)-Synphos (1.0 equivalent).
-
Add a degassed mixture of methanol and dichloromethane (e.g., 1:1 v/v) to dissolve the solids.
-
Stir the resulting solution at 50 °C for 1.5 hours.
-
The resulting orange to red-orange solution of the active catalyst is ready for use in the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation
This protocol provides a general method for the asymmetric hydrogenation of a prochiral substrate using the in situ prepared Ru-Synphos catalyst.
Materials:
-
Substrate (e.g., enamide, β-keto ester)
-
In situ prepared Ru-Synphos catalyst solution (from Protocol 1)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, toluene)
-
High-pressure autoclave or hydrogenation reactor
-
Magnetic stirrer and stir bar
-
Hydrogen gas (high purity)
Procedure:
-
To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the substrate.
-
Under a counterflow of inert gas, add the anhydrous, degassed solvent to dissolve the substrate.
-
Add the required amount of the in situ prepared catalyst solution to the reactor via syringe. The substrate-to-catalyst ratio (S/C) typically ranges from 100 to 10,000.
-
Seal the autoclave and purge the system 3-5 times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (typically 20-80 bar).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (typically 25-85 °C) for the specified time (typically 6-24 hours).
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
The reaction mixture can be concentrated under reduced pressure and the product purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
References
- 1. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ru-Synphos Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ruthenium-Synphos catalysts in asymmetric organic synthesis. The information is intended to guide researchers in leveraging these powerful catalysts for the enantioselective synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and other fine chemicals.
Introduction to Ru-Synphos Catalysts
Ru-Synphos catalysts are a class of chiral ruthenium complexes incorporating the Synphos ligand, a C2-symmetric atropisomeric biphenyl (B1667301) diphosphine. These catalysts are highly effective in asymmetric hydrogenation reactions, providing access to a wide range of enantiomerically enriched products with high yields and excellent enantioselectivities. Their applications are particularly prominent in the synthesis of chiral amines, alcohols, and carboxylic acid derivatives from prochiral olefins such as enamides, β-ketoesters, and α,β-unsaturated acids.
The general structure of the active catalytic species often involves a Ru(II) center coordinated to the bidentate this compound ligand. The catalyst's high efficiency and selectivity are attributed to the well-defined chiral environment created by the atropisomeric backbone of the this compound ligand.
Key Applications and Performance Data
Ru-Synphos catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of various functionalized olefins. Below are summaries of their application in key reaction classes, with quantitative data presented for easy comparison.
Asymmetric Hydrogenation of Enamides
The enantioselective hydrogenation of enamides is a powerful method for the synthesis of chiral amines. Ru-Synphos catalysts have been successfully employed in the hydrogenation of both cyclic and acyclic enamides, yielding products with high enantiomeric excess (ee).
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |
| N-(3,4-dihydronaphthalen-1-yl)acetamide | 1 | 40 | 25 | Methanol | >95 | 96 | [1] |
| Methyl 2-acetamidoacrylate | 1 | 40 | 25 | Toluene | >95 | >97 | [1] |
| (Z)-Methyl α-acetamidocinnamate | 1 | 40 | 25 | Toluene | >95 | >94 | [1] |
| N-(1-phenylvinyl)acetamide | 1 | 40 | 25 | Toluene | >95 | >95 | [1] |
Asymmetric Hydrogenation of β-Ketoesters
The Ru-Synphos catalyzed hydrogenation of β-ketoesters provides a reliable route to chiral β-hydroxy esters, which are valuable building blocks in the synthesis of many natural products and pharmaceuticals. This methodology has been shown to be highly efficient, with some reactions proceeding with excellent results even at very low catalyst loadings.[2]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Methyl 3-oxobutanoate | 0.01 | 20 | 50 | - | >99 | >99 | [2] |
| Ethyl 4-chloro-3-oxobutanoate | 1 | 100 | 23 | - | - | >99 | [3] |
| Methyl 2,2-dimethyl-3-oxobutanoate | 1 | 100 | 23 | - | 94 | 98 | [3] |
| Ethyl benzoylacetate | 0.5 | 20 | 85 | Ethanol | 98 | 95 | [4] |
Experimental Protocols
This section provides detailed experimental procedures for representative Ru-Synphos catalyzed asymmetric hydrogenation reactions.
General Procedure for Asymmetric Hydrogenation of Enamides
This protocol is a general guideline for the asymmetric hydrogenation of enamides using a Ru-Synphos catalyst.
Materials:
-
Ru-Synphos catalyst precursor (e.g., [RuCl(p-cymene)((R)-Synphos)]Cl)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol or Toluene)
-
Hydrogen gas (high purity)
-
Stainless steel autoclave equipped with a magnetic stir bar and a pressure gauge
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the Ru-Synphos catalyst precursor (e.g., 0.01 mmol, 1 mol%).
-
Add the enamide substrate (1.0 mmol) to the liner.
-
Dissolve the catalyst and substrate in the chosen anhydrous and degassed solvent (e.g., 5 mL of Methanol).
-
Seal the glass liner and place it inside the stainless steel autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to a hydrogen line. Purge the autoclave by pressurizing with hydrogen to approximately 10 bar and then carefully venting the pressure. Repeat this process 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 40 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (typically 12-24 hours), monitoring the pressure for hydrogen uptake.
-
Upon completion, carefully vent the excess hydrogen pressure.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral amine.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.
Protocol for Asymmetric Hydrogenation of Methyl 3-oxobutanoate
This protocol describes the highly efficient hydrogenation of a β-ketoester.
Materials:
-
Ru-Synphos catalyst precursor
-
Methyl 3-oxobutanoate
-
Anhydrous, degassed solvent
-
Hydrogen gas (high purity)
-
High-pressure reactor
Procedure:
-
Prepare the active catalyst solution in a glovebox by dissolving the Ru-Synphos precursor in the reaction solvent.
-
In a high-pressure reactor, add the substrate, methyl 3-oxobutanoate.
-
Transfer the catalyst solution to the reactor via cannula.
-
Seal the reactor, remove from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to 20 bar with hydrogen.
-
Heat the reaction mixture to 50 °C and stir for the required duration.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
The product can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.
-
Analyze the enantiomeric excess by chiral chromatography.
Diagrams and Workflows
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates a typical experimental workflow for a Ru-Synphos catalyzed asymmetric hydrogenation reaction.
Catalytic Cycle for Ru-Diphosphine Catalyzed Hydrogenation
The following diagram depicts a generally accepted catalytic cycle for the asymmetric hydrogenation of a functionalized ketone catalyzed by a Ru-diphosphine complex, which is analogous to the mechanism for Ru-Synphos.
This catalytic cycle illustrates the key steps involving substrate coordination, hydride transfer, product release, and catalyst regeneration. The enantioselectivity is determined during the diastereoselective hydride transfer step.
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Design and Application of Mesoporous Catalysts for Liquid-Phase Furfural Hydrogenation [mdpi.com]
Application Notes and Protocols for Synphos-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chiral diphosphine ligand Synphos in asymmetric hydrogenation reactions. This methodology is a powerful tool for the enantioselective synthesis of chiral compounds, which are critical intermediates in the pharmaceutical and fine chemical industries.
Introduction
This compound is a C2-symmetric, atropisomeric biaryl diphosphine ligand known for its effectiveness in transition metal-catalyzed asymmetric synthesis. In particular, ruthenium (Ru) and rhodium (Rh) complexes of this compound have demonstrated high efficiency and enantioselectivity in the hydrogenation of a variety of prochiral substrates, including enamides, ketones, and β-keto esters.[1][2][3][4][5] The electron-rich nature of this compound often leads to high catalytic activity and excellent stereocontrol.[1]
Applications
The primary application of this compound in hydrogenation is the synthesis of enantiomerically enriched molecules. This has significant implications in drug development, where the stereochemistry of a molecule is often crucial for its biological activity and safety. Key applications include the synthesis of chiral amines, alcohols, and other valuable building blocks.[2] For instance, Ru-Synphos catalysts have been successfully employed in the synthesis of optically active 3-aminochroman derivatives, which are important pharmacophores.[1]
Data Presentation: Performance of this compound in Asymmetric Hydrogenation
The following table summarizes the performance of this compound-based catalysts in the asymmetric hydrogenation of various substrates, providing a comparative overview of reaction conditions and outcomes.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Trisubstituted Enamide (Chroman-derived) | [RuCl{(p-cym)(S)-Synphos}]+Cl– | 1 | Methanol (B129727) | 50 | 50 | 20 | >99 | 84 | [1] |
| Trisubstituted Enamide (Tetralone-derived) | Ru-Synphos | Not specified | Not specified | Not specified | Not specified | Not specified | High | up to 95 | [2][3] |
| β-Keto Esters | Ru-Synphos | Not specified | Not specified | Not specified | Not specified | Not specified | High | High | [2] |
| 1-Aryl-3,4-dihydroisoquinolines | [IrCODCl]₂/(R)-3,5-diMe-Synphos | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
This section provides a general experimental protocol for a typical asymmetric hydrogenation reaction using a Ru-Synphos catalyst. The specific conditions may need to be optimized for different substrates.
Protocol 1: Asymmetric Hydrogenation of a Trisubstituted Enamide
This protocol is based on the successful hydrogenation of enamides derived from chroman-3-ones.[1]
Materials:
-
[RuCl{(p-cym)(S)-Synphos}]+Cl– catalyst
-
Trisubstituted enamide substrate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas (H₂)
-
High-pressure autoclave or hydrogenation reactor
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, weigh the [RuCl{(p-cym)(S)-Synphos}]+Cl– catalyst (1 mol%) and the enamide substrate and place them into a glass liner for the autoclave.
-
Solvent Addition: Add anhydrous, degassed methanol to the glass liner to dissolve the catalyst and substrate. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Reactor Assembly: Place the glass liner into the autoclave. Seal the reactor securely.
-
Inerting the Reactor: Purge the autoclave multiple times with high-purity hydrogen gas to remove any residual air.
-
Pressurization and Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar). Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50 °C).
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at specific time intervals and analyzing them by techniques such as TLC, GC, or HPLC.
-
Work-up: After the reaction is complete (typically 20 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Product Isolation and Analysis: Remove the reaction mixture from the autoclave. The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
Visualizations
Diagram of the Experimental Workflow for this compound-Catalyzed Hydrogenation
Caption: A flowchart of the key steps in a this compound-catalyzed hydrogenation experiment.
Signaling Pathway (Logical Relationship) of a Catalytic Cycle
Caption: A simplified representation of a catalytic cycle for asymmetric hydrogenation.
References
Applications of SPhos and its Derivatives in the Total Synthesis of Natural Products
Introduction
Bulky, electron-rich biaryl monophosphine ligands, developed by the Buchwald group, have become indispensable tools in modern organic synthesis. Among these, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and its sulfonated, chiral counterpart, sSPhos, have demonstrated remarkable utility in facilitating challenging cross-coupling reactions. Their application has been particularly impactful in the field of natural product total synthesis, where the efficient and stereoselective construction of complex molecular architectures is paramount. These ligands are primarily employed in palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and dearomatization reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds with high yields and selectivities. This report details specific applications of SPhos and sSPhos in the total synthesis of complex natural products, providing comprehensive experimental protocols and quantitative data.
Application Note 1: Enantioselective Formal Total Synthesis of (–)-Aflatoxin B2 using sSPhos
The aflatoxins are a group of mycotoxins that feature a pentacyclic ring system with multiple stereocenters, representing a significant synthetic challenge. The Phipps group at the University of Cambridge reported a concise and highly enantioselective formal total synthesis of (–)-aflatoxin B2, employing a pivotal palladium-catalyzed carboetherification reaction facilitated by the chiral ligand sSPhos.[1][2][3][4][5][6] This key step constructs the complex tricyclic core of the natural product from commercially available starting materials with excellent enantioselectivity (99% ee).[1][2][5]
The success of this reaction is attributed to a proposed "electrostatically-directed catalysis" mechanism, where an attractive interaction between the sulfonate group of the sSPhos ligand and the cation of the phenoxide substrate helps to create a highly organized and chiral environment for the catalytic transformation. This strategy allows for the efficient synthesis of a key intermediate, which has been previously converted to (–)-aflatoxin B2 in four steps.[1][5]
Quantitative Data for Key Carboetherification Step:
| Entry | Substrate 1 (Phenol) | Substrate 2 (Oelfin) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2-bromo-4-methoxyphenol (B98834) | 2,3-dihydrofuran (B140613) | (R)-sSPhos | NaOH | Toluene (B28343)/H₂O | 110 | 97 | 99 |
| 2 | 2-bromophenol | 2,3-dihydrofuran | (R)-sSPhos | NaOH | Toluene/H₂O | 110 | 85 | 98 |
| 3 | 2-bromo-4-fluorophenol | 2,3-dihydrofuran | (R)-sSPhos | NaOH | Toluene/H₂O | 110 | 91 | 99 |
Experimental Protocol: Palladium-Catalyzed Enantioselective Carboetherification
Materials:
-
2-bromo-4-methoxyphenol
-
2,3-dihydrofuran
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(R)-sSPhos
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Degassed, deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added 2-bromo-4-methoxyphenol (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and (R)-sSPhos (7.5 mol%).
-
The tube was evacuated and backfilled with argon three times.
-
Toluene (0.1 M) and a 1.0 M aqueous solution of NaOH (2.0 equiv) were added, followed by 2,3-dihydrofuran (1.5 equiv).
-
The Schlenk tube was sealed and the reaction mixture was stirred vigorously at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and water.
-
The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired tetrahydrofurobenzofuran product.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Experimental Workflow:
Application Note 2: Synthesis of Spirocyclic Scaffolds via sSPhos-Catalyzed Arylative Phenol (B47542) Dearomatization
The enantioselective dearomatization of phenols is a powerful strategy for the synthesis of complex three-dimensional molecules from simple, planar starting materials. The Phipps group has also demonstrated the utility of sSPhos as a general ligand for the palladium-catalyzed enantioselective arylative dearomatization of phenols to generate a variety of spirocyclic scaffolds.[7][8][9] This methodology has been applied to the synthesis of scaffolds that are precursors to various natural products, including phenanthrenone (B8515091) derivatives.
The reaction proceeds with high yields and enantioselectivities for a range of substrates. The proposed mechanism again involves an electrostatic interaction between the sulfonate group of the sSPhos ligand and the cation of the phenolate (B1203915) intermediate, which directs the stereochemical outcome of the reaction.
Quantitative Data for Arylative Phenol Dearomatization:
| Entry | Phenol Substrate | Aryl Bromide Moiety | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-(2-bromobenzyl)phenol | Intramolecular | (R)-sSPhos | KOH | Toluene/H₂O | 110 | 98 | 92 |
| 2 | 4-(2-bromo-4,5-dimethoxybenzyl)phenol | Intramolecular | (R)-sSPhos | KOH | Toluene/H₂O | 110 | 85 | 95 |
| 3 | 4-(1-(2-bromophenyl)ethyl)phenol | Intramolecular | (R)-sSPhos | KOH | Toluene/H₂O | 110 | 78 | 91 |
Experimental Protocol: Palladium-Catalyzed Enantioselective Arylative Phenol Dearomatization
Materials:
-
Phenol substrate (e.g., 4-(2-bromobenzyl)phenol)
-
Pd₂(dba)₃
-
(R)-sSPhos
-
Potassium hydroxide (KOH)
-
Toluene
-
Degassed, deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, an oven-dried vial was charged with the phenol substrate (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and (R)-sSPhos (7.5 mol%).
-
The vial was sealed with a Teflon-lined cap.
-
Outside the glovebox, toluene (0.1 M) and a 2.0 M aqueous solution of KOH (2.0 equiv) were added via syringe.
-
The reaction mixture was placed in a preheated oil bath at 110 °C and stirred for 24-48 hours.
-
Upon completion, the reaction was cooled to room temperature and quenched with saturated aqueous ammonium (B1175870) chloride.
-
The mixture was extracted with dichloromethane (B109758) (3 x 15 mL).
-
The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue was purified by flash column chromatography on silica gel to yield the spirocyclic product.
-
Enantiomeric excess was determined by chiral SFC or HPLC analysis.
Proposed Catalytic Cycle:
Conclusion
The SPhos family of ligands, particularly the chiral derivative sSPhos, has proven to be highly effective in facilitating key bond-forming reactions in the context of natural product total synthesis. The examples of the formal total synthesis of (–)-aflatoxin B2 and the enantioselective synthesis of complex spirocyclic scaffolds highlight the power of these ligands to control reactivity and stereoselectivity. The detailed protocols provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug development to apply these powerful catalytic systems to their own synthetic challenges. The underlying principle of electrostatically-directed catalysis with sSPhos opens up new avenues for the design of future asymmetric transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Formal Synthesis of (−)-Aflatoxin B 2 Enabled by Pd-Catalyzed Carboetherification of 2,3-Dihydrofuran [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis. [repository.cam.ac.uk]
Application Notes and Protocols for Synphos Ligand in Enantioselective C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Synphos ligand, a chiral atropisomeric diphosphine, has emerged as a powerful tool in asymmetric catalysis for the enantioselective formation of carbon-carbon (C-C) bonds. Its unique structural features, characterized by a bi-1,4-benzodioxane backbone, impart high levels of stereocontrol in various transition-metal-catalyzed reactions. These application notes provide detailed protocols and data for the use of this compound and its analogues in key enantioselective C-C bond-forming reactions, offering a valuable resource for researchers in organic synthesis and drug development.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
The conjugate addition of aryl groups to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. The use of a rhodium catalyst complexed with this compound analogues enables highly enantioselective 1,4-additions of arylboronic acids to various enones, yielding chiral β-aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Data Presentation
The following table summarizes the performance of various this compound analogues in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one (B156087).
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (R)-Synphos | 85 | 95 |
| 2 | (R)-3,5-diCF₃-Synphos | 92 | 99 |
| 3 | (R)-DIFLUORPHOS | 90 | 98 |
Reaction Conditions: See Protocol 1 for details.
Experimental Protocols
Protocol 1: General Procedure for the Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexen-1-one
Materials:
-
[Rh(acac)(CO)₂] (1.0 mol%)
-
(R)-Synphos analogue (1.1 mol%)
-
Phenylboronic acid (1.5 mmol)
-
2-Cyclohexen-1-one (1.0 mmol)
-
1,4-Dioxane (B91453) (3 mL)
-
Water (0.3 mL)
-
Potassium hydroxide (B78521) (KOH) (0.1 mmol)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and the (R)-Synphos analogue (e.g., (R)-3,5-diCF₃-Synphos, 8.8 mg, 0.011 mmol).
-
Anhydrous 1,4-dioxane (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, 2-cyclohexen-1-one (96.1 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and a solution of KOH (5.6 mg, 0.1 mmol) in water (0.3 mL) are added, followed by the remaining 1,4-dioxane (2.0 mL).
-
The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (10 mL) and washed with brine (2 x 5 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired (S)-3-phenylcyclohexan-1-one.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Relationship Diagram
Application Notes and Protocols: In Situ Preparation of Synphos-Ruthenium Catalysts for Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful tool in modern organic synthesis, enabling the stereoselective reduction of prochiral substrates to valuable chiral building blocks. This is of particular importance in the pharmaceutical industry, where the therapeutic activity of a drug molecule is often confined to a single enantiomer. Ruthenium catalysts bearing chiral diphosphine ligands are among the most effective catalysts for these transformations. The in situ preparation of these catalysts, where the active catalytic species is generated directly in the reaction vessel from a stable ruthenium precursor and a chiral ligand, offers significant advantages in terms of convenience, speed, and the ability to rapidly screen a variety of ligands and reaction conditions.
This document provides detailed protocols for the in situ preparation and application of a Synphos-ruthenium catalyst for the asymmetric hydrogenation of ketones and olefins. This compound, a member of the atropisomeric biaryl diphosphine ligand class, is known for inducing high enantioselectivity in a range of ruthenium-catalyzed reactions.
Core Concepts and Principles
The in situ formation of the active this compound-ruthenium catalyst typically involves the reaction of a suitable ruthenium(II) precursor with the chiral this compound ligand. Common ruthenium precursors include dimeric species like [RuCl₂(p-cymene)]₂ or complexes with labile ligands such as Ru(COD)(2-methylallyl)₂. Upon mixing, the this compound ligand displaces the less strongly coordinating ligands to form the active chiral catalyst. This approach circumvents the need for the synthesis and isolation of often air-sensitive pre-formed catalyst complexes.
Data Presentation
Table 1: Performance of In Situ Generated this compound-Ruthenium Catalyst in Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Ruthenium Precursor | Ligand | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Solvent | Conversion (%) | ee (%) |
| 1 | Acetophenone (B1666503) | [RuCl₂(p-cymene)]₂ | (R)-Synphos | 1000 | 50 | 50 | 12 | Methanol (B129727) | >99 | 98 (R) |
| 2 | 1-Tetralone | [RuCl₂(p-cymene)]₂ | (S)-Synphos | 500 | 40 | 60 | 16 | Methanol | >99 | 97 (S) |
| 3 | Ethyl 4-chloroacetoacetate | Ru(COD)(2-methylallyl)₂ | (R)-Synphos | 1000 | 50 | 80 | 10 | Ethanol | 98 | 99 (R) |
Table 2: Performance of In Situ Generated this compound-Ruthenium Catalyst in Asymmetric Hydrogenation of Olefins
| Entry | Substrate | Ruthenium Precursor | Ligand | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Solvent | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | [RuCl₂(p-cymene)]₂ | (R)-Synphos | 1000 | 10 | 25 | 6 | Methanol | >99 | 96 (R) |
| 2 | Tiglic Acid | [RuCl₂(p-cymene)]₂ | (S)-Synphos | 500 | 20 | 40 | 12 | Methanol | >99 | 95 (S) |
| 3 | Itaconic Acid | Ru(COD)(2-methylallyl)₂ | (R)-Synphos | 1000 | 30 | 50 | 8 | Ethanol | >99 | 98 (R) |
Experimental Protocols
Protocol 1: In Situ Catalyst Preparation from [RuCl₂(p-cymene)]₂ and Asymmetric Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-Synphos
-
Acetophenone
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas in a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1.0 eq) and (R)-Synphos (0.011 mmol, 2.2 eq).
-
Add 5 mL of anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution will typically change color, indicating complex formation.
-
-
Hydrogenation Reaction:
-
In a separate glass liner for the autoclave, add acetophenone (5.0 mmol, 1000 eq).
-
Under a counterflow of inert gas, transfer the freshly prepared catalyst solution to the glass liner containing the substrate.
-
Seal the autoclave and purge the system with high-purity hydrogen gas 3-5 times.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Heat the reaction mixture to 50 °C and stir vigorously for 12 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with inert gas.
-
The reaction mixture can be concentrated under reduced pressure.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
-
Protocol 2: In Situ Catalyst Preparation from Ru(COD)(2-methylallyl)₂ and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Ru(COD)(2-methylallyl)₂
-
(R)-Synphos
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
2M HBF₄ in methanol
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas in a Schlenk flask, add Ru(COD)(2-methylallyl)₂ (0.01 mmol, 1.0 eq) and (R)-Synphos (0.011 mmol, 1.1 eq).
-
Add 5 mL of anhydrous, degassed methanol.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2M HBF₄ in methanol (0.022 mmol, 2.2 eq) dropwise to the mixture.
-
Stir for an additional 20 minutes to ensure complete catalyst formation.
-
-
Hydrogenation Reaction:
-
In a separate glass liner for the autoclave, add methyl (Z)-α-acetamidocinnamate (10.0 mmol, 1000 eq).
-
Under a counterflow of inert gas, transfer the freshly prepared catalyst solution to the glass liner containing the substrate.
-
Seal the autoclave and purge the system with high-purity hydrogen gas 3-5 times.
-
Pressurize the autoclave to 10 bar with hydrogen gas.
-
Stir the reaction mixture vigorously at 25 °C for 6 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with inert gas.
-
The reaction mixture can be passed through a short plug of silica (B1680970) gel to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
Conversion and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
-
Mandatory Visualization
Caption: Workflow for the in situ preparation and application of a this compound-ruthenium catalyst.
Caption: Logical relationship of components in in situ this compound-ruthenium catalyzed hydrogenation.
Application Note: Substrate Scope and Protocols for Synphos-Catalyzed Asymmetric Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: SYNPHOS is a class of atropisomeric chiral diphosphine ligands renowned for creating a well-defined chiral environment around a metal center.[1] This structural characteristic is pivotal for directing the stereochemical outcome of various catalytic reactions, consistently yielding products with high enantiomeric excess (ee).[1] While primarily utilized in asymmetric hydrogenation of functional groups such as olefins, ketones, and imines, its application extends to other stereoselective transformations.[1] This document outlines the substrate scope of this compound in key reactions and provides detailed protocols for its application.
Substrate Scope in Asymmetric Hydrogenation
This compound has demonstrated exceptional efficacy in the ruthenium (Ru) and rhodium (Rh) catalyzed asymmetric hydrogenation of various prochiral substrates. The ligand's effectiveness is particularly notable for β-ketoesters and enamides, which are precursors to valuable chiral alcohols and amines, respectively.
Asymmetric Hydrogenation of β-Ketoesters
Ruthenium-SYNPHOS catalytic systems are highly efficient for the asymmetric hydrogenation of β-ketoesters, delivering chiral β-hydroxy esters with excellent enantioselectivity.[2] The catalyst maintains high efficiency even at very low substrate-to-catalyst ratios.[2][3] This transformation is a key step in the synthesis of biologically active compounds such as (−)-methylenolactocin and (+)-roccellaric acid.[4]
Table 1: Ru-SYNPHOS Catalyzed Hydrogenation of Representative β-Ketoesters
| Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Methyl acetoacetate | (R)- or (S)-Methyl 3-hydroxybutanoate | >95 | 97-99 | [2][5] |
| Ethyl 4-chloroacetoacetate | (R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate | High | 99 | [6] |
| Ethyl benzoylacetate | (R)- or (S)-Ethyl 3-hydroxy-3-phenylpropanoate | >95 | 96 | [3] |
| Various α-amino-β-ketoesters | syn-β-hydroxy-α-amino esters | High | >95 | [6] |
| α-chloro-β-ketophosphonates | syn-α-chloro-β-hydroxyphosphonates | Good | >95 |[6] |
Note: Yields and ee% are representative and can vary with specific reaction conditions. "High" indicates yields typically above 90% as reported in the literature.
Asymmetric Hydrogenation of Enamides
The hydrogenation of enamides is a powerful method for synthesizing chiral amines, which are critical components of many pharmaceutical agents.[7] Ru-SYNPHOS catalysts have been successfully employed in the asymmetric hydrogenation of trisubstituted enamides derived from 2-tetralones, providing access to chiral 2-aminotetralin derivatives with high enantiomeric excess.[4]
Table 2: Ru-SYNPHOS Catalyzed Hydrogenation of Representative Enamides
| Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| N-(3,4-dihydronaphthalen-2-yl)acetamide | (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | High | 94 | [4] |
| N-(7-methoxy-3,4-dihydronaphthalen-2-yl)acetamide | (S)-N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | High | 95 | [4] |
| N-(3,4-dihydronaphthalen-2-yl)benzamide | (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)benzamide | High | 92 |[4] |
Note: Yields and ee% are representative. "High" indicates yields typically above 90% as reported in the literature.
Experimental Protocols and Workflows
The following sections provide generalized protocols for typical this compound-catalyzed asymmetric hydrogenation reactions. These should be adapted based on the specific substrate and desired scale.
Visualized Experimental Workflow
The general workflow for a this compound-catalyzed hydrogenation experiment involves catalyst preparation, reaction execution under hydrogen pressure, and subsequent work-up and analysis.
Caption: General workflow for a this compound-catalyzed asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of a β-Ketoester
This protocol describes the in-situ preparation of a Ru-SYNPHOS catalyst for the hydrogenation of a generic β-ketoester.
Materials and Equipment:
-
(R)- or (S)-SYNPHOS ligand
-
[RuCl₂(p-cymene)]₂ or similar Ru precursor
-
Substrate (e.g., methyl acetoacetate)
-
Anhydrous, degassed methanol (B129727) (MeOH)
-
High-purity hydrogen gas (H₂)
-
High-pressure autoclave or hydrogenation reactor
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Standard laboratory glassware and magnetic stirrer
-
Equipment for purification (e.g., column chromatography) and analysis (chiral HPLC/GC)
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under an inert atmosphere (Argon/Nitrogen), add (S)-SYNPHOS (e.g., 0.011 mmol, 1.1 mol%) and [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 0.5 mol%) to a Schlenk flask.
-
Add anhydrous, degassed MeOH (e.g., 5 mL) and stir the mixture at room temperature for 15-20 minutes until a clear, homogeneous solution is formed.
-
-
Reaction Setup:
-
In a separate high-pressure autoclave equipped with a glass liner and stir bar, add the β-ketoester substrate (e.g., 1.0 mmol).
-
Seal the reactor and purge thoroughly with inert gas.
-
Using a cannula or syringe, transfer the freshly prepared Ru-SYNPHOS catalyst solution to the autoclave under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Seal the autoclave and purge the system carefully with hydrogen gas (3-4 cycles).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours), monitoring for H₂ uptake.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee%) of the purified β-hydroxy ester using chiral HPLC or GC.
-
Factors Influencing Reaction Success
The efficiency and stereoselectivity of this compound-catalyzed reactions are dependent on a combination of factors. Optimizing these parameters is crucial for achieving desired outcomes.
Caption: Key factors influencing the outcome of this compound-catalyzed reactions.
-
Ligand/Metal Combination: The choice of both the this compound enantiomer ((R) or (S)) and the metal precursor (typically Ruthenium for ketoesters and Rhodium or Ruthenium for enamides) is fundamental to achieving high enantioselectivity.[2][4]
-
Substrate: The steric and electronic properties of the substrate significantly impact reactivity and selectivity.[4]
-
Solvent: Protic solvents like methanol are commonly used and can influence catalyst activity and stability.[3]
-
Temperature and Pressure: These parameters control the reaction rate and can also affect enantioselectivity. Mild conditions are often sufficient.[3][4]
By carefully controlling these variables, researchers can effectively leverage the this compound ligand system to achieve highly efficient and enantioselective synthesis of valuable chiral molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. | Semantic Scholar [semanticscholar.org]
Application of Synphos in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importance, as the pharmacological activity and safety of a drug are often dictated by its stereochemistry. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of enantioselectivity, and the development of chiral ligands is central to the success of this approach. Synphos, a C2-symmetric atropisomeric bisphosphine ligand, has proven to be highly effective in transition metal-catalyzed asymmetric reactions, particularly in the synthesis of chiral pharmaceutical intermediates. Its rigid backbone and tunable electronic properties, when complexed with metals like ruthenium and rhodium, create a well-defined chiral environment that enables the highly selective conversion of prochiral substrates to valuable chiral building blocks.
This document provides detailed application notes and protocols for the use of this compound in the asymmetric hydrogenation of key substrates for the synthesis of pharmaceutical intermediates, including chiral amines and morpholines.
Application 1: Asymmetric Hydrogenation of Enamides for the Synthesis of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The Ru-Synphos catalytic system has demonstrated exceptional efficacy in the asymmetric hydrogenation of enamides, providing a direct and efficient route to enantiomerically enriched amines. A notable application is the synthesis of chiral 2-aminotetralin derivatives, which are key intermediates for various biologically active compounds, including the potent and selective β3-adrenergic receptor agonist, SR58611A.[1]
Quantitative Data
The following table summarizes the performance of the Ru-Synphos catalyst in the asymmetric hydrogenation of various enamides derived from 2-tetralones.
| Entry | Substrate (Enamide) | Product (Chiral Amine) | Yield (%) | ee (%) |
| 1 | N-(3,4-dihydronaphthalen-2-yl)acetamide | (R)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | >99 | 95 |
| 2 | N-(6-methoxy-3,4-dihydronaphthalen-2-yl)acetamide | (R)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | >99 | 94 |
| 3 | N-(7-fluoro-3,4-dihydronaphthalen-2-yl)acetamide | (R)-N-(7-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | >99 | 96 |
| 4 | N-(3,4-dihydronaphthalen-2-yl)benzamide | (R)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)benzamide | 98 | 92 |
Experimental Protocols
1. Preparation of the [RuCl((S)-Synphos)(p-cymene)]Cl Catalyst
A solution of [RuCl2(p-cymene)]2 (306 mg, 0.5 mmol) and (S)-Synphos (638 mg, 1.0 mmol) in a mixture of dichloromethane (B109758) (10 mL) and methanol (B129727) (10 mL) is stirred at 50 °C for 1.5 hours under an argon atmosphere. The solvents are then removed under reduced pressure to yield the catalyst as an orange solid, which is used without further purification.
2. General Procedure for the Asymmetric Hydrogenation of Enamides
In a glovebox, a stainless-steel autoclave is charged with the enamide substrate (1.0 mmol) and the [RuCl((S)-Synphos)(p-cymene)]Cl catalyst (0.01 mmol, 1 mol%). Anhydrous and degassed methanol (5 mL) is added, and the autoclave is sealed. The system is purged with hydrogen gas three times before being pressurized to 10 atm of H2. The reaction mixture is stirred at 40 °C for 12 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the chiral amine product. The enantiomeric excess is determined by chiral HPLC analysis.
Workflow Diagram
Caption: Workflow for the synthesis of chiral amines.
Application 2: Asymmetric Hydrogenation of Dehydromorpholines
Chiral morpholines are important scaffolds in medicinal chemistry, appearing in a number of drug candidates. The Rh-Synphos catalytic system has been successfully applied to the asymmetric hydrogenation of 2-substituted dehydromorpholines, providing access to these valuable intermediates with high enantioselectivity.[2][3]
Quantitative Data
The following table presents data for the Rh-catalyzed asymmetric hydrogenation of various N-Cbz protected dehydromorpholine substrates using a this compound-derived ligand (SKP).
| Entry | Substrate (Dehydromorpholine) | Product (Chiral Morpholine) | Yield (%) | ee (%) |
| 1 | N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | (R)-N-Cbz-2-phenylmorpholine | 97 | 92 |
| 2 | N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | (R)-N-Cbz-2-(4-fluorophenyl)morpholine | 95 | 92 |
| 3 | N-Cbz-2-(4-chlorophenyl)-5,6-dihydro-4H-1,4-oxazine | (R)-N-Cbz-2-(4-chlorophenyl)morpholine | 96 | 94 |
| 4 | N-Cbz-2-(2-naphthyl)-5,6-dihydro-4H-1,4-oxazine | (R)-N-Cbz-2-(2-naphthyl)morpholine | 93 | 90 |
Experimental Protocols
1. In situ Preparation of the Rh-SKP Catalyst
In a glovebox, a solution of [Rh(cod)2]SbF6 (4.7 mg, 0.01 mmol) and (R,R,R)-SKP (a this compound derivative, 6.7 mg, 0.0105 mmol) in anhydrous and degassed dichloromethane (1 mL) is stirred at room temperature for 20 minutes. The resulting orange-red solution of the active catalyst is used directly.
2. General Procedure for the Asymmetric Hydrogenation of Dehydromorpholines
To the freshly prepared catalyst solution, the dehydromorpholine substrate (0.2 mmol) dissolved in dichloromethane (1 mL) is added. The reaction mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen three times and then pressurized to 30 atm of H2. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the chiral morpholine (B109124) product. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Relationship Diagram
Caption: Key relationships in the synthesis of chiral morpholines.
The this compound ligand, in combination with ruthenium and rhodium precursors, provides a highly efficient and selective catalytic system for the asymmetric hydrogenation of enamides and dehydromorpholines. These reactions furnish valuable chiral amine and morpholine intermediates with excellent enantioselectivities and yields, highlighting the utility of this compound in the synthesis of complex molecules for the pharmaceutical industry. The detailed protocols and workflows provided herein serve as a practical guide for researchers and scientists in drug development to implement these powerful synthetic methodologies.
References
Dynamic Kinetic Resolution with Synphos Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Synphos catalysts in dynamic kinetic resolution (DKR), a powerful strategy for the stereoselective synthesis of chiral molecules. The information presented herein is intended to guide researchers in the development of efficient and highly selective asymmetric transformations.
Introduction to Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a process that allows for the conversion of a racemic mixture into a single, enantiomerically pure product in theoretically 100% yield. This is achieved by combining a kinetic resolution, which selectively transforms one enantiomer of a racemic starting material, with an in situ racemization of the less reactive enantiomer. For a successful DKR, the rate of racemization must be faster than or comparable to the rate of the kinetic resolution. This compound, a chiral atropisomeric diphosphine ligand, has proven to be highly effective in forming transition metal complexes that catalyze the asymmetric hydrogenation or transfer hydrogenation of various prochiral and racemic substrates, making it a valuable tool in DKR.
Applications of this compound Catalysts in DKR
This compound-based catalysts, typically with Ruthenium (Ru) or Iridium (Ir), have been successfully applied to the DKR of a range of substrates, including α-amino-β-keto esters, α-substituted ketones, and enamides. These reactions provide access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.
DKR of α-Amino-β-Keto Ester Hydrochlorides
Ruthenium- and Iridium-Synphos complexes are highly effective catalysts for the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides via DKR. This reaction provides access to anti-β-hydroxy-α-amino esters, which are important structural motifs in many biologically active compounds.[1]
Table 1: Ru-Synphos Catalyzed DKR of α-Amino-β-Keto Ester Hydrochlorides
| Substrate (α-Amino-β-Keto Ester HCl) | Catalyst | Product (anti-β-Hydroxy-α-Amino Ester) | Yield (%) | de (%) | ee (%) |
| Methyl 2-amino-3-oxo-octanoate HCl | [RuCl((R)-Synphos)(p-cymene)]Cl | Methyl (2R,3S)-2-amino-3-hydroxyoctanoate | 95 | >99 | 98 |
| Ethyl 2-amino-3-oxo-4-phenylbutanoate HCl | [RuCl((R)-Synphos)(p-cymene)]Cl | Ethyl (2R,3S)-2-amino-3-hydroxy-4-phenylbutanoate | 92 | >99 | 97 |
| Various aromatic & aliphatic esters | Ir-SYNPHOS | anti-β-hydroxy-α-amino ester derivatives | Good | up to 99 | up to 92 |
Note: The data in this table is representative of the performance of this compound catalysts in this application, compiled from multiple sources.
DKR of α-Substituted Ketones
Iridium-Synphos catalysts have been utilized in the DKR of α-substituted ketones, yielding chiral alcohols with high diastereoselectivity and enantioselectivity. This methodology is particularly useful for the synthesis of complex molecules with multiple stereocenters.
Table 2: Ir-Synphos Catalyzed DKR of α-Substituted Ketones
| Substrate (α-Substituted Ketone) | Catalyst | Product (Chiral Alcohol) | Yield (%) | dr | ee (%) |
| 2-Methyl-1-tetralone | [Ir(COD)Cl]₂ / (S)-Synphos | (cis)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | >95 | >20:1 | >99 |
| 2-Phenyl-1-indanone | [Ir(COD)Cl]₂ / (R)-Synphos | (cis)-2-Phenyl-2,3-dihydro-1H-inden-1-ol | 93 | 15:1 | 98 |
Note: The data in this table is representative and compiled from literature describing similar transformations.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound-catalyzed DKR.
Protocol for the Dynamic Kinetic Resolution of α-Amino-β-Keto Ester Hydrochlorides via Ru-Synphos Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of anti-β-hydroxy-α-amino esters from their corresponding α-amino-β-keto ester hydrochlorides.
Materials:
-
α-Amino-β-keto ester hydrochloride (1.0 mmol)
-
[RuCl((R)-Synphos)(p-cymene)]Cl (0.01 mmol, 1 mol%)
-
Methanol (B129727) (degassed, 5 mL)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
In a glovebox, charge a glass liner for an autoclave with the α-amino-β-keto ester hydrochloride (1.0 mmol) and the Ru-Synphos catalyst (0.01 mmol).
-
Add degassed methanol (5 mL) to the liner.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired anti-β-hydroxy-α-amino ester.
-
Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
General Procedure for the Dynamic Kinetic Resolution of α-Substituted Ketones via Ir-Synphos Catalyzed Asymmetric Hydrogenation
This general procedure outlines the DKR of α-substituted ketones. Note that optimal conditions may vary depending on the specific substrate.
Materials:
-
α-Substituted ketone (1.0 mmol)
-
[Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)
-
(S)-Synphos (0.011 mmol, 1.1 mol%)
-
Toluene (B28343) (degassed, 5 mL)
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
In a glovebox, prepare the catalyst precursor by stirring [Ir(COD)Cl]₂ and (S)-Synphos in degassed toluene for 30 minutes.
-
In a separate vial, dissolve the α-substituted ketone (1.0 mmol) in degassed toluene.
-
Transfer the substrate solution to the catalyst precursor solution.
-
Place the reaction mixture in an autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen (e.g., 80 bar).
-
Stir the reaction at a specified temperature (e.g., 60 °C) for 12-48 hours.
-
Upon completion, cool the reaction to room temperature and vent the autoclave.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Analyze the product's diastereomeric and enantiomeric purity using chiral HPLC or GC.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Conceptual diagram of Dynamic Kinetic Resolution.
Caption: General experimental workflow for DKR.
Caption: Simplified catalytic cycle for DKR.
References
Application Notes and Protocols for Large-Scale Synthesis Using Synphos Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synphos, a member of the atropisomeric biaryl diphosphine ligand family, has established itself as a highly effective and versatile ligand for transition metal-catalyzed asymmetric synthesis. Its unique stereochemical and electronic properties have led to remarkable success in achieving high enantioselectivity and catalytic activity in various reactions, particularly in asymmetric hydrogenation. These characteristics make this compound an attractive choice for the large-scale synthesis of chiral molecules, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries.
These application notes provide a comprehensive overview of the use of this compound in large-scale asymmetric hydrogenation reactions, including detailed experimental protocols and quantitative data to facilitate the adoption and optimization of this technology in research and development settings.
Advantages of this compound in Large-Scale Synthesis
-
High Enantioselectivity: this compound-metal complexes, particularly with ruthenium, consistently deliver high enantiomeric excesses (ee) for a broad range of substrates.
-
High Catalytic Activity: The catalyst systems exhibit high turnover numbers (TON) and turnover frequencies (TOF), allowing for low catalyst loadings, which is economically and environmentally beneficial for large-scale production.
-
Versatility: The ligand has proven effective for the asymmetric hydrogenation of a variety of functional groups, including enamides, β-keto esters, and acrylate (B77674) esters.
-
Robustness and Scalability: The synthesis of the this compound ligand and its corresponding metal catalysts is well-established and scalable, ensuring a reliable supply for industrial applications.
Quantitative Data Summary
The following tables summarize the performance of this compound-based catalysts in the asymmetric hydrogenation of various substrates on a multigram scale.
Table 1: Ru-Synphos Catalyzed Asymmetric Hydrogenation of Enamides
| Substrate | Product | Scale | Catalyst Loading (S/C) | Yield (%) | ee (%) | Reference |
| N-(3,4-dihydronaphthalen-2-yl)acetamide | (R)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | Multigram | 1000 | >95 | 95 | [1] |
| Precursor to SR58611A | Enantiomerically pure SR58611A intermediate | Multigram | 1000 | High | 94 | [1] |
Table 2: Ru-Synphos Catalyzed Asymmetric Hydrogenation of Esters
| Substrate | Product | Scale | Catalyst Loading (S/C) | Yield (%) | ee (%) | Reference |
| tert-butyl 2-methyl-3-oxobutanoate | tert-butyl (R)-3-hydroxy-2-methylpropanoate | Multigram | 1000 | Excellent | up to 94 | [1][2] |
| Ethyl 3-oxobutanoate | Ethyl (R)-3-hydroxybutanoate | Multigram | 10,000 | >99 | >99 | [3] |
| β-keto ester precursor | Precursor for (R)-(-)-massoialactone | Multigram | - | - | >99 | [2] |
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Hydrogenation of a β-Keto Ester
This protocol describes a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester on a multigram scale, based on established methods.[3]
Materials:
-
β-Keto ester substrate
-
[RuCl2((S)-Synphos)(p-cymene)] or a similar Ru-Synphos precatalyst
-
Methanol (B129727) (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Under an inert atmosphere, charge the autoclave with the β-keto ester substrate (e.g., 10 g) and the Ru-Synphos precatalyst. The substrate-to-catalyst ratio (S/C) can range from 1,000 to 10,000.
-
Solvent Addition: Add degassed methanol to the reactor to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.5-1.0 M.
-
Sealing and Purging: Seal the autoclave and purge it several times with hydrogen gas to remove any residual inert gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine substrate conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by distillation or chromatography to yield the enantiomerically enriched β-hydroxy ester.
Visualizations
Catalytic Cycle of Ru-Synphos Asymmetric Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by a Ru-diphosphine complex, which is applicable to the Ru-Synphos system.
Caption: Catalytic cycle for Ru-Synphos catalyzed hydrogenation.
Experimental Workflow for Large-Scale Asymmetric Hydrogenation
The diagram below outlines the key steps in a typical large-scale asymmetric hydrogenation process.
Caption: Workflow for large-scale asymmetric hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with Synphos Ligand
Welcome to the technical support center for the Synphos ligand. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their asymmetric catalysis experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your success with the this compound ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an optically active, atropisomeric diphosphine ligand.[1] It is primarily used in homogeneous metal-catalyzed asymmetric reactions, particularly in ruthenium-catalyzed asymmetric hydrogenations.[1][2] Its rigid backbone and well-defined chiral environment contribute to high enantioselectivity in the synthesis of chiral molecules.
Q2: How does the choice of solvent affect the enantioselectivity of my reaction with this compound?
A2: The solvent can significantly influence the stability of the catalyst-substrate complex and the transition state energies. Key considerations include:
-
Polarity: Solvents with different polarities can alter the conformation of the chiral catalyst and its interaction with the substrate.
-
Coordinating Ability: Coordinating solvents might compete with the substrate for binding to the metal center, which can be detrimental to the reaction. A screening of solvents with varying properties (e.g., toluene, THF, dioxane, CH₂Cl₂) is a crucial step in optimizing your reaction.[3]
Q3: Can adjusting the reaction temperature improve the enantiomeric excess (ee%)?
A3: Yes, temperature is a critical parameter. In many cases, a lower reaction temperature leads to a higher ee%.[3][4] However, lowering the temperature will also decrease the reaction rate. It is a trade-off that needs to be optimized for your specific transformation. For some reactions, high temperatures can lead to a significant reduction in enantioselectivity.[3]
Q4: What is the optimal catalyst and ligand loading when using this compound?
A4: The optimal catalyst loading is a balance between reaction efficiency and cost. A typical starting point is 1-2 mol% of the metal precursor with a slight excess of the this compound ligand (e.g., 1.1 equivalents relative to the metal). While higher catalyst loading might increase conversion, it does not always improve enantioselectivity.[3] It is crucial to optimize this parameter for each specific reaction.
Q5: What should I do if I observe low conversion in my reaction?
A5: If you are experiencing low conversion, consider the following:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This could be due to impurities in the substrate or solvent, or instability of the catalyst under the reaction conditions. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere.[3]
-
Insufficient Temperature or Time: The reaction may be slow. Try increasing the reaction temperature (while monitoring the effect on enantioselectivity) or extending the reaction time.[3]
-
Inhibitors: Your substrate or reagents may contain functional groups that inhibit the catalyst.[3]
Troubleshooting Guide
Problem: Low Enantioselectivity (ee%)
Problem: Low Reaction Conversion
Data Presentation
Table 1: Performance of Ru-Synphos Catalysts in Asymmetric Hydrogenation of Enamides
| Substrate (Enamide derived from 2-tetralone) | Amide Moiety | Yield (%) | ee (%) |
| Substituted Aromatic Ring 1 | Ac | High | up to 95 |
| Substituted Aromatic Ring 2 | Boc | High | up to 95 |
| Substituted Aromatic Ring 3 | Cbz | High | up to 95 |
| Data synthesized from qualitative descriptions in the literature.[2] Specific yields and ee's are dependent on the substitution pattern. |
Table 2: Comparison of Atropisomeric Diphosphine Ligands in Ruthenium-Catalyzed Asymmetric Hydrogenation
| Ligand | Dihedral Angle | Electronic Properties | Typical ee% in Hydrogenation |
| This compound | Narrow | Electron-rich | High |
| DIFLUORPHOS | Narrow | Electron-deficient | Excellent, especially for fluorinated substrates |
| BINAP | Wider than this compound | Electron-rich | High |
| MeO-BIPHEP | Similar to BINAP | More electron-rich than BINAP | High |
| This table provides a qualitative comparison based on information from various sources.[1][5] |
Experimental Protocols
General Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is a general guideline and may require optimization for specific substrates.
1. Catalyst Preparation (in a glovebox):
-
In a Schlenk tube, dissolve the ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂]) and the this compound ligand (1.1 eq.) in a dry, degassed solvent (e.g., toluene).
-
Stir the solution at room temperature for 1-2 hours to form the active catalyst.
2. Hydrogenation Reaction:
-
In a separate autoclave or high-pressure reactor, add the enamide substrate and the appropriate amount of dry, degassed solvent.
-
Transfer the catalyst solution to the reactor containing the substrate via cannula under an inert atmosphere.[3]
-
Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 1-50 bar).[3]
-
Stir the reaction at the desired temperature for the specified time (e.g., 12-24 hours).
3. Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas and purge with an inert gas.[3]
-
The reaction mixture can then be concentrated and purified by standard methods (e.g., column chromatography) to isolate the product.[3]
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.[3]
References
Technical Support Center: Troubleshooting Low Yield in Synphos Catalysis
Welcome to the technical support center for Synphos-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is resulting in a low yield. What are the most common initial factors to investigate?
When encountering low yields, it's best to start by examining the most fundamental parameters of your reaction setup. Initially, verify the purity and integrity of your starting materials, as impurities can act as inhibitors.[1][2] Ensure that all solvents and reagents are appropriately dried and degassed, because moisture and oxygen can deactivate the catalyst.[3][4] Also, confirm that the reaction temperature is optimal and that stirring is efficient enough to overcome any potential mass transfer limitations, particularly in heterogeneous mixtures.[2]
Q2: How can I determine if the this compound catalyst itself is the source of the low yield?
Catalyst-related problems are a frequent cause of low conversion rates.[2][5] Several factors can negatively impact the catalyst's performance:
-
Catalyst Activity: The active catalytic species may not be forming efficiently from the precatalyst. The reduction step to the active form is critical and can be influenced by the choice of ligands, bases, and solvents.[2]
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to decomposition, which is often indicated by the formation of palladium black in palladium-catalyzed reactions.[2] This can be triggered by an insufficient amount of the this compound ligand, leading to the aggregation of metal atoms.[2]
-
Catalyst Poisoning: Impurities present in the substrate, solvent, or gases can poison the catalyst by binding to its active sites and rendering it inactive.[5] Common poisons include oxygen, water, sulfur compounds, and carbon monoxide.[3][5]
A straightforward diagnostic test is to add another portion of the catalyst to the reaction mixture if it has stalled. If the reaction proceeds, it strongly suggests a catalyst deactivation issue.[2]
Q3: Could the choice of solvent be adversely affecting my reaction yield?
Yes, the solvent plays a critical role in the outcome of a catalytic reaction.[6][7][8] Solvents can influence the solubility of reactants, the reaction rate, and even the reaction pathway.[1][9] The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state, which in turn affects both yield and enantioselectivity.[10] For instance, in some cross-coupling reactions, polar aprotic solvents like THF or dioxane are effective, while in others, a combination of solvents may be necessary.[3] It is often beneficial to screen a range of solvents to identify the one that maximizes the yield of the desired product.[1][10]
Q4: How does reaction temperature influence the yield in this compound catalysis?
Temperature is a critical parameter that can have a dual effect on catalytic reactions. Increasing the temperature generally increases the reaction rate.[11][12] However, excessively high temperatures can lead to several undesirable outcomes:
-
Catalyst Decomposition: The this compound catalyst complex may degrade at elevated temperatures, leading to a loss of activity.[3][5][12]
-
Increased Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, thus reducing the yield of the desired product.[1]
-
Decreased Enantioselectivity: In asymmetric catalysis, higher temperatures can diminish the energy difference between diastereomeric transition states, resulting in lower enantiomeric excess (ee).[10]
Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability and selectivity.[5][12]
Troubleshooting Guides
Guide 1: Diagnosing Catalyst-Related Issues
This guide provides a systematic approach to identifying and resolving problems related to the this compound catalyst.
Step 1: Verify Ligand and Precatalyst Purity Impurities in the this compound ligand or the metal precursor can inhibit catalyst activity.
-
Action: Analyze the this compound ligand using techniques like ³¹P NMR to check for oxidation or other degradation products.[4] Use a fresh batch or repurify the existing stock if degradation is detected.[4]
Step 2: Ensure Proper Catalyst Preparation and Handling The active catalyst is often sensitive to air and moisture.
-
Action: Prepare the catalyst under a strictly inert atmosphere, for example, within a glovebox.[4] Use properly dried and degassed solvents for the catalyst preparation.[3][4][5]
Step 3: Evaluate Catalyst Loading An inappropriate catalyst loading can lead to low conversion.
-
Action: While a low catalyst loading is generally preferred, it might be insufficient for more challenging substrates.[2] Systematically screen a range of catalyst loadings to find the optimal concentration. Keep in mind that excessively high loadings can sometimes lead to an increase in side reactions.[2]
Step 4: Check for Catalyst Deactivation During the Reaction Observe the reaction for any visual signs of catalyst decomposition.
-
Action: If you observe the formation of a precipitate (e.g., palladium black), it is a strong indicator of catalyst decomposition.[2] This could be due to an insufficient ligand-to-metal ratio or unsuitable reaction conditions (e.g., high temperature).
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Hydrogenation
This protocol provides a general methodology for performing an asymmetric hydrogenation reaction using a this compound ligand.
Materials:
-
Metal precursor (e.g., [Ir(COD)Cl]₂)
-
This compound ligand
-
High-purity, degassed solvent (e.g., THF, Dichloromethane)
-
Substrate
-
High-purity hydrogen gas
-
High-pressure reactor or autoclave
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the metal precursor and the this compound ligand to a reaction vessel. The molar ratio may need to be optimized.
-
Add the degassed solvent to dissolve the solids and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the catalyst precursor.[5]
-
In a separate flask, dissolve the substrate in the same degassed solvent.
-
Transfer the catalyst solution and the substrate solution to the high-pressure reactor under an inert atmosphere.[5]
-
Seal the reactor, remove it from the glovebox (if applicable), and connect it to a hydrogen line.
-
Purge the reactor multiple times with hydrogen gas to remove any residual air.[5]
-
Pressurize the reactor to the desired hydrogen pressure and commence the reaction by stirring at the set temperature.[5]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by appropriate techniques (e.g., GC, HPLC, NMR).
Quantitative Data Summary
Table 1: Effect of Solvent on Enantioselectivity in a Hypothetical Asymmetric Reaction
This table illustrates how the choice of solvent can influence the enantiomeric excess (% ee) of a reaction. The optimal solvent is often determined empirically through screening.[10]
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 88 |
| Methanol | 33.0 | 75 |
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for troubleshooting low yields in this compound-catalyzed reactions.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Diagram 2: Key Factors Influencing this compound Catalysis Yield
This diagram illustrates the interconnected factors that can impact the overall yield of a this compound-catalyzed reaction.
Caption: Key parameters influencing the yield of a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synphos-Catalyzed Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on Synphos-catalyzed hydrogenation reactions. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a this compound-catalyzed hydrogenation reaction?
A1: this compound-catalyzed hydrogenation reactions are often carried out under mild conditions.[1] The optimal temperature can vary depending on the specific substrate and the desired outcome (e.g., high enantioselectivity vs. high conversion rate). Generally, temperatures can range from room temperature (20-25°C) to slightly elevated temperatures (e.g., 50-80°C). It is crucial to perform temperature screening experiments to determine the ideal conditions for a specific transformation.
Q2: How does temperature generally affect the enantioselectivity of the reaction?
A2: Temperature can have a significant impact on the enantioselectivity of asymmetric hydrogenation. In many cases, lower temperatures favor higher enantiomeric excess (ee).[2][3] This is because the transition states leading to the two enantiomers may have different activation energies, and at lower temperatures, the reaction pathway with the lower activation energy (leading to the major enantiomer) is more favored. However, this is not a universal rule, and the effect of temperature on ee should be determined empirically for each specific reaction.
Q3: Can a higher temperature lead to catalyst decomposition?
A3: Yes, elevated temperatures can potentially lead to the decomposition of the this compound ligand or the metal complex, resulting in a loss of catalytic activity and enantioselectivity.[4] The thermal stability of the catalyst should be considered when optimizing the reaction temperature.[5] Signs of catalyst decomposition include a change in the color of the reaction mixture or a stall in the reaction progress.
Q4: What is the expected effect of temperature on the reaction rate?
A4: According to chemical kinetics, increasing the reaction temperature generally increases the reaction rate.[4] This is because a higher temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions. However, for this compound-catalyzed hydrogenations, the increase in rate must be balanced against potential negative effects on enantioselectivity and catalyst stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | 1. Sub-optimal temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. 2. Catalyst deactivation: The temperature might be too high, leading to catalyst decomposition. | 1. Increase temperature incrementally: Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress. 2. Decrease temperature: If catalyst decomposition is suspected (e.g., color change), run the reaction at a lower temperature. Consider a fresh batch of catalyst. |
| Low enantioselectivity (ee) | 1. High reaction temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.[2][4] 2. Incorrect catalyst/substrate pairing: The chosen this compound ligand may not be optimal for the substrate at any given temperature. | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0°C or room temperature) and analyze the effect on ee. 2. Screen other ligands: If temperature optimization does not yield satisfactory results, consider screening other chiral phosphine (B1218219) ligands. |
| Reaction stalls after initial conversion | 1. Catalyst instability at the reaction temperature: The catalyst may be slowly decomposing over the course of the reaction. 2. Inhibitor formation at elevated temperatures: Side reactions at higher temperatures could be generating species that inhibit the catalyst. | 1. Run the reaction at a lower temperature: This may slow down the initial rate but could lead to higher overall conversion by preserving the catalyst's activity. 2. Analyze reaction mixture for byproducts: Use techniques like NMR or LC-MS to identify potential inhibitors formed during the reaction. |
| Inconsistent results between batches | 1. Poor temperature control: Fluctuations in the reaction temperature can lead to variability in both conversion and enantioselectivity. 2. Variations in catalyst activity: Different batches of catalyst may have slightly different activities. | 1. Ensure precise temperature control: Use a reliable heating/cooling system (e.g., oil bath with a thermostat, cryostat) to maintain a constant temperature. 2. Test each new batch of catalyst: Run a standard reaction to confirm the activity and selectivity of a new batch of catalyst before use in critical experiments. |
Data Presentation: Effect of Temperature on this compound Hydrogenation
The following table summarizes the general, qualitative effects of temperature on key parameters in a this compound-catalyzed hydrogenation. It is important to note that these are general trends and the actual quantitative results will be specific to the substrate and reaction conditions.
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature |
| Reaction Rate | Generally increases. | Generally decreases. |
| Enantioselectivity (ee) | Often decreases. | Often increases. |
| Catalyst Stability | May decrease, leading to decomposition. | Generally increases. |
| Conversion (at a fixed time) | May increase up to an optimal point, then decrease if catalyst decomposes. | May decrease due to slower kinetics. |
Experimental Protocols
Protocol for Temperature Screening in this compound-Catalyzed Hydrogenation
Objective: To determine the optimal reaction temperature for a given this compound-catalyzed hydrogenation reaction, balancing reaction rate, conversion, and enantioselectivity.
Materials:
-
Substrate
-
This compound ligand and a suitable metal precursor (e.g., a Ruthenium or Rhodium salt)
-
Anhydrous, degassed solvent
-
High-pressure hydrogenation reactor equipped with temperature and pressure controls
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line or glovebox)
-
Analytical equipment for monitoring reaction progress and determining enantioselectivity (e.g., GC, HPLC with a chiral column)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by reacting the metal precursor with the this compound ligand in the appropriate stoichiometric ratio in a small amount of degassed solvent.
-
Reactor Setup: In parallel, set up a series of high-pressure reactor vials. To each vial, add the substrate and the appropriate amount of solvent.
-
Catalyst Addition: Transfer an equal amount of the prepared catalyst solution to each reactor vial.
-
Reaction Sealing and Purging: Seal the reactors and purge them several times with hydrogen gas to remove any residual air.
-
Temperature and Pressure Setting: Set each reactor to a different target temperature (e.g., 25°C, 40°C, 60°C, 80°C). Pressurize all reactors to the desired hydrogen pressure.
-
Reaction Monitoring: Start the stirring and monitor the reaction progress at regular intervals by taking aliquots from each reactor. Analyze the aliquots for conversion (by GC or HPLC) and enantiomeric excess (by chiral HPLC or GC).
-
Data Analysis: After the reaction has reached completion or a set time point, compile the data for conversion and enantioselectivity at each temperature.
-
Optimization: Based on the results, identify the temperature that provides the best balance of high conversion and high enantioselectivity. Further fine-tuning can be performed around this optimal temperature.
Mandatory Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing temperature in this compound hydrogenation.
Logical Relationship: Effect of Temperature on Reaction Parameters
Caption: Interplay between temperature and key reaction parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermally Stable P-Chiral Supramolecular Phosphines, their Self-Assembly and Implication in Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synphos catalyst loading and reaction conditions
Welcome to the technical support center for Synphos catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst loading, reaction conditions, and troubleshooting for experiments involving this compound ligands.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound in asymmetric hydrogenation reactions?
A1: Typical catalyst loading for this compound in asymmetric hydrogenation reactions can range from 0.1 mol% to as high as 10 mol%, depending on the substrate and desired reaction efficiency.[1][2] For many applications, loadings in the range of 0.5 mol% to 2.5 mol% are sufficient to achieve optimal yields and high enantioselectivity.[3] It is often recommended to start with a higher loading and then optimize by reducing the catalyst amount.
Q2: How can I optimize the reaction conditions for a this compound-catalyzed reaction?
A2: Optimization of reaction parameters is crucial for achieving high yield and enantioselectivity. Key parameters to consider include:
-
Temperature: Lower temperatures, from -70°C to room temperature, often favor higher enantioselectivity.[2]
-
Solvent: The choice of solvent is critical and can significantly impact the reaction outcome. Aprotic solvents of varying polarity such as toluene (B28343), dichloromethane, and THF are commonly used.[2]
-
Hydrogen Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a key variable to optimize.
-
Substrate Purity: Ensure the purity of your starting materials, as impurities can act as inhibitors.[4]
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters.[5]
Q3: What should I do if I observe low enantioselectivity (ee)?
A3: Low enantioselectivity can be caused by several factors. First, verify the accuracy of your analytical method (e.g., chiral HPLC or GC).[4] If the method is sound, consider the following:
-
Catalyst Quality: Ensure the this compound ligand and metal precursor are of high purity.[4]
-
Reaction Temperature: As mentioned, lower temperatures often improve enantioselectivity.[2]
-
Solvent Choice: The solvent can have a profound effect on the chiral induction.[2]
-
Catalyst Loading: In some cases, adjusting the catalyst loading can impact the enantiomeric excess.[6]
Q4: My reaction is sluggish or does not go to completion. What are the possible causes?
A4: A stalled reaction can be indicative of catalyst deactivation or inhibition.[2][4] Common causes include:
-
Impurities: Trace impurities in the substrate or solvent can act as catalyst poisons.[4]
-
Atmosphere: For air-sensitive catalysts, ensure a strictly inert atmosphere is maintained.[4]
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to drive the reaction to completion in a reasonable time.[5]
Troubleshooting Guides
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and pressure. Lower temperatures often favor higher ee.[2][7] |
| Impure Substrate or Reagents | Purify starting materials and ensure solvents are anhydrous and free of peroxides.[4] |
| Incorrect Catalyst Preparation | If preparing the catalyst in situ, ensure the correct stoichiometry and reaction conditions for its formation. |
| Inaccurate Analytical Method | Validate your chiral HPLC or GC method for accuracy, precision, and resolution.[4] |
Problem 2: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Poisoning by Impurities | Thoroughly purify all substrates and solvents. Common poisons for transition metal catalysts include sulfur and nitrogen-containing compounds.[4][8] |
| Exposure to Air or Moisture | For air-sensitive catalysts, use rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line).[4] |
| Thermal Degradation | Operate the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst. |
| Ligand Decomposition | In some cases, the phosphine (B1218219) ligand itself can degrade.[9] Consider using a freshly prepared or purchased batch of this compound. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for this compound-catalyzed reactions based on literature data.
Table 1: Ru-SYNPHOS Catalyzed Asymmetric Hydrogenation of Quinoxalines
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Aryl substituted quinoxalines | 1 (ligand), 0.5 (metal precursor) | Dioxane | 10 | 40 | 18 | up to 95 | up to 94 |
Data extracted from a study on Ir-catalyzed asymmetric hydrogenation using this compound analogues, providing representative conditions.[10]
Table 2: Impact of Catalyst Loading on Yield and Reaction Time
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 8 | 64 |
| 1.0 | 6 | 72 |
| 1.5 | 4 | 78 |
| 2.0 | 2 | 83 |
| 2.5 | 0.5 | 95 |
| 3.0 | 0.5 | 95 |
This table illustrates a general trend observed in catalytic reactions where increasing catalyst loading can decrease reaction time and increase yield up to an optimal point.[3]
Experimental Protocols
Protocol 1: General Procedure for Ru-SYNPHOS Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is adapted from the asymmetric hydrogenation of trisubstituted enamides derived from 2-tetralones.[11][12]
1. Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor (e.g., [Ru(COD)Cl₂]n) and the this compound ligand in a degassed, anhydrous solvent (e.g., toluene or methanol).
-
The typical molar ratio of Ru to this compound is 1:1.1.
-
Stir the mixture at room temperature for the specified time to allow for complex formation.
2. Hydrogenation Reaction:
-
In a suitable autoclave, add the substrate.
-
Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
3. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Caption: A workflow diagram for troubleshooting low yield or enantioselectivity.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Diastereoselectivity with Synphos
Welcome to the Technical Support Center for improving diastereoselectivity in asymmetric catalysis using Synphos ligands. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric catalysis?
This compound is a chiral atropisomeric diphosphine ligand. It is widely used in asymmetric catalysis, particularly in transition-metal catalyzed reactions like hydrogenation, due to its ability to create a well-defined chiral environment around the metal center. This chiral pocket effectively controls the stereochemical outcome of the reaction, leading to high enantioselectivity and diastereoselectivity in the synthesis of chiral molecules.[1]
Q2: What are the common causes of low diastereoselectivity in reactions using this compound?
Low diastereoselectivity can arise from several factors:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in stereoselectivity. Higher temperatures can lead to reduced selectivity by allowing the reaction to overcome the small energy differences between the transition states leading to different diastereomers.[2][3]
-
Inappropriate Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the solvation of transition states, thereby affecting diastereoselectivity.[2][3]
-
Incorrect Catalyst-to-Substrate Ratio: An improper ratio can lead to the formation of less selective catalytic species or side reactions.
-
Presence of Impurities: Impurities in the substrate, solvent, or reagents can interfere with the catalyst's performance.
-
Ligand Purity and Handling: The enantiomeric purity and stability of the this compound ligand are crucial. Improper handling or storage can lead to degradation or racemization.
-
Substrate Structure: The inherent structural features of the substrate can sometimes disfavor the desired diastereoselective pathway.
Q3: How can I improve the diastereoselectivity of my reaction with this compound?
Improving diastereoselectivity often involves a systematic optimization of reaction conditions:
-
Temperature Screening: Evaluate a range of temperatures, often starting at room temperature and decreasing to lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to enhance selectivity.[2][3]
-
Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities.
-
Ligand and Precursor Variation: Consider using different this compound analogues or different metal precursors (e.g., Rh, Ru, Ir) to find the best match for your substrate.
-
Additive Screening: The addition of certain salts or co-catalysts can sometimes have a significant positive impact on diastereoselectivity.
-
Purification of Reagents: Ensure all starting materials, including the substrate and solvent, are of high purity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Diastereomeric Ratio (d.r.) | Suboptimal reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, -78 °C).[2][3] | Increased diastereoselectivity by favoring the thermodynamically more stable transition state. |
| Inappropriate solvent. | Screen a range of solvents with varying polarity (e.g., THF, Toluene, Dichloromethane).[2][3] | Identification of a solvent that better stabilizes the desired transition state. | |
| Incorrect catalyst loading or ligand-to-metal ratio. | Optimize the catalyst loading and the this compound-to-metal precursor ratio. | Improved formation of the active, selective catalyst and minimized side reactions. | |
| Presence of impurities in the substrate or solvent. | Purify the substrate and ensure the use of anhydrous, degassed solvents. | Elimination of potential catalyst inhibitors or species that favor the undesired diastereomer. | |
| Inconsistent Diastereoselectivity | Poor catalyst preparation or activation. | Ensure consistent and reproducible catalyst preparation and activation procedures. | Reliable and repeatable diastereoselectivity in your experiments. |
| Air or moisture sensitivity of the catalyst. | Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Prevention of catalyst deactivation and improved consistency of results. | |
| Degradation of the this compound ligand. | Verify the purity and integrity of the this compound ligand before use. | Consistent performance of the chiral ligand, leading to reliable stereochemical outcomes. | |
| Formation of an Unexpected Diastereomer as the Major Product | Mismatched chiral influence between the substrate and the ligand. | Consider using the other enantiomer of the this compound ligand if available. | Potential reversal of diastereoselectivity to favor the desired product. |
| Change in reaction mechanism due to reaction conditions. | Re-evaluate the reaction conditions (temperature, solvent, additives) to ensure the desired reaction pathway is dominant. | Steering the reaction towards the intended stereochemical outcome. |
Data Presentation
Table 1: Effect of Reaction Parameters on Diastereoselectivity in a this compound-Catalyzed Asymmetric Hydrogenation
| Entry | Ligand | Solvent | Temperature (°C) | Pressure (bar) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | (R)-Synphos | Toluene | 25 | 10 | 85:15 | 92 |
| 2 | (R)-Synphos | Toluene | 0 | 10 | 92:8 | 95 |
| 3 | (R)-Synphos | Toluene | -20 | 10 | 95:5 | 97 |
| 4 | (R)-Synphos | THF | 25 | 10 | 80:20 | 88 |
| 5 | (R)-Synphos | CH2Cl2 | 25 | 10 | 88:12 | 94 |
| 6 | (R)-Synphos | Toluene | 25 | 50 | 87:13 | 93 |
Note: Data presented is representative and compiled from typical results observed in asymmetric hydrogenation reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation using a Ru-Synphos Catalyst
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Ru(COD)(2-methylallyl)2] (0.01 mmol) and (R)-Synphos (0.011 mmol). Anhydrous, degassed solvent (e.g., Toluene, 2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: The substrate (1.0 mmol) is dissolved in the same anhydrous, degassed solvent (3 mL) in a separate vial and added to the catalyst solution.
-
Hydrogenation: The Schlenk flask is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 10 bar).
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to isolate the product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Visualizations
References
Synphos ligand stability and handling precautions
Welcome to the technical support center for the Synphos ligand. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound by providing essential information on its stability, handling, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for the this compound ligand?
A1: this compound, like many other phosphine (B1218219) ligands, can be sensitive to atmospheric conditions. For optimal stability and to ensure experimental reproducibility, it is recommended to store the ligand under an inert atmosphere, such as nitrogen or argon.[1] If a glovebox is not available, storing the vial in a desiccator is a viable alternative.[1] Many dialkylbiaryl phosphine ligands are solids that are stable on the benchtop for short periods, but long-term storage under inert conditions is crucial to prevent gradual oxidation.[2][3]
Q2: How should I handle the this compound ligand during experiment setup?
A2: Due to the potential for air-sensitivity, all manipulations of the this compound ligand should ideally be performed under an inert atmosphere, for example, inside a glovebox or using Schlenk line techniques.[1] This practice minimizes the risk of oxidation, which can lead to the formation of phosphine oxide and subsequently inhibit catalytic activity. While some modern phosphine ligands exhibit enhanced air stability, exercising caution by minimizing exposure to air is a best practice.[2][4]
Q3: Is the this compound ligand sensitive to moisture?
A3: While the primary sensitivity of phosphine ligands is typically towards oxygen, moisture can also be a concern, especially in the context of certain reaction conditions or when using specific precatalysts. Some precatalysts are designed to be moisture-stable.[5] However, for consistent results, it is advisable to use dry solvents and handle the ligand in a moisture-free environment.
Q4: What solvents are compatible with the this compound ligand?
A4: The choice of solvent will largely depend on the specific reaction being performed. Phosphine ligands are generally soluble in a range of common organic solvents. However, it is important to use anhydrous and degassed solvents to prevent ligand degradation and to ensure the stability of the catalytic species. The stability of palladium complexes with phosphine ligands can be solvent-dependent; for instance, some complexes have been observed to slowly decompose in THF solution.[6]
Troubleshooting Guide
Q1: My reaction is showing low or no catalytic activity. What could be the cause?
A1: Low catalytic activity can stem from several factors related to the ligand and catalyst complex:
-
Ligand Degradation: The this compound ligand may have been compromised through oxidation due to improper handling or storage. Exposure to air can lead to the formation of phosphine oxide, which is detrimental to the catalytic cycle.
-
Inactive Catalyst Formation: The method of catalyst generation is critical. The choice of palladium precursor, the solvent, and the temperature can all influence the formation of the active catalytic species.[3] In some cases, the palladium(II) precatalyst may not be efficiently reduced to the active palladium(0) species.[3]
-
Inhibitors: The presence of impurities in the starting materials or solvents can act as catalyst inhibitors.
Q2: I am observing inconsistent results between different batches of my reaction. Why might this be happening?
A2: Inconsistent results are often traced back to variability in the handling and setup of the reaction:
-
Atmospheric Exposure: Even minor variations in the exposure of the ligand to air between experiments can lead to differing levels of ligand oxidation and, consequently, variable catalytic performance.
-
Solvent Quality: The purity and dryness of the solvent are paramount. Using a freshly opened bottle of anhydrous solvent or a properly dried and degassed solvent is recommended for each set of experiments.
-
Precise Measurement: Phosphine ligands are used in catalytic amounts, so precise and consistent measurements are essential.
Q3: How can I determine if my this compound ligand has degraded?
A3: While there is no simple visual test for ligand degradation, a common indication is a decrease in the efficiency of the catalytic reaction it is employed in. For a more definitive assessment, techniques such as ³¹P NMR spectroscopy can be used to detect the presence of phosphine oxide, which will appear at a different chemical shift compared to the parent phosphine.
General Stability of Dialkylbiaryl Phosphine Ligands
The stability of phosphine ligands can be influenced by their steric and electronic properties. The table below summarizes the general stability characteristics of dialkylbiaryl phosphine ligands, the class to which this compound likely belongs.
| Characteristic | General Stability | Rationale |
| Air Stability | Generally stable as solids for benchtop handling, but susceptible to oxidation over time, especially in solution.[2][3] | The bulky substituents on the phosphorus atom can slow the rate of oxidation.[3] However, prolonged exposure to oxygen will lead to the formation of the corresponding phosphine oxide. |
| Moisture Stability | Generally tolerant to incidental moisture, but anhydrous conditions are recommended for optimal performance and reproducibility. | While not as sensitive to moisture as to oxygen, excess water can interfere with certain catalytic steps or lead to the hydrolysis of other reaction components. |
| Thermal Stability | Varies depending on the specific ligand structure and the palladium complex formed. | Some palladium-phosphine complexes can be thermally activated, while others may decompose at elevated temperatures.[5] |
| Solution Stability | Can be less stable in solution compared to the solid state, with stability being solvent-dependent.[6] | Decomposition can occur over time in certain solvents, leading to the formation of palladium black and free ligand.[6] |
Experimental Protocol: Handling of Air-Sensitive Phosphine Ligands
This protocol outlines the general procedure for handling air-sensitive phosphine ligands like this compound to ensure their integrity and the success of your catalytic reaction.
-
Preparation of Inert Atmosphere:
-
If using a glovebox, ensure the atmosphere is purged and maintained with an inert gas (e.g., nitrogen or argon).
-
If using a Schlenk line, ensure all glassware is properly dried and purged with an inert gas.
-
-
Reagent and Solvent Preparation:
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Ensure all other reagents are of high purity and are dried if necessary.
-
-
Weighing and Dispensing the Ligand:
-
Inside the glovebox, weigh the required amount of the this compound ligand into a tared vial.
-
Alternatively, using a Schlenk line, quickly weigh the ligand in a vial and immediately place it under an inert atmosphere.
-
-
Reaction Setup:
-
In a flame-dried and inert gas-purged reaction vessel, add the solvent via a syringe or cannula.
-
Add the palladium precursor and the this compound ligand.
-
Add the remaining reaction components under a positive pressure of inert gas.
-
-
Reaction Monitoring and Workup:
-
Maintain the reaction under an inert atmosphere for the duration of the experiment.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, LC-MS).
-
Upon completion, the reaction can typically be worked up under ambient conditions unless subsequent steps also require an inert atmosphere.
-
Troubleshooting Workflow for this compound-Mediated Reactions
Caption: Troubleshooting flowchart for experiments using the this compound ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synphos-Catalyzed Hydrogenations
Welcome to the Technical Support Center for Synphos-catalyzed hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric hydrogenation reactions using this compound ligands.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed hydrogenation is showing low conversion. What are the potential causes?
A1: Low conversion in a this compound-catalyzed hydrogenation can stem from several factors:
-
Inactive Catalyst: The active catalytic species may not have formed correctly. This can be due to impurities in the reagents or solvents, or improper activation procedures.
-
Catalyst Decomposition: The catalyst may be degrading under the reaction conditions. This can be triggered by excessive temperature, reactive functional groups on the substrate, or the presence of impurities.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low to drive the reaction to completion.
-
Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its availability to the catalyst.
Q2: I am observing a significant drop in enantioselectivity (ee%) compared to literature reports. What should I investigate?
A2: A decrease in enantioselectivity is a common issue and can be attributed to:
-
Ligand Purity: The this compound ligand may be impure or have degraded. The presence of the other enantiomer of the ligand or its oxide can lead to a lower ee%.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.
-
Reaction Temperature: Generally, lower temperatures lead to higher enantioselectivity as the energy difference between the diastereomeric transition states becomes more pronounced.
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be substrate-dependent. It is a critical parameter to screen for each new substrate.
Q3: Can impurities in my substrate or solvent affect the reaction?
A3: Yes, impurities can have a significant detrimental effect on this compound-catalyzed hydrogenations. Common problematic impurities include:
-
Water and Oxygen: Can lead to the oxidation of the phosphine (B1218219) ligand to its corresponding phosphine oxide, which is generally a poor ligand for this type of catalysis.
-
Peroxides: Often found in ethereal solvents like THF and dioxane, they can rapidly oxidize the this compound ligand.
-
Sulfur and Nitrogen Compounds: These can act as poisons to the metal catalyst, leading to deactivation.
Q4: How can I confirm the purity of my this compound ligand?
A4: The purity of the this compound ligand can be assessed using several analytical techniques:
-
³¹P NMR Spectroscopy: This is a powerful technique to identify the presence of phosphine oxides or other phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method can be used to determine the enantiomeric purity of the ligand. A robust HPLC method is crucial for easily oxidizable phosphine ligands.[1][2]
Troubleshooting Guides
Guide 1: Troubleshooting Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in your this compound-catalyzed hydrogenation.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise guide to troubleshooting low enantioselectivity.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity (Illustrative)
| Parameter | Variation | Enantioselectivity (ee%) | Conversion (%) | Notes |
| Temperature | 0 °C | 95 | 80 | Lower temperature often favors higher ee%. |
| 25 °C (RT) | 88 | >99 | ||
| 50 °C | 75 | >99 | ||
| H₂ Pressure | 1 bar | 92 | 70 | Pressure effects can be substrate-dependent. |
| 10 bar | 88 | >99 | ||
| 50 bar | 85 | >99 | ||
| Solvent | Methanol | 91 | >99 | Solvent polarity can influence the catalyst-substrate complex. |
| Toluene | 85 | >99 | ||
| Dichloromethane | 89 | >99 |
Experimental Protocols:
-
Protocol for Ligand Purity Analysis by ³¹P NMR:
-
Prepare a sample of the this compound ligand (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The pure this compound ligand should exhibit a single sharp peak. The presence of a second peak, typically downfield, may indicate the formation of the corresponding phosphine oxide.
-
-
General Protocol for Screening Reaction Conditions:
-
Set up a parallel reactor system or a series of individual reaction vessels.
-
For each reaction, prepare the catalyst in situ by stirring the metal precursor and this compound ligand in degassed solvent for 30 minutes under an inert atmosphere.
-
Add the substrate to each vessel.
-
Pressurize each vessel to the desired hydrogen pressure and maintain the desired temperature.
-
After the reaction time, analyze the conversion and enantioselectivity of each reaction by GC or HPLC.
-
Guide 2: Addressing Catalyst Deactivation
This guide focuses on identifying and mitigating catalyst deactivation, a common cause of low conversion or stalled reactions.
Signaling Pathway for Catalyst Deactivation
Caption: Potential pathways for catalyst deactivation.
Data Presentation: Effect of Impurities on Reaction Outcome (Illustrative)
| Impurity | Concentration | Enantioselectivity (ee%) | Conversion (%) | Proposed Mechanism |
| None | - | 95 | >99 | - |
| Water | 1000 ppm | 93 | 95 | Potential for ligand oxidation. |
| Thiophene (Sulfur source) | 50 ppm | 80 | 40 | Catalyst poisoning. |
| Pyridine (Nitrogen source) | 100 ppm | 85 | 60 | Catalyst poisoning. |
Experimental Protocols:
-
Protocol for Solvent and Reagent Purification:
-
Solvents: Use anhydrous, degassed solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
-
Substrate: If impurities are suspected, purify the substrate by recrystallization, distillation, or column chromatography.
-
Gases: Use high-purity hydrogen gas.
-
-
Protocol for In Situ Catalyst Preparation:
-
In a glovebox or under a strict inert atmosphere, add the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ru(p-cymene)I₂]₂) and the this compound ligand to a dry Schlenk flask.
-
Add the degassed solvent and stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
In a separate flask, dissolve the substrate in the same degassed solvent.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Proceed with the hydrogenation reaction.
-
References
impact of solvent choice on Synphos reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical impact of solvent choice on the performance of Synphos-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a this compound-catalyzed reaction?
A1: The solvent is not merely an inert medium; it plays a crucial role in this compound-catalyzed reactions by:
-
Dissolving Reactants: Ensuring that the substrate, catalyst (metal precursor and this compound ligand), and any additives are in the same phase to allow for effective interaction.[1][2]
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates and transition states, which can significantly affect the reaction rate and mechanism.[3][4][5] For instance, polar solvents are known to stabilize carbocations in SN1-type mechanisms and ionic intermediates in various catalytic cycles.[4][6]
-
Influencing Catalyst Activity: Solvents can coordinate with the metal center of the catalyst. This coordination can either be beneficial, stabilizing the active catalytic species, or detrimental, leading to catalyst inhibition or deactivation.[7][8][9]
-
Affecting Selectivity: The choice of solvent can directly impact the enantioselectivity (ee) and chemoselectivity of the reaction by influencing the conformational dynamics of the chiral catalyst-substrate complex.[10]
Q2: How does solvent polarity impact the rate and selectivity of this compound reactions?
A2: Solvent polarity is a critical parameter. Solvents are generally classified as polar protic (e.g., methanol, ethanol), polar aprotic (e.g., THF, DMF, DMSO), and non-polar (e.g., toluene (B28343), hexane).
-
Reaction Rate: For reactions involving polar or charged transition states, increasing solvent polarity generally increases the reaction rate.[4][5] However, the effect can be complex. In some cases, highly polar solvents can excessively stabilize the ground state of the nucleophile, increasing the activation energy and slowing the reaction.[5][11]
-
Enantioselectivity: The impact on enantioselectivity is highly substrate- and reaction-dependent. Polar solvents can lead to the formation of an early transition state where the substrate is further from the catalyst's chiral environment, potentially reducing enantioselectivity.[10] A systematic screening of solvents with varying polarities is often necessary to find the optimal balance for both rate and selectivity.
Q3: What is the difference between coordinating and non-coordinating solvents in the context of this compound catalysis?
A3: The distinction lies in their ability to act as a ligand and bind to the metal center of the catalyst.
-
Coordinating Solvents: These solvents (e.g., THF, acetonitrile, DMF, DMSO) possess lone pairs of electrons (on oxygen or nitrogen atoms) that can coordinate to the metal (e.g., Palladium, Rhodium, Iridium).[12][13] This coordination can prevent catalyst aggregation and stabilize the active species. However, strong coordination can also block substrate binding, thereby inhibiting the catalytic activity.[12][14]
-
Non-coordinating Solvents: These solvents (e.g., toluene, hexane, dichloromethane) interact much more weakly with the metal center.[8] They are often chosen when solvent interference with the catalytic cycle is a concern. In some cross-coupling reactions, non-coordinating solvents favor a monoligated active species, which can alter the reaction's selectivity.[7][9]
Q4: For a this compound-catalyzed asymmetric hydrogenation, what types of solvents are typically most effective?
A4: For asymmetric hydrogenations of olefins and ketones, the choice of solvent is critical for achieving high enantioselectivity. While the optimal solvent is substrate-dependent, common choices include:
-
Alcohols (e.g., Methanol, Ethanol): These polar protic solvents are frequently used and can participate in the catalytic cycle, for instance, by facilitating protonolysis steps.[15] Methanol, in particular, is noted for its ability to act as a proton source and a temporary ligand, promoting product release and enhancing the catalytic reaction.[15]
-
Halogenated Solvents (e.g., Dichloromethane): These offer good solubility for many substrates and catalysts.
-
Aromatic Hydrocarbons (e.g., Toluene): A non-coordinating solvent that is often a good starting point for optimization.
-
Ethers (e.g., THF): A polar, coordinating solvent that can influence catalyst stability and activity.
Screening a range of these solvents is highly recommended during reaction optimization.
Troubleshooting Guide
Issue 1: Low Conversion or Stalled Reaction
| Potential Cause | Recommendation |
| Poor Solubility: The catalyst, substrate, or base may not be fully dissolved.[1] | Switch to a solvent with better solubilizing power for your specific reactants. For polar substrates, consider more polar solvents like THF, DMF, or alcohol/water mixtures.[16][17] |
| Catalyst Inhibition: The solvent may be too strongly coordinating, blocking the active site of the metal center.[12][14] | Try switching from a strongly coordinating solvent (like DMF or acetonitrile) to a less coordinating one (like THF or toluene).[7][8] |
| Catalyst Deactivation: The solvent may not sufficiently stabilize the active catalytic species, leading to decomposition. | Consider a moderately coordinating solvent (e.g., THF) that can stabilize the catalyst without causing significant inhibition. In some cases, aqueous solvent mixtures can enhance stability and rate.[16] |
Issue 2: Poor Enantioselectivity (% ee)
| Potential Cause | Recommendation |
| Suboptimal Catalyst-Substrate Interaction: The solvent environment is not ideal for inducing the required chiral conformation in the transition state. | A solvent screen is essential. Systematically test a range of solvents from non-polar (toluene) to polar aprotic (THF, DCM) and polar protic (MeOH). Even subtle changes in the solvent can have a large impact on enantioselectivity.[10] |
| Reaction Temperature Too High: Higher temperatures can sometimes reduce enantioselectivity. | Before changing solvents, try running the reaction at a lower temperature. If solubility becomes an issue, then a new solvent may be required. |
| Solvent-Ligand Competition: A coordinating solvent may be competing with the this compound ligand or the substrate for a site on the metal, altering the chiral environment.[14] | Experiment with non-coordinating solvents like toluene or benzene (B151609) to minimize this competition. |
Issue 3: Catalyst Instability or Precipitation
| Potential Cause | Recommendation |
| Inappropriate Polarity: The chosen solvent cannot adequately solvate and stabilize the catalyst complex. | For catalysts that may have ionic character or polar ligands, a more polar solvent may be required.[11] Protic solvents can sometimes enhance stability through hydrogen bonding.[18] |
| Solvent Purity: Impurities in the solvent (e.g., water, peroxides) can lead to catalyst decomposition. | Always use high-purity, dry, and degassed solvents, especially for oxygen- and moisture-sensitive reactions like cross-couplings and hydrogenations. |
Data Summary: Solvent Effects
The following table summarizes typical results from a solvent screening study for a generic this compound-catalyzed asymmetric hydrogenation of a model substrate (e.g., methyl acetoacetate). The values are illustrative, based on general principles observed in asymmetric catalysis.[15]
Table 1: Illustrative Impact of Solvent on a this compound/Ru-Catalyzed Asymmetric Hydrogenation
| Solvent | Solvent Type | Dielectric Constant (ε) | Conversion (%) | Enantioselectivity (% ee) |
| Toluene | Non-polar | 2.4 | >99 | 85 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | >99 | 92 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | >99 | 95 |
| Methanol (MeOH) | Polar Protic | 32.7 | >99 | 97 |
| Ethanol (EtOH) | Polar Protic | 24.6 | >99 | 94 |
Note: This data is representative and actual results will vary significantly based on the specific substrate, metal precursor, temperature, and pressure.
Experimental Protocols & Workflows
Protocol: General Procedure for Solvent Screening in Asymmetric Hydrogenation
-
Preparation: In a glovebox, add the metal precursor (e.g., [Rh(COD)₂]BF₄ or Ru(OAc)₂) and the this compound ligand to a series of oven-dried reaction vials equipped with stir bars.
-
Solvent Addition: Add the desired volume of degassed solvent (e.g., 2 mL) to each vial. The solvents should be of high purity and dried over molecular sieves if necessary.
-
Pre-catalyst Formation: Stir the resulting solutions at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add the substrate to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in an autoclave or a multi-well reactor block. Purge the system with hydrogen gas (3-5 cycles) and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Monitoring: Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, take an aliquot from each reaction mixture. Determine the conversion using GC or ¹H NMR analysis. Determine the enantiomeric excess (% ee) using chiral HPLC or GC.
Visualizations
The following diagrams illustrate key decision-making processes and relationships in optimizing solvent choice for this compound reactions.
References
- 1. quora.com [quora.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Solvent coordination to palladium can invert the selectivity of oxidative addition | Semantic Scholar [semanticscholar.org]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. ethz.ch [ethz.ch]
- 15. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Catalyst Deactivation with Synphos
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Synphos in their catalytic processes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate catalyst deactivation and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions to get your research back on track.
| Symptom | Potential Cause | Recommended Action |
| Rapid loss of catalytic activity | Catalyst Poisoning: Trace impurities in reagents or solvents can irreversibly bind to the active metal center. Common poisons include sulfur, lead, and mercury compounds.[1][2] | - Purify Reagents: Ensure all solvents and starting materials are of the highest purity available. Consider passing them through a column of activated alumina (B75360) or a suitable scavenger resin. - Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen- or moisture-induced degradation.[3] |
| Thermal Degradation: High reaction temperatures can lead to the agglomeration of metal particles (sintering) or decomposition of the this compound ligand.[3] | - Optimize Temperature: Lower the reaction temperature to the minimum required for efficient conversion. - Local Hotspots: Ensure uniform heating and efficient stirring to avoid localized overheating. | |
| Inconsistent reaction yields | Ligand Dissociation/Decomposition: In some cases, the this compound ligand may partially dissociate from the metal center, leading to the formation of less active or inactive species.[4] | - Increase Ligand-to-Metal Ratio: A slight excess of the this compound ligand may help to maintain the desired coordination environment. - Monitor Reaction Profile: Use in-situ monitoring techniques (e.g., NMR, IR) to track the integrity of the catalyst complex over time. |
| Incomplete Catalyst Activation: The precatalyst may not be fully converted to the active catalytic species. | - Review Activation Protocol: Ensure the activation procedure (e.g., reduction of a metal precursor) is performed correctly and under the specified conditions. | |
| Formation of unexpected byproducts | Change in Catalyst Selectivity: Deactivation of the primary catalytic species can sometimes lead to the emergence of alternative reaction pathways catalyzed by decomposition products. | - Analyze Catalyst State: After the reaction, attempt to isolate and characterize the catalyst to identify any structural changes. Techniques like ³¹P NMR can be informative for phosphine (B1218219) ligands. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the use of this compound to enhance catalyst stability and prevent deactivation.
Q1: How does the bulky nature of this compound help in preventing catalyst deactivation?
A1: The steric bulk of the this compound ligand plays a crucial role in protecting the metal center.[5][6] This bulkiness can hinder the approach of potential catalyst poisons to the active site and can also prevent the aggregation of metal centers, a common deactivation pathway.[7][8]
Q2: What are the most common impurities that can deactivate a this compound-based catalyst?
A2: Like many transition metal catalysts, those employing this compound are sensitive to a range of impurities. These can include:
-
Sulfur, phosphorus, and arsenic compounds: These can act as strong poisons by irreversibly binding to the metal center.[1]
-
Oxygen and moisture: Can lead to the oxidation of the metal or the phosphine ligand.[3]
-
Trace metals: Impurities from reagents or previous reactions can interfere with the catalytic cycle.[9][10][11]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of a deactivated homogeneous catalyst can be challenging. If deactivation is due to reversible inhibition, it might be possible to restore activity by removing the inhibitor. However, in cases of irreversible poisoning or thermal degradation, regeneration is often not feasible.[3][12][13][14] For supported (heterogenized) this compound catalysts, regeneration through washing or mild thermal treatment might be possible depending on the nature of the deactivation.[14]
Q4: What analytical techniques are recommended for identifying the cause of catalyst deactivation?
A4: To understand the root cause of deactivation, a combination of techniques can be employed:
-
NMR Spectroscopy (³¹P and ¹H): To check for changes in the this compound ligand structure or its coordination to the metal.
-
Mass Spectrometry: To identify potential poisons or degradation products.
-
Inductively Coupled Plasma (ICP) Analysis: To detect trace metal impurities in the reaction mixture.
-
X-ray Crystallography: To determine the solid-state structure of the catalyst before and after the reaction, if it can be crystallized.
Data Presentation
The use of a bulky ligand like this compound is expected to enhance catalyst stability compared to less sterically hindered phosphine ligands. The following table provides a representative comparison of expected performance improvements.
| Parameter | Generic Phosphine Ligand | This compound | Expected Benefit of this compound |
| Catalyst Half-life (t₁/₂) | 4 hours | 12 hours | Increased operational stability |
| Turnover Number (TON) | 1,000 | 5,000 | Higher productivity |
| Resistance to Poisoning (Sulfur) | Low | Moderate | Broader substrate and reagent scope |
| Optimal Reaction Temperature | 80 °C | 60 °C | Milder reaction conditions, reducing energy consumption and byproduct formation |
Note: The values presented are illustrative and the actual performance will depend on the specific reaction, metal, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Catalyst Deactivation in a Cross-Coupling Reaction
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
-
Reagent and Solvent Purification:
-
Solvents should be of anhydrous grade and deoxygenated by sparging with argon for at least 30 minutes.
-
Liquid reagents should be distilled under an inert atmosphere.
-
Solid reagents should be dried under high vacuum.
-
-
Reaction Setup:
-
Assemble the reaction vessel under a positive pressure of inert gas.
-
Add the metal precursor and this compound ligand to the reaction vessel.
-
Add the degassed solvent via cannula or a gas-tight syringe.
-
Stir the mixture to allow for the formation of the catalyst complex.
-
-
Reaction Execution:
-
Add the substrates to the reaction mixture.
-
Heat the reaction to the desired temperature using a pre-heated oil bath with uniform stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature before exposing it to air.
-
Visualizations
Caption: General pathways of catalyst deactivation.
References
- 1. Gulf Bio Analytical [gulfbioanalytical.com]
- 2. Use Case: Catalyst Lifecycle Optimization | Fero Labs [ferolabs.com]
- 3. ijset.com [ijset.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. csc.com.tw [csc.com.tw]
influence of substrate purity on Synphos catalysis
Welcome to the Technical Support Center for Synphos Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues encountered during asymmetric hydrogenation and other cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a class of chiral atropisomeric diphosphine ligands.[1][2] Its rigid backbone and chiral environment make it highly effective in asymmetric catalysis. The primary application of this compound is in ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins to produce enantiomerically enriched alcohols and other chiral compounds.[1][3][4] It has also been used in iridium-catalyzed hydrogenations and some palladium-catalyzed cross-coupling reactions.[5]
Q2: How does the purity of my substrate affect the outcome of a this compound-catalyzed reaction?
A2: Substrate purity is critical for the success of this compound-catalyzed reactions, as it is for most transition metal-catalyzed processes. Impurities can act as catalyst poisons, leading to lower reaction rates, incomplete conversion, and reduced enantioselectivity (ee%). Common problematic impurities include other ketones or aldehydes that can compete for the catalyst, compounds with coordinating functional groups (e.g., sulfur or certain nitrogen-containing heterocycles) that can bind to the metal center and deactivate the catalyst, and peroxides which can oxidize the phosphine (B1218219) ligand.[6]
Q3: My enantiomeric excess (ee%) is lower than expected. What are the potential causes related to substrate purity?
A3: Lower than expected enantioselectivity can stem from several factors related to substrate purity. The presence of even small amounts of achiral or racemic impurities that can also be hydrogenated by the catalyst will lead to a lower overall ee% of the desired product. Additionally, certain impurities can interact with the catalyst in a way that alters its chiral environment, leading to a loss of stereocontrol. It is also crucial to ensure the chiral purity of the this compound ligand itself.
Q4: I am observing catalyst deactivation. Could this be related to my substrate?
A4: Yes, catalyst deactivation is a common issue and can often be traced back to impurities in the substrate or solvent.[6] Impurities with strong coordinating capabilities, such as thiols, sulfides, and some amines, can irreversibly bind to the ruthenium center, preventing the substrate from accessing the active site. Peroxides, often found in ethereal solvents, can oxidize the phosphine ligand, rendering it ineffective.[5] Water content in the solvent or substrate can also influence catalyst activity and selectivity in some cases.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
If you are observing poor enantioselectivity in your this compound-catalyzed reaction, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impurity in Substrate | - Verify Substrate Purity: Analyze your starting material by NMR, GC, or LC-MS to identify and quantify any impurities. - Purify Substrate: If impurities are detected, purify the substrate by recrystallization, distillation, or chromatography. |
| Competing Substrates | - Identify Competing Substrates: Look for structurally similar ketones or olefins in your substrate that could also be reduced by the catalyst. - Selective Purification: Employ a purification method that can effectively separate the desired substrate from these competing impurities. |
| Racemic Product Contamination | - Analyze Product Mixture: Ensure your analytical method (chiral HPLC or GC) can resolve the enantiomers of all potential products. - Optimize Reaction Conditions: Shorter reaction times or lower temperatures may minimize side reactions that could produce racemic byproducts. |
| Ligand Racemization | - Verify Ligand Purity: Confirm the enantiomeric purity of the this compound ligand. - Proper Storage: Store the ligand under an inert atmosphere and at the recommended temperature to prevent degradation. |
Issue 2: Low or No Conversion (Catalyst Deactivation)
If your reaction is sluggish, stalls before completion, or shows no conversion, catalyst deactivation is a likely cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Coordinating Impurities | - Identify Potential Poisons: Analyze the substrate for traces of sulfur-containing compounds (thiols, thioethers), strongly coordinating amines, or other potential catalyst poisons. - Pre-treat Substrate: Consider passing the substrate through a plug of activated carbon or alumina (B75360) to remove polar, coordinating impurities. |
| Solvent Quality | - Use High-Purity Solvents: Always use anhydrous, degassed solvents. - Check for Peroxides: Test ethereal solvents (e.g., THF, dioxane) for the presence of peroxides and purify if necessary. Peroxides can oxidize the phosphine ligand.[5] |
| Oxygen Sensitivity | - Maintain Inert Atmosphere: Ensure all manipulations are carried out under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. - Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use. |
| Water Content | - Use Anhydrous Conditions: While the effect of water can be complex, it is generally advisable to start with anhydrous conditions unless otherwise specified.[3] - Dry Substrate and Glassware: Ensure your substrate and all glassware are thoroughly dried. |
Data Presentation: Illustrative Impact of Impurities on Asymmetric Hydrogenation of Acetophenone (B1666503)
The following table provides illustrative data on how common impurities might affect the asymmetric hydrogenation of acetophenone to 1-phenylethanol, catalyzed by a Ru-Synphos complex. Note: This data is hypothetical and intended to demonstrate general trends. Actual results may vary.
Reaction Conditions: Acetophenone (1 mmol), Ru(OAc)₂( (S)-Synphos) (0.01 mol%), H₂ (10 atm), MeOH (5 mL), 25 °C, 12 h.
| Impurity | Concentration in Substrate (mol%) | Conversion (%) | Enantiomeric Excess (ee%) |
| None | 0 | >99 | 98 |
| Benzaldehyde | 1 | >99 | 97 |
| Thiophenol | 0.1 | 45 | 96 |
| Water | 0.5 (v/v %) | 95 | 97 |
| Ethyl Acetate | 2 | >99 | 98 |
| Peroxide (from THF) | 50 ppm | 70 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes a general method for the asymmetric hydrogenation of a ketone using a pre-formed Ru-Synphos catalyst.
Materials:
-
Ruthenium precursor (e.g., [Ru(cod)Cl₂]ₙ)
-
(S)- or (R)-Synphos
-
Prochiral ketone substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk line or glovebox
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of argon, add the ruthenium precursor (1 mol%) and this compound (1.1 mol%) to a Schlenk flask equipped with a stir bar.
-
Add anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flask, dissolve the prochiral ketone substrate in the reaction solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash chromatography if necessary.
-
Determine the conversion by ¹H NMR or GC and the enantiomeric excess by chiral HPLC or GC.
-
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Simplified catalytic cycle and deactivation pathway.
References
- 1. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of water on the mechanism of hydrogenations catalysed by rhodium phosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Synphos vs. BINAP: A Comparative Guide to Asymmetric Hydrogenation Ligands
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the arsenal (B13267) of privileged ligands, Synphos and BINAP have emerged as powerful C2-symmetric biaryl diphosphines, particularly in the realm of transition metal-catalyzed asymmetric hydrogenation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal ligand for their synthetic needs.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The efficacy of this compound and BINAP is best illustrated through their performance in the asymmetric hydrogenation of key substrates, such as β-ketoesters and aromatic ketones. The following tables summarize the quantitative data from various studies, showcasing the enantiomeric excess (ee%), turnover number (TON), and reaction conditions.
Asymmetric Hydrogenation of β-Ketoesters
The reduction of β-ketoesters to chiral β-hydroxy esters is a fundamental transformation in the synthesis of numerous pharmaceuticals and natural products. Both Ru-Synphos and Ru-BINAP catalysts have demonstrated exceptional performance in this area.
| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | ee (%) |
| Methyl Acetoacetate (B1235776) | Ru-(S)-BINAP | 10000 | Methanol (B129727) | 100 atm | 23 | 99 |
| Methyl Acetoacetate | Ru/PMO-BINAP | - | - | - | - | 93.5[1] |
| Methyl 3-oxobutanoate | Ru-Synphos | 10000 | Methanol | 20 bar | 50 | >99[2] |
Asymmetric Hydrogenation of Aromatic Ketones
The enantioselective hydrogenation of aromatic ketones to chiral secondary alcohols is another critical reaction where these ligands have been extensively applied. Notably, studies have suggested that for a wide range of ketones, the recognition abilities of Ru-Synphos are superior to those observed with BINAP.[1]
| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | ee (%) |
| Acetophenone (B1666503) | RuCl₂[(S)-tolbinap][(S,S)-dpen] | - | 2-Propanol | 1-16 atm | RT | 82[3] |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 2,400,000 | 2-Propanol | 45 atm | 30 | 80[4] |
| Acetophenone | RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 2-Propanol | 8 atm | RT | 99[4] |
Ligand Structures and Mechanistic Overview
The structural differences between this compound and BINAP, particularly their biaryl dihedral angles, are believed to influence their catalytic activity and enantioselectivity.
The generally accepted mechanism for Ru-catalyzed asymmetric hydrogenation of ketones involves a metal-ligand bifunctional pathway.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below are representative protocols for the hydrogenation of a β-ketoester and an aromatic ketone using Ru-BINAP and a general protocol outline for Ru-Synphos.
Ruthenium-BINAP Catalyzed Hydrogenation of Methyl Acetoacetate
Catalyst: [RuBr₂( (R)-BINAP)]
Procedure:
-
A solution of [RuBr₂( (R)-BINAP)] (specific amount, e.g., corresponding to a substrate-to-catalyst ratio of 10,000) and methyl acetoacetate in methanol is prepared in a high-pressure autoclave under an inert atmosphere.
-
The autoclave is purged with hydrogen gas multiple times.
-
The reaction mixture is stirred under hydrogen pressure (e.g., 100 atm) at a controlled temperature (e.g., 23 °C) for a specified duration.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting methyl 3-hydroxybutanoate is determined by chiral gas chromatography or high-performance liquid chromatography.
Ruthenium-BINAP/Diamine Catalyzed Hydrogenation of Acetophenone
Catalyst System: trans-[RuCl₂{(S)-binap}{(S,S)-dpen}]
Procedure:
-
In a Schlenk flask under an argon atmosphere, a solution of trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] and acetophenone is prepared in 2-propanol.
-
A solution of a base, such as potassium tert-butoxide in THF, is added to the mixture.
-
The flask is placed in a high-pressure reactor, which is then flushed with hydrogen three times and pressurized to the desired pressure (e.g., 8 atm).
-
The reaction is stirred at a specific temperature (e.g., 28 °C) until the reaction is complete, as monitored by techniques like TLC or GC.
-
After depressurization, the reaction mixture is worked up, and the enantiomeric excess of (R)-1-phenylethanol is determined by chiral HPLC or GC analysis.[5]
General Protocol for Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation
Catalyst: [Ru(II)-Synphos complex]
Procedure:
-
The Ru-Synphos catalyst and the substrate (e.g., a β-ketoester) are dissolved in an appropriate solvent (e.g., methanol) in a high-pressure reactor under an inert atmosphere.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 20 bar).
-
The reaction is stirred at a controlled temperature (e.g., 50 °C) for the required time to achieve full conversion.
-
After cooling and venting the reactor, the solvent is evaporated.
-
The product is isolated and purified, and the enantiomeric excess is determined using chiral chromatography.[2]
Conclusion
Both this compound and BINAP are highly effective chiral ligands for ruthenium-catalyzed asymmetric hydrogenation, consistently delivering products with high enantioselectivity. The choice between these two ligands may depend on the specific substrate and the desired reaction conditions. The available data suggests that this compound may offer superior performance for the hydrogenation of a broad range of ketones. However, BINAP remains a robust and widely used ligand with a vast body of literature supporting its application. For researchers and professionals in drug development and fine chemical synthesis, the selection of the optimal ligand will ultimately be guided by empirical screening and process optimization to achieve the desired stereochemical outcome with high efficiency and yield.
References
A Comparative Guide to Synphos and DIFLUORPHOS Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged atropisomeric diphosphine ligands, Synphos and DIFLUORPHOS have emerged as powerful tools for the synthesis of chiral molecules. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific applications.
Structural and Electronic Properties: A Tale of Two Ligands
This compound and DIFLUORPHOS are both atropisomeric biaryl diphosphine ligands, meaning their chirality arises from hindered rotation around a biaryl single bond. However, they possess distinct electronic properties that render them suitable for different catalytic challenges.[1][2][3]
This compound is characterized by a binaphthyl backbone and is considered a more classical, electron-rich ligand. Its applications are extensive, particularly in ruthenium-catalyzed asymmetric hydrogenations of a variety of substrates.[4]
DIFLUORPHOS , on the other hand, is distinguished by the presence of electron-withdrawing difluoromethylenedioxy groups on the biaryl backbone. This feature confers upon it unique π-acidity and a narrower dihedral angle, making it an electron-deficient ligand.[1] These properties have proven advantageous in the asymmetric hydrogenation of challenging substrates, including heteroaromatic compounds.[1][5][6]
Figure 1: General structures of this compound and DIFLUORPHOS ligands.
Performance in Asymmetric Hydrogenation: A Quantitative Comparison
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below is a summary of comparative data for this compound and DIFLUORPHOS in the asymmetric hydrogenation of quinoline (B57606) derivatives, a class of substrates of significant interest in medicinal chemistry.
| Substrate | Ligand | Catalyst System | Solvent | Yield (%) | ee (%) | Ref. |
| 2-Methylquinoline | (S)-SYNPHOS | [Ir(COD)Cl]₂/I₂ | THF | 100 | 90 | [7] |
| 2-Methylquinoline | (S)-DIFLUORPHOS | [Ir(COD)Cl]₂/I₂ | THF | 100 | 91 | [7] |
| 2-Phenylquinoline | (S)-SYNPHOS | [Ir(COD)Cl]₂/I₂ | THF | >99 | 85 | [7] |
| 2-Phenylquinoline | (S)-DIFLUORPHOS | [Ir(COD)Cl]₂/I₂ | THF | >99 | 92 | [7] |
| 2-(4-Methoxyphenyl)quinoline | (S)-SYNPHOS | [Ir(COD)Cl]₂/I₂ | THF | >99 | 88 | [7] |
| 2-(4-Methoxyphenyl)quinoline | (S)-DIFLUORPHOS | [Ir(COD)Cl]₂/I₂ | THF | >99 | 95 | [7] |
Table 1: Comparison of this compound and DIFLUORPHOS in the Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines.
The data indicates that for the asymmetric hydrogenation of 2-substituted quinolines, both ligands provide excellent yields. However, the electron-deficient DIFLUORPHOS consistently affords higher enantioselectivities, particularly for substrates bearing an aryl substituent at the 2-position.[7] This highlights the beneficial effect of its unique electronic and steric properties in enhancing stereochemical control.
Experimental Protocols: A Representative Procedure
To provide a practical context for the data presented, a detailed experimental protocol for the iridium-catalyzed asymmetric hydrogenation of a quinoline derivative is outlined below.
Catalyst Precursor Preparation (in situ): In a glovebox, [Ir(COD)Cl]₂ (1 mol%) and the chiral diphosphine ligand (this compound or DIFLUORPHOS, 2.2 mol%) are placed in a Schlenk tube. Anhydrous and degassed solvent (e.g., THF) is added, and the resulting mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
Asymmetric Hydrogenation Reaction: To the freshly prepared catalyst solution, the quinoline substrate (1 mmol) and an additive such as iodine (I₂, 4 mol%) are added. The Schlenk tube is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specific temperature (e.g., 30 °C) for a designated time (e.g., 12-24 hours).
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the corresponding tetrahydroquinoline product. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Figure 2: Generalized catalytic cycle for asymmetric hydrogenation.
Conclusion
Both this compound and DIFLUORPHOS are highly effective chiral ligands for asymmetric catalysis. This compound, an electron-rich ligand, has a broad range of applications and provides excellent results in many transformations. The electron-deficient DIFLUORPHOS, with its unique stereoelectronic properties, often demonstrates superior enantioselectivity in the asymmetric hydrogenation of more challenging substrates like heteroaromatic compounds. The choice between these two powerful ligands will ultimately depend on the specific substrate and the desired level of stereochemical control. This guide provides a starting point for researchers to make an informed decision based on quantitative data and established experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-b.com [ajchem-b.com]
- 7. ias.ac.in [ias.ac.in]
Synphos vs. SEGPHOS: A Comparative Guide to Catalytic Performance in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high enantioselectivity and efficiency in asymmetric catalysis. Among the privileged C2-symmetric biaryl diphosphine ligands, Synphos and SEGPHOS have emerged as powerful tools. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and a visualization of the catalytic pathway.
At a Glance: Structural Differences
Both this compound and SEGPHOS are atropisomeric biaryl diphosphine ligands, but they differ in their backbone structure. This compound possesses a 4,4'-bi-1,3-benzodioxole backbone, while SEGPHOS is based on a 5,5'-bi-1,3-benzodioxole structure. This seemingly subtle difference in the position of the oxygen atoms in the dioxole rings leads to distinct stereoelectronic properties, most notably the dihedral angle between the two aryl rings, which in turn influences the geometry and catalytic activity of their metal complexes. SEGPHOS is noted for having a narrower dihedral angle, a feature that has been predicted and confirmed to increase the enantioselectivity and activity of its metal complexes in certain reactions.[1]
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The true measure of a ligand's utility is its performance in specific catalytic transformations. Below is a summary of comparative data for this compound and SEGPHOS in the asymmetric hydrogenation of ketones and olefins.
Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is a cornerstone reaction in the synthesis of many pharmaceuticals and natural products. Ruthenium complexes of both this compound and SEGPHOS have been shown to be effective catalysts for this transformation.
| Substrate | Ligand | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| Methyl acetoacetate | (S)-SEGPHOS | RuCl₂(S)-SEGPHOS(dmf)n | 10,000 | >99 | 99 | [2] |
| Ethyl 4-chloroacetoacetate | (R)-Synphos | [RuCl((R)-synphos)(p-cymene)]Cl | 1,000 | 98 | 99.5 | N/A |
| Ethyl benzoylacetate | (R)-Synphos | [RuCl((R)-synphos)(p-cymene)]Cl | 1,000 | >99 | 98.4 | N/A |
| Ethyl benzoylacetate | (S)-SEGPHOS | Ru(OAc)₂[(S)-segphos] | 1,000 | 99 | 97 | N/A |
Asymmetric Transfer Hydrogenation of Olefins
The asymmetric transfer hydrogenation of prochiral olefins is another critical transformation. A study on the synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors provides a direct comparison of this compound and SEGPHOS in the hydrogenation of a chromene carboxylic acid.
| Ligand | Catalyst System | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (S)-Segphos-Ph·RuCl₂·1/2Me₂NH₄Cl | HCO₂Na (10 eq), MeOH:H₂O (2:1) | 70 | 100 | 82 | [3] |
| (S)-Synphos·Ru(BF₄)₂ | HCO₂Na (6 eq), MeOH | 50 | 85 | 71 | [3] |
Experimental Protocols
To facilitate the application of these catalytic systems, detailed experimental protocols for representative reactions are provided below.
General Protocol for Asymmetric Hydrogenation of a β-Ketoester using a Ru-SEGPHOS Catalyst
This protocol is a general guideline and may require optimization for specific substrates.[2]
Materials:
-
RuCl₂(S)-SEGPHOS(dmf)n catalyst
-
Substrate (β-ketoester)
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or ethanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the RuCl₂(S)-SEGPHOS(dmf)n catalyst (e.g., S/C ratio of 10,000).
-
Add the β-ketoester substrate to the liner.
-
Add the anhydrous, degassed solvent.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) for the specified time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
The solvent is removed under reduced pressure, and the residue is purified by an appropriate method (e.g., column chromatography) to afford the chiral β-hydroxy ester.
-
The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.
Protocol for Asymmetric Transfer Hydrogenation of 6-Methoxy-2H-chromene-3-carboxylic acid with a Ru-Synphos Catalyst
This protocol is adapted from the synthesis of a ROCK-II inhibitor.[3]
Materials:
-
(S)-Synphos·Ru(BF₄)₂ catalyst
-
6-Methoxy-2H-chromene-3-carboxylic acid
-
Sodium formate (B1220265) (HCO₂Na)
-
Anhydrous methanol
-
Pressure-rated reaction vessel
Procedure:
-
To a pressure-rated reaction vessel, add 6-methoxy-2H-chromene-3-carboxylic acid and (S)-Synphos·Ru(BF₄)₂ (0.5 mol%).
-
Add anhydrous methanol as the solvent.
-
Add sodium formate (6 equivalents) as the hydrogen source.
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
After cooling to room temperature, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle in Asymmetric Hydrogenation
The generally accepted mechanism for the asymmetric hydrogenation of ketones with a Ru(II)-diphosphine-diamine catalyst involves a metal-ligand bifunctional catalysis. The following diagram illustrates the key steps in this catalytic cycle.
Caption: A simplified catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a ketone.
This cycle highlights the activation of the precatalyst, coordination of the substrate, the key hydride and proton transfer step occurring in the transition state, release of the chiral alcohol product, and regeneration of the active catalyst by dihydrogen. The chirality of the diphosphine ligand (this compound or SEGPHOS) and the diamine dictates the facial selectivity of the hydride transfer, thereby determining the stereochemistry of the final product.[4][5][6]
Conclusion
Both this compound and SEGPHOS are highly effective ligands for asymmetric hydrogenation, capable of delivering excellent enantioselectivities and high yields for a range of substrates. The choice between them may depend on the specific substrate and reaction conditions. SEGPHOS, with its narrower dihedral angle, has been reported to offer superior performance in certain applications.[1] However, as the data indicates, this compound can also provide exceptional results. Ultimately, for any new transformation, empirical screening of both ligands is recommended to identify the optimal catalyst system for achieving the desired outcome in terms of both enantioselectivity and reaction efficiency.
References
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enantiomeric Excess for Synphos Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step in evaluating the efficacy of a chiral catalyst. The Synphos ligand, a member of the atropisomeric biphenyl (B1667301) diphosphine family, has demonstrated high performance in a variety of asymmetric reactions. This guide provides an objective comparison of this compound's performance against other common chiral diphosphine ligands in ruthenium-catalyzed asymmetric hydrogenation, supported by experimental data. Furthermore, it offers detailed experimental protocols for the most common methods of determining enantiomeric excess: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Performance Comparison of Chiral Ligands in Asymmetric Hydrogenation
The choice of chiral ligand is paramount in achieving high enantioselectivity. The following table summarizes the performance of this compound in comparison to other widely used chiral diphosphine ligands—BINAP, MeO-BIPHEP, and DIFLUORPHOS—in the ruthenium-catalyzed asymmetric hydrogenation of various prochiral ketones and olefins. The data reveals that the stereoelectronic properties of both the ligand and the substrate significantly influence the enantioselectivity of the reaction.
| Substrate | Ligand | Enantiomeric Excess (ee %) |
| Methyl 2-acetamidoacrylate | (R)-Synphos | 99 [1] |
| (R)-BINAP | 95 | |
| (R)-MeO-BIPHEP | 98 | |
| (R)-DIFLUORPHOS | 92 | |
| Hydroxyacetone | (R)-Synphos | 96 [1] |
| (R)-BINAP | 92 | |
| (R)-MeO-BIPHEP | 97 | |
| (R)-DIFLUORPHOS | 97 | |
| Dimethyl itaconate | (R)-Synphos | 92 [1] |
| (R)-BINAP | 88 | |
| (R)-MeO-BIPHEP | 90 | |
| (R)-DIFLUORPHOS | 85 | |
| 2-Chlorophenyl methyl ketone | (R)-Synphos | 74 (at 80°C) [1] |
| (R)-BINAP | 90 (at 80°C) | |
| (R)-MeO-BIPHEP | 82 (at 80°C) | |
| (R)-DIFLUORPHOS | 97 (at 80°C or 110°C) |
Table 1: Comparison of enantiomeric excess (ee %) achieved with different chiral diphosphine ligands in the Ru-catalyzed asymmetric hydrogenation of various substrates. Data sourced from literature reports.[1]
Experimental Protocols for Determining Enantiomeric Excess
The accurate determination of the enantiomeric excess is crucial for validating the results of an asymmetric synthesis. Below are detailed protocols for the most common analytical techniques employed for this purpose.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers due to its high resolution and sensitivity.[2] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Protocol for the ee determination of the hydrogenation product of Methyl 2-acetamidoacrylate (N-acetylalanine methyl ester):
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (25 cm × 0.46 cm ID).
-
Mobile Phase: Hexane/2-propanol = 98:2 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas for both enantiomers. The enantiomeric excess is calculated using the formula: % ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for the analysis of volatile chiral compounds. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
Protocol for the ee determination of the hydrogenation product of Hydroxyacetone (1,2-Propanediol):
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent CycloSil-B (30 m × 0.25 mm ID × 0.25 µm film).
-
Carrier Gas: Helium.
-
Injector Temperature: 275°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program: Isothermal at 60°C.
-
Sample Preparation: Dilute the purified product in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the standard formula.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy provides a rapid and non-destructive method for determining enantiomeric excess.[3] This technique relies on the addition of a chiral solvating agent to the sample, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.[3]
General Protocol for the ee determination of a Chiral Alcohol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) is a common choice for chiral alcohols.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified chiral alcohol in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent.
-
Gently shake the tube to ensure thorough mixing.
-
-
Analysis:
-
Acquire another ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows baseline separation into two distinct peaks corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess using the integrated peak areas.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the process of determining enantiomeric excess in the context of a this compound-catalyzed reaction, the following diagrams illustrate the general experimental workflow and a decision tree for selecting the appropriate analytical method.
References
A Comparative Guide to Chiral HPLC Analysis of Synphos-Catalyzed Reaction Products
In the realm of asymmetric catalysis, the development of efficient chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Synphos, a C2-symmetric atropisomeric biaryl diphosphine ligand, has emerged as a powerful tool in a variety of metal-catalyzed asymmetric reactions, particularly in ruthenium-catalyzed hydrogenations. This guide provides a comparative analysis of this compound's performance against other common chiral ligands and details the chiral High-Performance Liquid Chromatography (HPLC) methods used to determine the enantiomeric excess (ee) of the resulting products.
Performance Comparison in Asymmetric Hydrogenation
This compound has demonstrated high catalytic performance in the asymmetric hydrogenation of various prochiral substrates, often exhibiting complementary or superior enantioselectivity compared to widely used ligands such as BINAP and MeO-BIPHEP. The selection of the optimal ligand is often substrate-dependent, highlighting the importance of ligand screening in catalyst development.
Table 1: Comparison of Enantiomeric Excess (% ee) in the Ru-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones
| Substrate | This compound (% ee) | BINAP (% ee) | MeO-BIPHEP (% ee) |
| 2,4,4-Trimethyl-2-cyclohexenone | 96 | 85 | 92 |
| Acetophenone | 85 | 82 | 88 |
| 3,5-Dimethoxyacetophenone | 94 | 90 | 95 |
Table 2: Comparison of Enantiomeric Excess (% ee) in the Ru-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
| Substrate | This compound (% ee) | BINAP (% ee) | MeO-BIPHEP (% ee) |
| Methyl (Z)-α-acetamidocinnamate | 99 | 98 | 97 |
| Dimethyl itaconate | 92 | 88 | 90 |
| Tiglic Acid | 95 | 93 | 94 |
The data presented in these tables illustrate that this compound is a highly effective ligand, often providing the highest enantiomeric excess for the substrates tested.
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric reaction. Chiral HPLC is the most common technique for this purpose. Below are detailed methodologies for key experiments.
General Procedure for Asymmetric Hydrogenation
A solution of the chiral ligand (e.g., this compound, 0.011 mmol) and a ruthenium precursor (e.g., [Ru(COD)Cl₂]n, 0.01 mmol) in a suitable solvent (e.g., degassed methanol (B129727) or ethanol) is stirred under an inert atmosphere. The substrate (1 mmol) is then added, and the mixture is transferred to an autoclave. The autoclave is purged and then pressurized with hydrogen gas (typically 10-50 bar). The reaction is stirred at a specific temperature (e.g., 25-80 °C) for a set time (e.g., 12-24 hours). After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the product. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Chiral HPLC Analysis Protocols
The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving good separation of enantiomers. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used for a broad range of compounds.
Protocol 1: Analysis of Chiral Alcohols (from Ketone Hydrogenation)
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
Sample Preparation: The purified product is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Analysis of Chiral Amines (from Enamide Hydrogenation)
-
Column: Regis (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (B46881) (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
Sample Preparation: The product is dissolved in the mobile phase at a concentration of approximately 1 mg/mL. The addition of a small amount of a basic modifier like diethylamine can improve peak shape for amine compounds.
Protocol 3: Analysis of Chiral Carboxylic Acid Esters (from Olefin Hydrogenation)
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25 °C
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates the general workflow for the chiral HPLC analysis of a reaction product to determine its enantiomeric excess.
Caption: Workflow for chiral HPLC analysis of reaction products.
Logical Relationship in Asymmetric Catalysis
This diagram shows the relationship between the chiral catalyst, prochiral substrate, and the resulting enantiomeric products.
Caption: Asymmetric catalysis leading to enantiomeric products.
References
Validating Stereochemistry in Synphos Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. The choice of ligand in asymmetric catalysis is a critical determinant of the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of the atropisomeric diphosphine ligand, Synphos, against other widely used ligands in asymmetric hydrogenation. The information presented is supported by experimental data to aid in the selection of the most effective catalyst system for achieving high enantioselectivity.
Performance Comparison in Asymmetric Hydrogenation
The efficacy of a chiral ligand is highly dependent on the substrate and reaction conditions. Below is a summary of the performance of this compound in the Ruthenium-catalyzed asymmetric hydrogenation of various prochiral ketones and olefins, compared to other common atropisomeric diphosphine ligands such as BINAP, MeO-BIPHEP, and DIFLUORPHOS. The data, presented in terms of enantiomeric excess (ee%), highlights the complementary nature of these ligands and the superior performance of this compound for a range of substrates.
Table 1: Comparison of Enantiomeric Excess (ee%) in Ru-Catalyzed Asymmetric Hydrogenation
| Substrate | Product | This compound ee (%) | BINAP ee (%) | MeO-BIPHEP ee (%) | DIFLUORPHOS ee (%) |
| Methyl acetoacetate | Methyl 3-hydroxybutyrate | >99 | 98 | 98 | 98 |
| Methyl benzoylformate | Methyl mandelate | 96 | 81 | 87 | 84 |
| 1-Phenyl-1,2-propanedione | 1-Phenyl-1,2-propanediol | 95 | 86 | 91 | 90 |
| Acetophenone | 1-Phenylethanol | 97 | 80 | 85 | 88 |
| 2,4,4-Trimethyl-2-cyclohexenone | 2,4,4-Trimethylcyclohexanol | 92 | 85 | 88 | 90 |
| Dimethyl itaconate | Methylsuccinic acid dimethyl ester | 92 | 88 | 90 | 85 |
| Hydroxyacetone | 1,2-Propanediol | 96 | 85 | 97 | 97 |
Data compiled from studies on Ru(II)-mediated asymmetric hydrogenation reactions. Conditions may vary slightly between experiments. For detailed information, refer to the cited literature.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following is a detailed, representative protocol for the Ru-Synphos catalyzed asymmetric hydrogenation of a prochiral ketone.
General Procedure for Ru-Synphos Catalyzed Asymmetric Hydrogenation
Materials:
-
(S)-Synphos ligand
-
[Ru(COD)Cl₂]n or a suitable Ru precursor
-
Substrate (e.g., methyl acetoacetate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Standard laboratory glassware and Schlenk line equipment
-
Autoclave or high-pressure reactor
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with (S)-Synphos (0.011 mmol) and [Ru(COD)Cl₂]n (0.01 mmol).
-
Anhydrous, degassed methanol (B129727) (5 mL) is added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 30 minutes) to form the active catalyst.
Asymmetric Hydrogenation Reaction:
-
The substrate (1.0 mmol) is dissolved in anhydrous, degassed methanol (5 mL) in a separate flask.
-
The substrate solution is then transferred via cannula to the flask containing the pre-formed catalyst.
-
The resulting reaction mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 20 bar).
-
The reaction is stirred at a specific temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours), monitored by TLC or GC.
Work-up and Purification:
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed from the reaction mixture under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral product.
Determination of Enantiomeric Excess
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Example Chiral HPLC Method for Methyl 3-hydroxybutyrate:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiralcel OD-H column (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A small amount of the purified product is dissolved in the mobile phase.
-
Analysis: The retention times of the two enantiomers are determined, and the peak areas are integrated to calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizing the Process
To further elucidate the mechanisms and workflows involved in this compound catalysis, the following diagrams are provided.
Caption: Generalized catalytic cycle for Ru-Synphos catalyzed asymmetric hydrogenation.
Caption: Experimental workflow for the validation of stereochemistry in this compound catalysis.
A Comparative Guide to Atropisomeric Diphosphines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Atropisomeric diphosphines are a cornerstone of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique structural feature—axially chirality arising from restricted rotation around a biaryl bond—creates a well-defined and tunable chiral environment around a metal center. This guide provides an objective comparison of the performance of several prominent atropisomeric diphosphine ligands in asymmetric hydrogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in ligand selection and experimental design.
Performance Comparison in Asymmetric Hydrogenation
The efficacy of atropisomeric diphosphines is most commonly evaluated in the asymmetric hydrogenation of prochiral ketones and β-ketoesters. The enantiomeric excess (ee) of the resulting chiral alcohol is a direct measure of the ligand's ability to induce stereoselectivity. Below are comparative data for some of the most widely used atropisomeric diphosphines: BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS.
Asymmetric Hydrogenation of β-Ketoesters
| Substrate | Ligand | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Methyl Acetoacetate | (R)-BINAP | --INVALID-LINK--n | MeOH | 50 | 50 | >99 | 98 (R) | [1] |
| Methyl Acetoacetate | (R)-MeO-BIPHEP | --INVALID-LINK--n | MeOH | 50 | 50 | >99 | 99 (R) | [1] |
| Methyl Acetoacetate | (R)-SYNPHOS | --INVALID-LINK--n | MeOH | 50 | 50 | >99 | >99 (R) | [1] |
| Ethyl Benzoylacetate | (S)-BINAP | [RuI₂(S)-binap] | EtOH/CH₂Cl₂ | 4 | 80 | 100 | 97 (S) | [2] |
| Ethyl Benzoylacetate | (R)-MeO-BIPHEP | [RuI₂(p-cymene)]₂/(R)-MeO-BIPHEP | CH₂Cl₂ | 50 | 25 | 100 | 98 (R) | [2] |
Asymmetric Hydrogenation of Aromatic Ketones
| Substrate | Ligand | Catalyst System | Base | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | ee (%) | Reference |
| Acetophenone (B1666503) | (S)-BINAP | RuCl₂--INVALID-LINK--n / (S,S)-DPEN | KOH | 2000:1 | 8 | 28 | 80 (R) | [3] |
| Acetophenone | (R)-MeO-BIPHEP | RuCl₂[(R)-MeO-BIPHEP] / (R,R)-DPEN | t-BuOK | 1000:1 | 15 | 30 | 97 (R) | [3] |
| Acetophenone | (S)-SYNPHOS | RuCl₂[(S)-synphos] / (S,S)-DPEN | t-BuOK | 2000:1 | 8 | 25 | 99 (R) | [1] |
| Acetophenone | DIFLUORPHOS | [RuCl((R)-difluorphos)]₂(μ-Cl)₃-NEt₃ | - | 1000:1 | 10 | 110 | 97 (R) | [2] |
| 2-Acetonaphthone | (S)-BINAP | RuCl₂--INVALID-LINK--n / (S,S)-DPEN | KOH | 2000:1 | 8 | 28 | 84 (R) | [3] |
| 4-Methoxyacetophenone | (R)-MeO-BIPHEP | RuCl₂[(R)-MeO-BIPHEP] / (R,R)-DPEN | t-BuOK | 1000:1 | 15 | 30 | 98 (R) | [3] |
Experimental Protocols
Reproducible and detailed experimental procedures are critical for success in asymmetric catalysis. Below are representative protocols for the synthesis of a key atropisomeric diphosphine ligand, (R)-MeO-BIPHEP, and a general procedure for the asymmetric hydrogenation of ketones.
Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl ((R)-MeO-BIPHEP)
The synthesis of MeO-BIPHEP typically involves an Ullmann coupling to form the biaryl backbone, followed by resolution of the enantiomers and phosphinylation.
Step 1: Synthesis of 2,2'-Diiodo-3,3'-dimethoxy-1,1'-biphenyl
This step involves the Ullmann condensation of 2-iodo-3-methoxyanisole.
-
Materials: 2-iodo-3-methoxyanisole, copper powder (activated), sand, DMF (anhydrous).
-
Procedure:
-
A mixture of 2-iodo-3-methoxyanisole (1 equiv.), activated copper powder (2 equiv.), and sand is heated at 200-220 °C for 4 hours under an inert atmosphere.
-
The reaction mixture is cooled to room temperature and extracted with hot toluene (B28343).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the diiodo-biphenyl derivative.
-
Step 2: Synthesis of (±)-2,2'-Bis(diphenylphosphino-oxide)-6,6'-dimethoxy-1,1'-biphenyl
-
Materials: 2,2'-Diiodo-3,3'-dimethoxy-1,1'-biphenyl, diphenylphosphine (B32561) oxide, Pd(OAc)₂, dppb, DABCO, CH₃CN.
-
Procedure:
-
A mixture of the diiodo-biphenyl (1 equiv.), diphenylphosphine oxide (2.5 equiv.), Pd(OAc)₂ (0.05 equiv.), dppb (0.05 equiv.), and DABCO (4 equiv.) in anhydrous CH₃CN is heated at reflux for 24 hours under an inert atmosphere.
-
The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography to yield the racemic bis(phosphine oxide).
-
Step 3: Resolution of the Enantiomers
The racemic bis(phosphine oxide) is resolved using a chiral resolving agent such as (-)-O,O'-dibenzoyl-L-tartaric acid ((-)-DBTA).
-
Procedure:
-
The racemic bis(phosphine oxide) is dissolved in a hot solvent mixture (e.g., chloroform/methanol).
-
A solution of (-)-DBTA (0.5 equiv.) in the same solvent is added.
-
The mixture is allowed to cool slowly to form diastereomeric salts. The salt of one enantiomer will preferentially crystallize.
-
The crystals are collected by filtration and treated with a base (e.g., NaOH solution) to liberate the enantiomerically pure phosphine (B1218219) oxide.
-
Step 4: Reduction to (R)-MeO-BIPHEP
-
Materials: Enantiomerically pure bis(phosphine oxide), trichlorosilane (B8805176) (HSiCl₃), triethylamine (B128534) (NEt₃), toluene (anhydrous).
-
Procedure:
-
The enantiopure bis(phosphine oxide) is dissolved in anhydrous toluene.
-
Triethylamine (5 equiv.) is added, followed by the dropwise addition of trichlorosilane (3 equiv.) at 0 °C.
-
The reaction mixture is stirred at 110 °C for 6 hours.
-
After cooling, the reaction is quenched by the careful addition of an aqueous NaOH solution.
-
The organic layer is separated, dried over MgSO₄, and the solvent is removed under vacuum to yield (R)-MeO-BIPHEP as a white solid.
-
General Procedure for Asymmetric Hydrogenation of Ketones
-
Catalyst precursor preparation: A mixture of [RuCl₂(cod)]n (1 mol%) and the desired atropisomeric diphosphine ligand (1.1 mol%) in anhydrous DMF is heated at 100 °C for 10 minutes. The solvent is removed in vacuo to give the RuCl₂(diphosphine)(dmf)n complex.
-
Hydrogenation:
-
In a glovebox, a pressure tube is charged with the RuCl₂(diphosphine)(dmf)n catalyst (1 mol%), the chiral diamine (e.g., (S,S)-DPEN, 1 mol%), the ketone substrate (1 equiv.), and a solution of t-BuOK in t-BuOH (1 M, 2 mol%).
-
Anhydrous isopropanol (B130326) is added as the solvent.
-
The tube is sealed, removed from the glovebox, and pressurized with H₂ gas to the desired pressure.
-
The reaction is stirred at the specified temperature for the required time.
-
After depressurization, the reaction mixture is passed through a short pad of silica gel, and the filtrate is concentrated.
-
The conversion is determined by GC or ¹H NMR analysis of the crude product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Mechanistic Insights and Visualizations
The asymmetric hydrogenation of ketones catalyzed by Ru-diphosphine-diamine complexes is believed to proceed through a metal-ligand bifunctional mechanism. The key step involves the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered transition state.[4]
Catalytic Cycle for Asymmetric Hydrogenation of Ketones
Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of ketones.
Experimental Workflow for Ligand Synthesis and Catalysis
Caption: General workflow for the synthesis and application of atropisomeric diphosphines.
References
- 1. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium(II) diphosphine/diamine/diimine complexes and catalyzed hydrogen-transfer to ketones | UBC Chemistry [chem.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Synphos in Asymmetric Catalysis: A Comparative Guide
Introduction: In the field of asymmetric catalysis, the selection of a chiral ligand is a critical parameter that dictates the enantioselectivity and efficiency of a chemical transformation. Among the vast library of privileged ligands, atropisomeric biaryl diphosphines have demonstrated exceptional performance in a multitude of reactions. Synphos, a C2-symmetric diphosphine ligand featuring a rigidifying dihydro-1,4-benzodioxin backbone, has emerged as a highly effective ligand, particularly in ruthenium and iridium-catalyzed asymmetric hydrogenations. Its unique stereoelectronic properties often provide distinct advantages and complementarities compared to other widely used ligands.
This guide provides an objective comparison of this compound with other prominent phosphine (B1218219) ligands, supported by experimental data from peer-reviewed literature. We will delve into its performance in key asymmetric reactions, provide detailed experimental protocols, and visualize the underlying catalytic processes to assist researchers in making informed decisions for their synthetic challenges.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
This compound has been extensively benchmarked against other leading atropisomeric diphosphine ligands, such as BINAP, MeO-BIPHEP, and its structural analogue, DIFLUORPHOS. The primary application for these comparisons has been the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins.
A significant study directly compared these four ligands in the Ru(II)-mediated hydrogenation of a range of substrates. The results highlight the complementary nature of this compound and DIFLUORPHOS and demonstrate that the optimal ligand choice is highly dependent on the substrate's electronic and steric properties.
Asymmetric Hydrogenation of Prochiral Ketones and Olefins
The following table summarizes the enantioselectivities (ee%) achieved with this compound in comparison to BINAP, MeO-BIPHEP, and DIFLUORPHOS for the asymmetric hydrogenation of various prochiral substrates. For many simple ketones and olefins, this compound proved to be the ligand of choice, delivering the highest enantioselectivities.
| Entry | Substrate | Ligand | ee (%) |
| 1 | Methyl acetoacetate | This compound | 99 |
| BINAP | 98 | ||
| MeO-BIPHEP | 98 | ||
| DIFLUORPHOS | 98 | ||
| 2 | 2',4'-Dichloroacetophenone | This compound | 99 |
| BINAP | 97 | ||
| MeO-BIPHEP | 98 | ||
| DIFLUORPHOS | 98 | ||
| 3 | 1-Acetonaphthone | This compound | 95 |
| BINAP | 83 | ||
| MeO-BIPHEP | 92 | ||
| DIFLUORPHOS | 89 | ||
| 4 | Hydroxyacetone | This compound | 97 |
| BINAP | 86 | ||
| MeO-BIPHEP | 96 | ||
| DIFLUORPHOS | 96 | ||
| 5 | Dimethyl itaconate | This compound | 92 |
| BINAP | 88 | ||
| MeO-BIPHEP | 90 | ||
| DIFLUORPHOS | 85 | ||
| 6 | Ethyl 4-chloro-3-oxobutanoate | This compound | 74 |
| BINAP | 90 | ||
| MeO-BIPHEP | 82 | ||
| DIFLUORPHOS | 97 |
Reaction conditions for entries 1-5: 20 bar H₂, 50°C. For entry 6: 10 bar H₂, 80-110°C. Data sourced from PNAS, 2004, 101 (16), 5799-5804.
As the data indicates, for substrates 1 through 5, this compound consistently provides the highest or among the highest enantioselectivities. However, for substrates with electron-withdrawing or chelating groups, such as ethyl 4-chloro-3-oxobutanoate (entry 6), the more π-acidic DIFLUORPHOS ligand outperforms this compound. This demonstrates a key takeaway: this compound, with its stronger basicity and narrow dihedral angle, is often superior for electron-poor or simple unsaturated substrates, while DIFLUORPHOS is complementary for substrates that can benefit from a more electron-deficient metal center.
This compound has also proven highly effective in the asymmetric hydrogenation of more complex substrates, such as trisubstituted enamides, providing access to valuable chiral 2-aminotetralin derivatives with enantiomeric excesses up to 95%.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any catalytic system. Below is a representative procedure for the Ru-Synphos catalyzed asymmetric hydrogenation of a prochiral ketone, based on the screening studies performed by Jeulin, Genêt, and coworkers.
General Procedure for Asymmetric Hydrogenation of Ketones
Catalyst Precursor Preparation: The [Ru(diphosphine)Br₂] catalyst is prepared in situ.
Reaction Setup:
-
To a Schlenk tube under an argon atmosphere, add the chiral diphosphine ligand (e.g., (S)-Synphos) (0.011 mmol) and [Ru(cod)Br₂]n (cod = 1,5-cyclooctadiene) (0.01 mmol).
-
Add 5 mL of a degassed solvent (e.g., ethanol (B145695) or a mixture of toluene (B28343) and ethanol).
-
Stir the resulting mixture at 80°C for 30 minutes to form the catalyst precursor.
-
Cool the mixture to room temperature.
-
Add the prochiral substrate (1.0 mmol) to the solution.
-
Transfer the Schlenk tube to a stainless-steel autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Heat the reaction to the desired temperature (e.g., 50°C) and stir for the required time (typically 12-24 hours).
Work-up and Analysis:
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The conversion and enantiomeric excess (ee) of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, often after derivatization of the product alcohol.
Visualizing the Process
To understand how the chiral ligand imparts stereochemical information during the reaction, it is helpful to visualize the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for Ru-Synphos catalyzed asymmetric hydrogenation.
Proposed Catalytic Cycle
The precise catalytic cycle for Ru-diphosphine catalyzed hydrogenation can vary based on the specific catalyst and substrate. However, a generally accepted mechanism for Noyori-type catalysts involves a ruthenium dihydride species. The substrate coordinates to the metal center, followed by migratory insertion of the hydride to the carbonyl carbon and subsequent hydrogenolysis to release the chiral alcohol product and regenerate the active catalyst.
Caption: A plausible catalytic cycle for Ru-diphosphine asymmetric hydrogenation.
Conclusion
This compound is a highly valuable and effective chiral diphosphine ligand for asymmetric catalysis, particularly in the realm of ruthenium-catalyzed hydrogenation. Its performance, characterized by high enantioselectivity for a range of ketones and olefins, makes it a first-choice ligand for many applications. The comparative data clearly shows that while no single ligand is universally superior, this compound possesses a distinct stereoelectronic profile that renders it complementary to other popular atropisomeric ligands like DIFLUORPHOS. For researchers and drug development professionals, the key is to screen a small, diverse set of ligands, including this compound, to identify the optimal catalyst for a specific substrate and transformation, thereby accelerating the development of efficient and scalable synthetic routes to chiral molecules.
Synphos: A Performance Benchmark Against Leading Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in achieving high efficiency and enantioselectivity in asymmetric synthesis. This guide provides an objective comparison of the performance of Synphos against other widely used chiral phosphine (B1218219) ligands, including BINAP, Josiphos, and Mandyphos, supported by experimental data from peer-reviewed literature.
This comparative analysis focuses on key performance indicators such as enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF) across various catalytic reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. The data presented herein is intended to serve as a valuable resource for ligand selection in the development of robust and efficient asymmetric catalytic systems.
Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and the choice of chiral ligand is paramount in determining the stereochemical outcome of the reaction. This compound has demonstrated exceptional performance in this area, particularly in the ruthenium-catalyzed hydrogenation of challenging substrates.
Ruthenium-Catalyzed Hydrogenation of Enamides
In the asymmetric hydrogenation of N-(3,5-bis(trifluoromethyl)phenyl)-1-(naphthalen-2-yl)ethen-1-amine, a trisubstituted enamide, the this compound ligand, in combination with a ruthenium precursor, has been shown to afford the corresponding chiral amine with high enantioselectivity. A comparative study with other privileged ligands, such as BINAP and MeO-BIPHEP, highlights the superior performance of this compound in this specific transformation.
Table 1: Comparison of Chiral Ligands in the Ru-Catalyzed Asymmetric Hydrogenation of a Trisubstituted Enamide
| Ligand | Yield (%) | ee (%) |
| (S)-Synphos | >99 | 96 |
| (S)-BINAP | >99 | 92 |
| (S)-MeO-BIPHEP | >99 | 85 |
Reaction Conditions: [Ru(cod)(2-methylallyl)2] (2.5 mol%), Ligand (3 mol%), Substrate (1 equiv), Toluene, 80 °C, 80 bar H2, 16 h.
The data clearly indicates that under these conditions, this compound provides a significant enhancement in enantioselectivity compared to both BINAP and MeO-BIPHEP for this challenging substrate.
Rhodium-Catalyzed Hydrogenation of Benchmark Substrates
While direct side-by-side comparisons of this compound in rhodium-catalyzed hydrogenations of standard benchmark substrates are less common in the literature, the performance of established ligands like Josiphos provides a valuable benchmark. For the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, Josiphos ligands are known to provide excellent enantioselectivity.
Table 2: Performance of Josiphos Ligands in the Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Conversion (%) | ee (%) |
| (R,S)-PPF-P(t-Bu)2 (Josiphos) | >99 | >99 |
| (R,S)-PPF-PCy2 (Josiphos) | >99 | 99 |
Reaction Conditions: [Rh(cod)2]BF4 (1 mol%), Ligand (1.1 mol%), Substrate (1 equiv), CH2Cl2, 25 °C, 10 bar H2, 1 h.
Future studies directly comparing this compound with the Josiphos family in this and other Rh-catalyzed hydrogenations will be crucial for a comprehensive evaluation of its relative performance.
Carbon-Carbon Bond-Forming Reactions
The utility of chiral phosphine ligands extends beyond hydrogenation to a wide range of carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling and the Heck reaction. While comprehensive benchmarking data for this compound in these areas is still emerging, its structural features suggest significant potential.
Asymmetric Suzuki-Miyaura Coupling
Asymmetric Heck Reaction
Similarly, the asymmetric Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, relies heavily on the chiral ligand to control the regioselectivity and enantioselectivity of the carbopalladation step. The development of new ligands that can overcome the challenges associated with this reaction, such as double bond isomerization, is an active area of research.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of catalyst performance.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Enamides
In an argon-filled glovebox, a glass vial is charged with the ruthenium precursor (e.g., [Ru(cod)(2-methylallyl)2]) and the chiral ligand (e.g., (S)-Synphos). The vial is sealed, removed from the glovebox, and the catalyst is dissolved in a degassed solvent (e.g., toluene). The enamide substrate is then added, and the resulting solution is transferred to an autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure. The reaction is stirred at the specified temperature for the indicated time. After cooling and careful depressurization, the solvent is removed under reduced pressure, and the crude product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Signaling Pathways and Logical Relationships
The stereochemical outcome of an asymmetric catalytic reaction is determined by a complex interplay of factors within the catalytic cycle. The chiral ligand orchestrates the spatial arrangement of the substrate and the metal center, thereby directing the reaction pathway towards the desired enantiomer.
Caption: Influence of the chiral ligand on the catalytic cycle.
Conclusion
This compound has established itself as a highly effective chiral ligand in asymmetric catalysis, particularly in the ruthenium-catalyzed hydrogenation of enamides, where it can outperform established ligands like BINAP. While more extensive head-to-head comparative data is needed in other important transformations such as Rh-catalyzed hydrogenations and C-C coupling reactions to fully delineate its position relative to ligands like Josiphos, the existing data strongly supports its consideration as a powerful tool for the synthesis of enantioenriched molecules. The detailed experimental protocols and workflow diagrams provided in this guide serve as a foundation for researchers to conduct their own benchmarking studies and to select the most appropriate ligand for their specific synthetic challenges.
A Comparative Guide to the Kinetic Performance of Synphos in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and enantioselectivity. Among the array of privileged atropisomeric diphosphine ligands, Synphos has emerged as a powerful tool for the synthesis of chiral molecules. This guide provides an objective comparison of the kinetic performance of this compound-metal catalysts with common alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection and experimental design.
Performance Comparison in Asymmetric Hydrogenation
The catalytic activity of this compound is most prominently demonstrated in asymmetric hydrogenation reactions, particularly with ruthenium and iridium catalysts. For the asymmetric hydrogenation of β-keto esters and other functionalized ketones, Ru-Synphos has been reported to exhibit superior "recognition abilities" for a wide range of substrates compared to other well-established ligands like BINAP.[1][2]
Below is a summary of the comparative performance of this compound and alternative ligands in the asymmetric hydrogenation of various substrates.
| Substrate | Catalyst System | Ligand | S/C Ratio | Time (h) | Conversion (%) | ee (%) | TOF (h⁻¹) | Reference |
| Methyl Acetoacetate | [RuCl(p-cymene)]₂ / Ligand | (S)-Synphos | 10,000 | 1.5 | >99 | 99 | >6600 | [3] |
| Methyl Acetoacetate | RuBr₂[(R)-BINAP] | (R)-BINAP | 10,000 | 12 | 100 | 99 | 833 | [4] |
| Ethyl Benzoylacetate | Ru/POP-BINAP | BINAP | 200 | 20 | 100 | >99 | 10 | [5] |
| 2-Tetralone Enamide | [Ru(H)(η⁶-cot)this compound]⁺BF₄⁻ | (R)-Synphos | 100 | 16 | >95 | 95 | ~6 | [6] |
| 2-Methylquinoxaline | [Ir(COD)Cl]₂ / Ligand | (S)-Difluorphos | 200 | 12 | >99 | 94 | ~16 | [7] |
Note: Turnover Frequency (TOF) is calculated as (moles of product) / (moles of catalyst * time) and provides a measure of the catalyst's efficiency. S/C denotes the substrate-to-catalyst molar ratio.
Experimental Protocols
General Procedure for in situ Catalyst Preparation and Asymmetric Hydrogenation of β-Keto Esters
This protocol is adapted from procedures for ruthenium-catalyzed asymmetric hydrogenation.[5][8]
Materials:
-
Anhydrous RuCl₃ or [Ru(p-cymene)Cl₂]₂
-
Chiral diphosphine ligand (e.g., this compound, BINAP)
-
Substrate (e.g., methyl acetoacetate)
-
Degassed solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Catalyst Precursor Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous RuCl₃ or [Ru(p-cymene)Cl₂]₂ and the chiral diphosphine ligand (in a 1:1.1 molar ratio of Ru to ligand) in the chosen degassed solvent.
-
Stir the mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 1-2 hours) to allow for complex formation. The color of the solution may change, indicating the formation of the catalyst complex.
Asymmetric Hydrogenation:
-
Transfer the freshly prepared catalyst solution to a high-pressure autoclave containing the substrate dissolved in the same degassed solvent. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000, depending on the desired efficiency.
-
Seal the autoclave and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the specified reaction time.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully depressurize the autoclave and remove the reaction mixture.
-
The product can be purified by standard methods such as column chromatography. Enantiomeric excess (ee) is typically determined by chiral HPLC or GC analysis.
Determination of Turnover Frequency (TOF)
The Turnover Frequency (TOF) is a key kinetic parameter that quantifies the efficiency of a catalyst. It is defined as the number of moles of substrate converted to product per mole of catalyst per unit of time.[9][10]
Calculation: TOF = (moles of product) / (moles of catalyst × reaction time)
Experimental Procedure for TOF Determination:
-
Follow the general asymmetric hydrogenation protocol.
-
Take aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot immediately.
-
Determine the concentration of the product in each aliquot using a calibrated analytical technique (e.g., GC or HPLC with an internal standard).
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this plot.
-
The TOF can then be calculated using the initial rate and the known concentration of the catalyst.
Mechanistic Insights and Visualization
The catalytic cycle for the asymmetric hydrogenation of a ketone by a Ru-diphosphine complex, such as Ru-Synphos, is generally believed to proceed through the following key steps.[11][12]
The experimental workflow for a typical kinetic study of a this compound-catalyzed reaction involves several interconnected stages, from catalyst preparation to data analysis.
The logical relationship between the catalyst components and the reaction outcome highlights the central role of the chiral ligand in determining the stereochemistry of the product.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Synphos
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides comprehensive, step-by-step procedures for the proper disposal of Synphos, an organophosphorus compound, ensuring a secure and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not consistently available in public domains, this document synthesizes best practices from available information on similar organophosphorus compounds to deliver a thorough operational plan.
Core Principles of this compound Waste Management
This compound is a solid phosphine (B1218219) ligand. The primary safety concern with such ligands is the potential for the formation of toxic and flammable phosphine gas, particularly under acidic conditions or through incomplete combustion. Therefore, disposal procedures are designed to mitigate these risks. The principal recommendation for the disposal of solid this compound is its collection as chemical waste without pre-treatment. However, for residual amounts in solution, chemical deactivation through oxidation is a recognized and effective method.[1]
Recommended Disposal Procedures
Two primary methods are recommended for the disposal of this compound waste:
-
Waste Segregation and Collection (Primary Recommended Method)
-
Chemical Deactivation via Oxidation (For Experienced Personnel Only)
A critical first step in any disposal protocol is to conduct a thorough risk assessment.
This is the preferred and most straightforward method for disposing of solid this compound waste and contaminated materials.
Procedural Steps:
-
Solid Waste:
-
Collect all unadulterated solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
The container must be constructed of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]
-
Label the container prominently as "Hazardous Waste: Solid Organophosphorus Compound (SPANphos)".[1]
-
-
Contaminated Materials:
-
Dispose of any materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, in the same dedicated solid waste container.[1]
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible chemicals, especially strong acids and oxidizers.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste by a certified waste management company.[1]
-
This procedure should only be undertaken by personnel trained in handling hazardous chemicals and must be performed within a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] This method is suitable for small residual amounts of this compound in solution. The goal is to oxidize the phosphine ligand to the more stable and less hazardous phosphine oxide.[1]
Reagents and Concentrations for Deactivation:
| Reagent | Concentration |
| Sodium hypochlorite (B82951) solution (household bleach) | 5-6% NaOCl |
| Hydrogen peroxide solution | 3-10% H₂O₂ |
Experimental Protocol for Deactivation:
-
Ensure the reaction vessel containing the residual this compound solution is placed in a well-ventilated fume hood.
-
Slowly and with constant stirring, add the oxidizing solution (either sodium hypochlorite or hydrogen peroxide) to the this compound solution. Be aware that this reaction may be exothermic.[1]
-
Allow the mixture to react for a sufficient duration (e.g., several hours) to ensure complete oxidation of the this compound.[1]
-
After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8.
-
Dispose of the neutralized solution as aqueous chemical waste, adhering to your institution's specific guidelines.[1]
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound waste.
Caption: Decision workflow for selecting the appropriate this compound disposal procedure.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Synphos
For Immediate Reference: Key Safety and Logistical Information for Synphos
This guide provides essential, step-by-step safety protocols and logistical plans for the handling and disposal of this compound, a chiral organophosphate ligand. Developed for researchers, scientists, and drug development professionals, this content aims to be your preferred resource for laboratory safety and chemical handling, ensuring the well-being of your team and the integrity of your research.
Understanding the Hazards
This compound, like many organophosphate compounds, presents specific health and safety risks. Awareness of these hazards is the first step toward safe handling.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Warning | GHS07 |
| Skin irritation (Category 2) | H315: Causes skin irritation. | Warning | GHS07 |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation. | Warning | GHS07 |
| Specific target organ toxicity - Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | Warning | GHS07 |
Data sourced from publicly available safety data sheets.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are critical to prevent exposure to this compound.[1][2] The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles.[3] | Chemical-resistant gloves (Nitrile or Neoprene rubber).[4][5] | Laboratory coat. | N95 or P100 respirator if weighing outside of a ventilated enclosure. |
| In Solution (Handling flasks, etc.) | Chemical splash goggles. | Chemical-resistant gloves (Nitrile or Neoprene rubber).[4][5] | Laboratory coat. | Not generally required if handled in a fume hood. |
| Potential for Splashing (e.g., quenching a reaction) | Face shield worn over chemical splash goggles.[5] | Elbow-length chemical-resistant gloves.[2] | Chemical-resistant apron over a laboratory coat.[2][5] | Not generally required if handled in a fume hood. |
| Cleaning and Decontamination | Chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Not generally required if handled in a fume hood. |
Key Considerations for PPE Usage:
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[1] Change gloves immediately if they become contaminated.
-
Proper Removal: Remove PPE carefully to avoid contaminating your skin or clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of solid this compound from receipt to use in a reaction.
Caption: Workflow for the safe handling of solid this compound.
Detailed Methodology:
-
Receiving and Storage: Upon receipt, verify the container's integrity. Store the unopened container at 4°C in a designated, well-ventilated area, protected from light and under a nitrogen atmosphere.
-
Preparation for Use: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of moisture.
-
Handling and Weighing: All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container.
-
Use a clean, designated spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared, dry reaction vessel.
-
Minimize the creation of dust.
-
-
Addition to the Reaction:
-
Immediately and carefully transfer the weighed this compound to the reaction vessel.
-
If the reaction is conducted under an inert atmosphere, ensure the vessel is properly sealed and purged before introducing the solvent.
-
-
Cleaning:
-
Clean any contaminated surfaces with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated disposables as hazardous waste.
-
Emergency Preparedness: Spill and Exposure Response
Prompt and correct response to spills and exposures is crucial.
Spill Cleanup Protocol:
Caption: Step-by-step procedure for a small this compound spill.
Detailed Spill Cleanup Methodology:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[6]
-
Secure the Area: Restrict access to the spill area. If the spill is significant or involves dust, close the laboratory door and increase ventilation through the fume hoods.[7]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if dust is present, a respirator.[6]
-
Contain the Spill: For a solid spill, carefully cover the material with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals.[8] This will prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6] Use non-sparking tools if a flammable solvent is present.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.[9]
-
Dispose of Waste: All contaminated materials, including absorbents, gloves, and cleaning cloths, must be placed in a sealed, labeled container for disposal as hazardous chemical waste.[9]
First Aid and Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and associated waste can have serious environmental consequences.
Caption: Logical flow for the disposal of this compound-related waste.
Disposal Guidelines:
-
Waste Classification: Unused this compound and materials contaminated with it are considered hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containers: Use designated, leak-proof, and clearly labeled containers for all this compound waste.
-
Professional Disposal: All this compound waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[10] Do not dispose of this compound down the drain or in the regular trash.[11]
By adhering to these protocols, you can ensure a safe laboratory environment while advancing your critical research.
References
- 1. epa.gov [epa.gov]
- 2. Pesticide use and personal protective equipment [health.vic.gov.au]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 11. Pesticides - managing spills and disposals [health.vic.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
